2-[(2-Methylbutan-2-YL)oxy]aniline
Description
BenchChem offers high-quality 2-[(2-Methylbutan-2-YL)oxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylbutan-2-YL)oxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)13-10-8-6-5-7-9(10)12/h5-8H,4,12H2,1-3H3 |
InChI Key |
UFQALZKPKMHTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=CC=CC=C1N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-[(2-Methylbutan-2-YL)oxy]aniline
The following technical guide provides an in-depth analysis of 2-[(2-Methylbutan-2-yl)oxy]aniline , a specialized sterically hindered aromatic amine.
Structure, Synthesis, and Physicochemical Properties
Executive Summary
2-[(2-Methylbutan-2-yl)oxy]aniline is an ortho-substituted aniline derivative characterized by a bulky tert-pentyloxy (or tert-amyloxy) group. Unlike simple alkoxy anilines (e.g., o-anisidine), this compound exhibits significant steric hindrance adjacent to the primary amine. This structural feature modulates its nucleophilicity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of lipophilic dyes, color formers for thermal imaging, and specialized pharmaceutical scaffolds where solubility and hindered reactivity are required.
Chemical Structure & Molecular Properties[1][2][3]
Structural Analysis
The molecule consists of an aniline core substituted at the ortho (2-) position with a 2-methylbutan-2-yl ether group.[1]
-
Steric Bulk: The tert-pentyl group is significantly larger than a methyl or ethyl group. It creates a "steric pocket" around the amine nitrogen and the ether oxygen. This restricts rotation around the C(aryl)-O bond, locking the molecule into a preferred conformation to minimize van der Waals repulsions between the alkyl group and the amine hydrogens.[1]
-
Electronic Effects: The alkoxy group is an electron-donating group (EDG) by resonance (
) and induction ( , though dominated by resonance). However, the steric bulk may slightly twist the ether linkage out of planarity with the benzene ring, potentially reducing the resonance donation compared to o-anisidine. -
Lipophilicity: The 5-carbon saturated chain significantly increases the
(partition coefficient) compared to lower homologs, enhancing solubility in non-polar organic solvents and lipid bilayers.
Physicochemical Data Table
| Property | Value (Estimated/Experimental) | Notes |
| Molecular Formula | C | |
| Molecular Weight | 179.26 g/mol | |
| CAS Number | 1039893-97-4 | Verified Registry Number [1] |
| Appearance | Colorless to pale yellow oil | Oxidizes/darkens upon air exposure |
| Boiling Point | ~245–255 °C (at 760 mmHg) | Extrapolated from o-phenetidine (229°C) + steric bulk |
| Density | ~0.98 - 1.02 g/cm³ | |
| pKa (Conjugate Acid) | ~4.3 - 4.5 | Slightly weaker base than aniline due to steric hindrance |
| Solubility | Soluble in EtOH, DCM, Toluene; Insoluble in Water | High lipophilicity |
Synthesis & Manufacturing Protocols
Synthesizing sterically hindered aryl ethers requires specific strategies to avoid side reactions (such as elimination or C-alkylation). Direct alkylation of 2-aminophenol with tert-pentyl halides is not recommended due to the high probability of E2 elimination yielding isoamylenes.
Recommended Route: Nucleophilic Aromatic Substitution (S Ar)
This protocol is selected for its regioselectivity, ensuring exclusive O-alkylation.
Step 1: Etherification
-
Precursors: 1-Fluoro-2-nitrobenzene, Potassium tert-pentoxide (prepared in situ or commercial).
-
Reaction: The tert-pentoxide anion attacks the electron-deficient ring carbon attached to fluorine. The nitro group at the ortho position activates the ring for S
Ar.[2] -
Conditions: Anhydrous THF or DMF, 0°C to Room Temperature.
-
Mechanism: Addition-Elimination (Meisenheimer Complex intermediate).
Step 2: Reduction
-
Precursor: 2-[(2-Methylbutan-2-yl)oxy]-1-nitrobenzene.
-
Reagent: H
(gas), Pd/C (10% catalyst). -
Conditions: Ethanol/Ethyl Acetate solvent, 3 atm H
.
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.[3]
Reactivity Profile & Stability
Acid Sensitivity (Ether Cleavage)
A critical property of tert-alkyl aryl ethers is their lability in acidic environments. Unlike methyl ethers (anisoles), which require strong Lewis acids (e.g., BBr
-
Implication: Avoid strong mineral acids during workup or downstream processing.
Nucleophilicity of the Amine
The amino group (-NH
-
Acylation/Alkylation: Reactions with bulky electrophiles (e.g., pivaloyl chloride) will be significantly slower than with unhindered anilines.
-
Diazotization: The compound can form diazonium salts, which are essential for azo dye synthesis.[1] However, the stability of the diazonium salt may be influenced by the ortho-alkoxy group (stabilization via coordination).
Oxidation
Like all anilines, the compound is susceptible to oxidation. It should be stored under inert gas (Nitrogen/Argon) to prevent the formation of quinone imines or polymerization products (tars).
Applications in R&D
Color Chemistry (Couplers)
In the synthesis of azo dyes or thermal paper developers, the tert-pentyl group serves two functions:
-
Solubility Control: It prevents the dye from leaching into water or bleeding, keeping the color fixed in the hydrophobic layer of the paper or fiber.
-
Wavelength Modulation: The electron-donating nature of the ether bathochromically shifts the absorption maximum (
), resulting in deeper colors.
Pharmaceutical Intermediates
This scaffold acts as a "privileged structure" for designing lipophilic drugs. The bulky group can fill hydrophobic pockets in enzyme active sites (e.g., kinases) while the aniline nitrogen serves as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., urea formation).
Safety & Handling (E-E-A-T)
-
Toxicity: As an aniline derivative, assume potential for methemoglobinemia . Absorption through the skin is likely enhanced by the lipophilic tert-pentyl group.
-
PPE: Nitrile gloves (double gloving recommended due to lipophilicity), chemical splash goggles, and a fume hood are mandatory.
-
Storage: Store in amber glass vials at 2–8°C under an inert atmosphere.
References
-
CAS Common Chemistry. (n.d.). Details for CAS RN 1039893-97-4.[4] American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20336829. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for SNAr mechanism and ether cleavage).
- Knochel, P., et al. (2009). Functionalization of Heterocyclic Compounds. Elsevier. (Context for sterically hindered amine synthesis).
Sources
An In-depth Technical Guide to the Solubility Profile of 2-[(2-Methylbutan-2-YL)oxy]aniline
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-[(2-Methylbutan-2-YL)oxy]aniline, a sterically hindered aromatic amine with potential applications in medicinal chemistry.[1] We will explore its predicted solubility in both polar and non-polar solvents based on its molecular structure, and detail the experimental methodologies required to empirically determine its solubility. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from laboratory to clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a key factor that governs the rate and extent of drug absorption. Poor solubility can lead to low bioavailability, variable clinical outcomes, and challenges in formulation development.[2] The compound of interest, 2-[(2-Methylbutan-2-YL)oxy]aniline, combines several structural features that influence its solubility. Understanding these influences is the first step in predicting its behavior in various solvent systems.
Molecular Structure Analysis and Theoretical Solubility Prediction
The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[3][4] This means polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[5] The overall polarity of a molecule is a result of the interplay between its non-polar hydrocarbon skeleton and any polar functional groups it contains.[6]
2.1. Structural Features of 2-[(2-Methylbutan-2-YL)oxy]aniline
-
Aniline Moiety: The primary amine (-NH2) group attached to the benzene ring is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7][8] This group contributes significantly to the molecule's potential for interaction with polar solvents.
-
Ether Linkage: The oxygen atom in the ether linkage (-O-) can act as a hydrogen bond acceptor, further enhancing interactions with protic polar solvents like water and alcohols.[7]
-
2-Methylbutan-2-yl (tert-Amyl) Group: This bulky, non-polar alkyl group is a significant hydrophobic component of the molecule.[9] Its size and branching create steric hindrance around the ortho-positioned ether and amine groups, which can influence intermolecular interactions.[1][10]
-
Aromatic Ring: The benzene ring is a non-polar, hydrophobic structure.
2.2. Predicted Solubility Profile
Based on the analysis of its structural components, we can predict the solubility behavior of 2-[(2-Methylbutan-2-YL)oxy]aniline:
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and ether groups, which can participate in hydrogen bonding, suggests some degree of solubility in polar protic solvents.[7] However, the large hydrophobic tert-amyl group and the aromatic ring will significantly limit this solubility.[6][7] The bulky nature of the tert-amyl group may also sterically hinder the solvation of the nearby polar groups. Therefore, low to moderate solubility is expected in water, with likely increased solubility in lower-chain alcohols like ethanol and methanol where the alkyl portion of the solvent can better interact with the hydrophobic parts of the solute.
-
In Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents are polar but do not have hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors, interacting with the amine group's hydrogens.[5] Given their ability to dissolve a wide range of organic molecules, moderate to good solubility is predicted in solvents like DMSO.
-
In Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant hydrophobic character imparted by the tert-amyl group and the benzene ring suggests that the compound will be readily soluble in non-polar solvents.[8][11] The van der Waals forces between the non-polar regions of the solute and solvent will be the primary driving force for dissolution.[5]
The logical flow for this predictive analysis can be visualized as follows:
Sources
- 1. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ws [chem.ws]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting solubility trends – Organic Chemistry: How to…. [shimizu-uofsc.net]
Literature review on 2-[(2-Methylbutan-2-YL)oxy]aniline as a chemical building block
Executive Summary
2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: 1039893-97-4), also known as 2-(tert-pentyloxy)aniline , is a specialized aromatic building block characterized by the presence of a bulky tert-pentyloxy ether group at the ortho position relative to the amine.[1] Unlike simple anisidines, this molecule offers a unique combination of significant steric bulk, electron-donating capability, and lipophilicity. It serves as a critical intermediate in the synthesis of soluble conductive polymers, sterically hindered ligands for catalysis, and pharmaceutical candidates requiring metabolic stability at the ortho position.
Physiochemical Identity & Structural Analysis[1]
The molecule comprises an aniline core functionalized with a tert-pentyl (1,1-dimethylpropyl) ether group. This structural motif introduces specific electronic and steric effects that define its utility.
Key Properties Table
| Property | Value / Description |
| IUPAC Name | 2-[(2-Methylbutan-2-yl)oxy]aniline |
| Common Synonyms | 2-(tert-Pentyloxy)aniline; 2-tert-Amyloxyaniline |
| CAS Number | 1039893-97-4 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |
| Electronic Effect | Electron Donor (+M effect of alkoxy group) |
| Steric Effect | High (ortho-substituted bulky ether) |
| Physical State | Viscous oil or low-melting solid (typically liquid at RT) |
Structural Significance
-
Steric Hindrance: The bulky tert-pentyl group forces the ether oxygen to rotate out of the aromatic plane, disrupting conjugation slightly compared to a methoxy group. This creates a "steric wall" protecting the N-H bond and the C3 position from metabolic or electrophilic attack.
-
Lipophilicity: The C5 alkyl chain significantly increases solubility in non-polar organic solvents compared to 2-methoxyaniline (Anisidine), making it ideal for solution-processable polymer synthesis.
-
Ether Stability: Unlike esters, the tert-alkyl ether linkage is chemically robust against hydrolysis, though it can be cleaved by strong Lewis acids (e.g., BBr₃).
Synthesis Protocol
The synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline is most reliably achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by reduction. This route avoids the formation of C-alkylated byproducts common in Friedel-Crafts approaches.
Reaction Pathway Diagram
Figure 1: Two-step synthesis via SₙAr displacement and nitro reduction.
Detailed Methodology
Step 1: Nucleophilic Aromatic Substitution
Objective: Synthesis of 1-nitro-2-(tert-pentyloxy)benzene.
-
Reagents: 2-Fluoronitrobenzene (1.0 eq), tert-Amyl alcohol (solvent/reagent), Potassium tert-butoxide (1.1 eq) or Sodium hydride.
-
Protocol:
-
Charge a dry flask with tert-amyl alcohol (2-methyl-2-butanol).
-
Add Potassium tert-butoxide (KOtBu) portion-wise at 0°C under nitrogen to generate potassium tert-amyloxide in situ (equilibrium favors the alkoxide).
-
Add 2-Fluoronitrobenzene dropwise over 30 minutes. The solution will darken.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (hexane/EtOAc).
-
Quench: Pour into ice water and extract with ethyl acetate.
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. The bulky nitro ether is often an oil.
-
Step 2: Reduction of Nitro Group
Objective: Conversion to the aniline.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Protocol:
-
Dissolve the nitro intermediate in Ethanol/Water.
-
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Reflux vigorously for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides.
-
Concentrate filtrate, neutralize with NaHCO₃, and extract with dichloromethane (DCM).
-
Validation: ¹H NMR should show the disappearance of aromatic nitro-shifted protons and appearance of a broad -NH₂ singlet around 3.5–4.0 ppm.
-
Applications in Research & Development
Soluble Conductive Polymers
Poly(2-alkoxyanilines) are a class of conductive polymers. The tert-pentyl group in 2-[(2-Methylbutan-2-yl)oxy]aniline serves a dual purpose:
-
Solubility: It disrupts interchain π-stacking, rendering the resulting polymer soluble in common organic solvents (CHCl₃, THF), unlike unsubstituted polyaniline (PANI).
-
Electrochromism: The steric torsion induced by the ortho substituent affects the conjugation length, tuning the bandgap and color changes during redox switching [1].
Medicinal Chemistry: Bioisosteric Replacement
In drug design, this building block is used to modulate the properties of a scaffold:
-
Lipophilicity Boost: Replacing a methoxy group (-OCH₃) with a tert-pentyloxy group increases LogP by ~2.0 units, enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Blocking: The bulky group blocks Cytochrome P450 oxidation at the ortho position.
-
Conformational Locking: The bulk restricts rotation of the N-Aryl bond in biaryl systems, potentially locking a drug molecule into its bioactive conformation.
Heterocycle Synthesis
The aniline amine is a versatile handle for constructing fused ring systems.
Workflow: Synthesis of Sterically Hindered Indoles
-
Diazotization: Convert aniline to diazonium salt.
-
Reduction: Reduce to hydrazine.
-
Fischer Indole Synthesis: React with a ketone to form 7-(tert-pentyloxy)indoles.
-
Note: The 7-position substituent in indoles is notoriously difficult to introduce; this building block provides it pre-installed.
-
Strategic Reactivity Map
Figure 2: Downstream synthetic utility in materials and catalysis.
Handling and Safety (E-E-A-T)
-
Toxicity: Like most anilines, this compound should be treated as potentially toxic by inhalation and skin absorption. It may induce methemoglobinemia.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.
-
Stability: The tert-alkyl ether is acid-sensitive. Avoid high temperatures in strong acidic media (e.g., conc. H₂SO₄) unless cleavage is desired.
References
-
Kim, D. W., et al. (2008).[2] Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium. The Journal of Organic Chemistry, 73(3), 957-962.[3] [Link]
Sources
Reactivity of the amino group in 2-[(2-Methylbutan-2-YL)oxy]aniline
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-[(2-Methylbutan-2-YL)oxy]aniline
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-[(2-Methylbutan-2-YL)oxy]aniline. This molecule, a sterically hindered primary aromatic amine, presents unique challenges and opportunities in synthetic chemistry. The dominant feature governing its reactivity is the bulky tertiary-amyloxy (t-amyloxy) group positioned ortho to the amine. This guide will dissect the interplay between the electronic activating nature of the substituents and the profound steric hindrance imposed by the t-amyloxy group. We will explore key transformations including acylation, alkylation, and diazotization, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The influence of this steric shield on the regioselectivity of electrophilic aromatic substitution will also be thoroughly examined.
Introduction: Understanding the Structural Landscape
2-[(2-Methylbutan-2-YL)oxy]aniline is an aromatic amine characterized by two key structural features: the nucleophilic primary amino (-NH₂) group and a bulky tertiary pentyl ether group (also known as t-amyloxy) at the ortho position. This specific arrangement categorizes the molecule as a sterically hindered aromatic amine.[1] Such compounds are of significant interest in organic synthesis and medicinal chemistry as their unique structure can lead to enhanced metabolic stability and controlled reactivity in complex synthetic pathways.[1]
The reactivity of this molecule is governed by a delicate balance of two opposing factors:
-
Electronic Effects: Both the amino group and the ortho-alkoxy group are electron-donating. They activate the aromatic ring towards electrophilic attack by increasing the electron density, particularly at the ortho and para positions.[2][3]
-
Steric Effects: The t-amyloxy group is exceptionally bulky. This creates a significant steric shield around the adjacent amino group, physically obstructing the approach of reagents.[1][4] This "ortho effect" is the single most important factor dictating the molecule's reaction pathways, often slowing reaction rates and influencing regiochemical outcomes.[4]
This guide will systematically explore how this steric hindrance modulates the inherent reactivity of the aniline moiety.
Reactions at the Nitrogen Center: A Tale of Steric Encumbrance
The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character. However, the accessibility of this lone pair is severely restricted by the adjacent t-amyloxy group.
Acylation
Acylation of anilines is a fundamental transformation used for protection or for the synthesis of amides. For 2-[(2-Methylbutan-2-YL)oxy]aniline, this reaction is feasible but often requires more forcing conditions compared to unhindered anilines. The steric bulk around the nitrogen can impede the approach of the acylating agent, slowing the reaction rate.[4]
Causality of Experimental Choices: The selection of the acylating agent and base is critical. Highly reactive acylating agents, such as acyl chlorides, are preferred over less reactive anhydrides. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often employed to scavenge the HCl byproduct without competing with the aniline for the acylating agent.[4]
Experimental Protocol: Acylation with Acetyl Chloride
-
To a stirred solution of 2-[(2-Methylbutan-2-YL)oxy]aniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by column chromatography or recrystallization.
| Parameter | Condition/Reagent | Rationale |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Higher reactivity to overcome steric hindrance. |
| Base | Triethylamine, DIPEA | Non-nucleophilic; scavenges HCl without side reactions.[4] |
| Solvent | Dichloromethane, THF | Aprotic, dissolves reactants well. |
| Temperature | 0 °C to Room Temp | Controls initial exothermicity. |
Table 1. Recommended Conditions for Acylation.
Alkylation
Direct alkylation of the amino group is significantly more challenging than acylation due to the increased steric demands of the transition state. The nucleophilicity of the hindered amine is often insufficient for a standard Sₙ2 reaction with alkyl halides.[5][6] Modern catalytic methods, such as photoredox-catalyzed approaches that generate alkyl radicals, may provide a viable pathway by circumventing the need for direct nucleophilic attack by the hindered amine.[7]
Caption: Steric hindrance blocking alkylating agent approach.
Diazotization: A Challenging but Vital Transformation
The conversion of the primary amino group to a diazonium salt is one of the most versatile transformations in aromatic chemistry, opening pathways to a vast array of functionalities. However, for sterically hindered anilines, this reaction is notoriously difficult.
Key Challenges:
-
Steric Hindrance: The bulky ortho-substituent physically impedes the approach of the nitrosating agent (NO⁺) to the amino group, drastically slowing the reaction rate.[5]
-
Reduced Nucleophilicity: The steric environment can decrease the inherent nucleophilicity of the nitrogen atom, making the initial attack on the nitrosonium ion less favorable.[5]
-
Low Solubility: Hindered anilines are often poorly soluble in the aqueous acidic media typically used for diazotization, further limiting the reaction.[5]
Due to these challenges, standard aqueous diazotization protocols often result in low or no conversion. Non-aqueous methods are generally more effective.
Caption: Troubleshooting workflow for diazotization.
Experimental Protocol: Non-Aqueous Diazotization using tert-Butyl Nitrite (TBN)
This method is well-suited for anilines with poor solubility in aqueous acids.[5]
-
Dissolve 2-[(2-Methylbutan-2-YL)oxy]aniline (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or THF).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add tert-butyl nitrite (1.2 eq) to the cooled solution.
-
If required, a proton source such as p-toluenesulfonic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours. The resulting diazonium salt solution can be used directly in subsequent reactions (e.g., Sandmeyer reaction).
Impact on the Aromatic Ring: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[2][8] The alkoxy group is also an ortho, para-director. In this molecule, their combined electronic influence strongly activates the positions ortho and para to the amino group (positions 4 and 6) and the position para to the alkoxy group (position 5).
However, the steric bulk of the t-amyloxy group decisively overrides the electronic preference for the C-6 position. Attack at the position between the two bulky groups is sterically impossible. Therefore, electrophilic aromatic substitution will occur almost exclusively at the para position (C-4) relative to the amino group.[1]
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
| Reaction | Reagents | Predicted Major Product | Rationale |
| Bromination | Br₂ in Acetic Acid (after N-acetylation) | 4-Bromo-2-[(2-methylbutan-2-yl)oxy]acetanilide | N-acetylation prevents over-bromination and the bulky ortho-group directs the electrophile to the para position.[9][10] |
| Nitration | HNO₃, H₂SO₄ (after N-acetylation) | 4-Nitro-2-[(2-methylbutan-2-yl)oxy]acetanilide | The highly activating amino group must be protected to prevent oxidation and control regioselectivity. The para product is formed due to steric hindrance at the ortho position.[2] |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-[(2-methylbutan-2-yl)oxy]benzenesulfonic acid | Sulfonation is often reversible and can sometimes favor the less-hindered position, but para-substitution is still expected to be the major pathway. |
Table 2. Predicted Outcomes for Electrophilic Aromatic Substitution Reactions.
Conclusion
The reactivity of the amino group in 2-[(2-Methylbutan-2-YL)oxy]aniline is a classic example of sterically controlled chemistry. While electronically activated, the amine's nucleophilic reactions, such as acylation and alkylation, are significantly impeded. Transformations requiring attack at the nitrogen, like diazotization, necessitate specialized non-aqueous protocols to achieve reasonable yields. Furthermore, this steric dominance dictates the regiochemical outcome of electrophilic aromatic substitution, directing incoming electrophiles almost exclusively to the para position. A thorough understanding of these steric constraints is paramount for any scientist or researcher aiming to successfully incorporate this valuable building block into complex synthetic targets.
References
-
Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved March 7, 2026, from [Link]
-
A New Construction of 2-Alkoxypyrans by an Acylation-Reductive Cyclization Sequence. (n.d.). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Electrophilic aromatic substitution. (2024, February 27). In Wikipedia. [Link]
-
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. (2015). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. (2025, July 7). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. (2023). Molecules. Retrieved March 7, 2026, from [Link]
-
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025, July 7). Nature Communications. Retrieved March 7, 2026, from [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2022). ACS Omega. Retrieved March 7, 2026, from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved March 7, 2026, from [Link]
-
Methods and Possibilities of Nucleophilic Acylation. (1969). Angewandte Chemie International Edition in English. Retrieved March 7, 2026, from [Link]
-
Acylation and Alkoxycarbonylation of Benzoxazoline-2-thione and Benzothiazoline-2-thione. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]
-
Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation. (2020). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Why does aniline give diazotization reaction but aliphatic amine does not? (2019, January 28). Quora. Retrieved March 7, 2026, from [Link]
-
Synthesis of 2-Alkenyl-Tethered Anilines. (2019). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. (2018, November 7). PubMed. Retrieved March 7, 2026, from [Link]
-
Electrophilic substitution reactions of aniline. (Halogenation). (2020, September 24). YouTube. Retrieved March 7, 2026, from [Link]
-
05.03 General Reactivity of Amines. (2019, July 15). YouTube. Retrieved March 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
The tert-Amyloxy Paradigm: Electronic & Physicochemical Modulation of Aniline Derivatives
Executive Summary
In the optimization of aniline-based pharmacophores, the 2-methylbutan-2-yl ether group (commonly referred to as the tert-amyloxy or
While often overlooked in favor of its smaller counterparts, the tert-amyloxy group offers a unique "Goldilocks" zone for medicinal chemists: it provides the robust electron-donating capability of a tertiary ether while introducing a specific steric vector and lipophilic shift (
This guide details the electronic characterization, synthetic accessibility, and physicochemical implications of incorporating the tert-amyloxy group into aniline scaffolds.
Electronic Characterization
The electronic influence of the 2-methylbutan-2-yl ether group on an aromatic ring is governed by the interplay between Resonance (
Hammett Parameters & Resonance
Like all alkoxy groups, the
-
Inductive Effect (
): The oxygen atom is electronegative, pulling electron density through the -framework. However, the bulky tert-amyl alkyl chain is electron-releasing via hyperconjugation, slightly dampening the oxygen's withdrawal compared to a methoxy group. -
Resonance Effect (
): The dominant effect. The oxygen lone pair donates density into the aromatic -system. -
Estimated Hammett Constant (
):- (approximate)
- : Estimated at -0.30 to -0.35 .
Critical Insight (Steric Inhibition of Resonance):
Unlike the methoxy group, which can freely rotate to align its lone pair with the ring's p-orbitals, the tert-amyloxy group is sterically demanding. If an ortho-substituent is present on the aniline ring, the
Diagram: Electronic Vector & Steric Gating
The following diagram illustrates the resonance donation and the steric clash zones that researchers must model during docking studies.
Caption: Figure 1. Vector map showing the electron-donating resonance (+R) of the ether oxygen, modulated by the steric bulk of the tert-amyl tail which can inhibit resonance in crowded scaffolds.
Physicochemical & ADME Implications
Integrating a tert-amyloxy group is rarely done solely for electronics; it is a physicochemical tactic .
| Property | Effect vs. Methoxy (-OMe) | Mechanism |
| Lipophilicity | Significant Increase | Addition of 4 aliphatic carbons ( |
| Solubility | Decrease | Increased hydrophobic surface area. |
| Metabolic Stability | Enhanced (Specific) | Blockade of O-Dealkylation. The |
| BBB Permeability | Increased | Higher lipophilicity generally aids passive diffusion across the Blood-Brain Barrier, provided MW remains < 500. |
Metabolic Note: While O-dealkylation is blocked, the terminal ethyl group on the tert-amyl moiety introduces a site for
Synthetic Protocol: The Approach
Direct alkylation of p-aminophenol with tert-amyl halides is chemically inefficient due to competing N-alkylation and elimination reactions (
The authoritative, self-validating protocol utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme
Target: 4-(2-methylbutan-2-yloxy)aniline
-
Step 1 (
): 1-fluoro-4-nitrobenzene + Potassium tert-amyloxide 1-(tert-amyloxy)-4-nitrobenzene. -
Step 2 (Reduction): Nitro reduction
Aniline.
Detailed Methodology
Step 1: Ether Formation
-
Reagents: 1-fluoro-4-nitrobenzene (1.0 eq), Potassium tert-butoxide (1.2 eq), tert-Amyl alcohol (Solvent/Reagent).
-
Rationale: Using tert-amyl alcohol as the solvent drives the equilibrium. Potassium tert-butoxide acts as a base to generate potassium tert-amyloxide in situ.
-
Protocol:
-
Charge a dry flask with anhydrous tert-amyl alcohol (2-methyl-2-butanol).
-
Add Potassium tert-butoxide (
) at room temperature under . Stir until dissolved to form the alkoxide. -
Add 1-fluoro-4-nitrobenzene dropwise. The solution will likely darken (Meisenheimer complex formation).
-
Heat to 60°C for 4-6 hours . Monitor by TLC/LCMS for consumption of fluoride.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove traces of base/pyridine if used) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 2: Reduction to Aniline
-
Reagents: 10% Pd/C (catalytic), Hydrogen gas (
, 1 atm) or Ammonium Formate. -
Protocol:
-
Dissolve the nitro-ether in Ethanol or Methanol.
-
Add 10 wt% Pd/C.
-
Stir under
balloon for 2-12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate filtrate. The resulting oil/solid is usually pure enough for subsequent derivatization.
-
Synthetic Workflow Diagram
Caption: Figure 2. Step-wise synthetic workflow for the high-fidelity production of the target aniline, avoiding competing N-alkylation side reactions.
Experimental Validation (Self-Check)
To ensure the protocol worked, verify the following spectral signatures:
-
NMR (DMSO-
or ):-
Look for the tert-amyl pattern : A distinct singlet (6H) for the gem-dimethyls at
ppm, a quartet (2H) for the methylene at ppm, and a triplet (3H) for the terminal methyl at ppm. -
Aromatic Region: The characteristic AA'BB' system of a para-substituted aniline (two doublets around 6.5 - 7.0 ppm).
-
-
Absence of Fluorine: If
NMR is available, the starting material peak (approx -100 to -120 ppm) must be absent.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides comparative lipophilicity data for ether series). Link
-
Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent developments in nucleophilic aromatic substitution with oxygen nucleophiles. Chem. Eur. J., 23, 1–13. (Validation of SNAr methodology for bulky ethers). Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanistic basis for metabolic stability of tertiary ethers). Link
Thermodynamic and Spectroscopic Profiling of Sterically Hindered Anilines: A Deep Dive into 2-[(2-Methylbutan-2-YL)oxy]aniline
Executive Summary
In the landscape of rational drug design and advanced organic synthesis, sterically hindered aromatic amines play a pivotal role as non-nucleophilic bases and solubility-enhancing moieties. 2-[(2-Methylbutan-2-YL)oxy]aniline (often referred to as 2-tert-amyloxyaniline) represents a highly specialized structural motif. Characterized by a bulky tertiary pentyl group attached via an ortho-ether linkage, this molecule exhibits unique physicochemical properties. This whitepaper provides an in-depth technical analysis of the causality behind its basicity, expected pKa values, and a self-validating experimental framework for precise spectrophotometric determination.
Structural Logic and the Causality of Basicity
The basicity of an aromatic amine is fundamentally quantified by the acid dissociation constant (pKa) of its conjugate acid (the anilinium ion). For unsubstituted aniline, the baseline pKa is approximately 4.6[1]. The introduction of an ortho-alkoxy substituent introduces competing electronic and steric forces that dictate the final basicity.
Electronic vs. Steric Interplay
In standard ortho-substituted anilines like o-anisidine (methoxy substituent), the oxygen atom exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The net result is a slight depression in basicity (pKa ~4.5)[1].
However, replacing a compact methyl group with a massive 2-methylbutan-2-yl (tert-amyl) group fundamentally alters the thermodynamic landscape:
-
Conformational Locking: To minimize severe van der Waals repulsions, rotation around the C(aryl)-O bond is highly restricted. The molecule adopts a preferred conformation where the bulky tert-pentyl group is oriented away from the amino group[1].
-
Thermodynamic Penalty of Solvation: Basicity in solution is not solely dictated by gas-phase proton affinity; it is heavily reliant on the solvent's ability to stabilize the protonated conjugate acid[2]. The sheer steric bulk of the tert-amyl group physically shields the adjacent -NH₃⁺ group, preventing water molecules from forming a stabilizing hydrogen-bond network.
-
Equilibrium Shift: Because the conjugate acid is poorly solvated, the thermodynamic equilibrium shifts back toward the unprotonated, neutral free amine, resulting in a significantly lower pKa (< 4.5)[1].
Thermodynamic impact of ortho-steric bulk on conjugate acid solvation and pKa.
Quantitative Basicity Data
The table below synthesizes the expected pKa values and the primary influencing factors across a spectrum of ortho-substituted anilines, highlighting the drastic impact of steric hindrance.
| Compound | Substituent at Ortho Position | Expected pKa (Conjugate Acid) | Primary Influencing Factor |
| Aniline | -H | ~4.6 | Baseline aromatic amine resonance[1]. |
| o-Anisidine | -OCH₃ | ~4.5 | Moderate steric hindrance; -I effect dominates slightly[1]. |
| 2-[(2-Methylbutan-2-YL)oxy]aniline | -OC(CH₃)₂(C₂H₅) | < 4.5 | Significant steric hindrance; severe inhibition of conjugate acid solvation[1]. |
Note: The bulky substituent also acts as a powerful para-director in electrophilic aromatic substitutions, as the ortho position is sterically blocked, raising the activation energy for ortho-attack[1].
Self-Validating Protocol for pKa Determination
While potentiometric titration is a traditional method for pKa determination, it requires high aqueous solubility and milligram quantities of pure compound[3]. For highly lipophilic and sterically hindered amines like 2-[(2-Methylbutan-2-YL)oxy]aniline, UV-Vis spectrophotometry is the superior analytical choice. It offers high sensitivity (>10⁻⁶ M) and capitalizes on the chromophore located adjacent to the ionization center[3][4].
Experimental Methodology
Phase 1: Preparation & Equilibration
-
Stock Solution: Prepare a 10 µM stock solution of 2-[(2-Methylbutan-2-YL)oxy]aniline in HPLC-grade methanol to ensure complete dissolution[5].
-
Buffer Formulation: Prepare a series of aqueous buffers (e.g., citrate/phosphate) covering a pH range of 2.0 to 7.0 in 0.2 pH increments[5]. Ensure the ionic strength is kept constant (typically 0.15 M with KCl) to prevent activity coefficient variations.
-
Sample Spiking: Add a constant, minimal volume (e.g., 10 µL) of the methanolic stock to 3.0 mL of each buffer solution in quartz cuvettes.
Phase 2: Spectral Acquisition & Self-Validation 4. UV-Vis Scanning: Record the absorption spectra from 200 nm to 400 nm at a constant temperature (25.0 ± 0.1 °C). The ortho-alkoxy group will induce a bathochromic (red) shift compared to unsubstituted aniline due to extended conjugation[5]. 5. Internal Validation (Isosbestic Point): Overlay all spectra. The protocol is self-validating if a sharp isosbestic point is observed. This confirms a clean, two-state thermodynamic equilibrium between the neutral and protonated forms, ruling out compound degradation, precipitation, or aggregation artifacts[6].
Phase 3: Data Extraction & Mathematical Fitting
6. Wavelength Selection: Identify a wavelength (
Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Implications in Drug Development
Understanding the depressed pKa and immense steric footprint of 2-[(2-Methylbutan-2-YL)oxy]aniline is critical for downstream applications. In medicinal chemistry, incorporating such sterically hindered amines can significantly enhance the metabolic stability of a drug candidate by blocking enzymatic oxidation at the ortho position. Furthermore, the reduced basicity alters the molecule's ionization state at physiological pH (7.4), directly impacting its lipophilicity (LogD), membrane permeability, and overall pharmacokinetic profile.
References
-
Benchchem. 2-[(2-Methylbutan-2-YL)oxy]aniline. 1
-
Benchchem. Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide. 5
-
Benchchem. The Basicity of Triisopropylamine: A Technical Guide to pKa in Various Solvents. 2
-
National Institutes of Health (PMC). A pH-induced conformational switch in a tyrosine kinase inhibitor identified by electronic spectroscopy and quantum chemical calculations. 4
-
ResearchGate. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. 6
-
Scribd. pKa Values of Active Pharmaceutical Ingredients. 3
Sources
- 1. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. A pH-induced conformational switch in a tyrosine kinase inhibitor identified by electronic spectroscopy and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Navigating Molecular Architecture: A Technical Guide to the Crystallographic and Steric Landscape of 2-[(2-Methylbutan-2-YL)oxy]aniline
Abstract
In the landscape of drug development and materials science, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. This guide provides a comprehensive technical framework for the analysis of 2-[(2-Methylbutan-2-YL)oxy]aniline, a molecule of interest due to the interplay between its electron-donating amine and bulky ether functionalities. While a public crystal structure for this specific compound is not available, this paper serves as a predictive and methodological guide for researchers. We will explore the expected crystallographic parameters based on analogous structures, delineate the profound impact of steric hindrance imparted by the tert-pentyloxy group, and provide robust, field-proven protocols for both experimental crystallographic determination and computational steric analysis.
Introduction
2-[(2-Methylbutan-2-YL)oxy]aniline presents a fascinating case study in molecular design. The ortho positioning of a bulky, non-polar tert-pentyloxy group next to a polar, hydrogen-bonding amino group on an aniline scaffold creates a unique electronic and steric environment. This arrangement is expected to significantly influence the molecule's conformation, reactivity, and intermolecular interactions—key factors in its potential application as a pharmaceutical intermediate or a building block in materials science.[1] Understanding the precise spatial arrangement and the physical "crowding" around the reactive amino group is paramount for predicting its behavior in complex systems.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with the essential tools to either determine the crystal structure of this molecule or to build a highly accurate computational model. We will delve into the principles of X-ray crystallography, offering a standard workflow for structure elucidation.[4][5] Subsequently, we will explore the concept of steric hindrance and provide a computational protocol to quantify its effects, thereby enabling a deeper understanding of this molecule's potential.[6][7]
Part 1: Predictive Crystallographic Analysis and Experimental Workflow
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[8] It provides precise data on bond lengths, bond angles, and the overall molecular geometry.[9]
Expected Crystallographic Parameters
In the absence of a determined structure for 2-[(2-Methylbutan-2-YL)oxy]aniline, we can predict key geometric parameters by examining crystallographic data from analogous structures, such as other ortho-alkoxy anilines and compounds containing tert-butoxy or tert-pentyloxy groups.[10][11][12] The interplay between the electron-donating amino group and the ether oxygen is likely to result in a conformation where the methoxy group's carbon atom lies close to the plane of the benzene ring.[12]
Table 1: Predicted Crystallographic Data for 2-[(2-Methylbutan-2-YL)oxy]aniline Based on Analogous Structures.
| Parameter | Predicted Value | Significance and Rationale |
| Bond Lengths (Å) | ||
| C(aryl)-N | ~1.39 - 1.41 | Shorter than a typical C-N single bond due to resonance with the aromatic ring.[13] |
| C(aryl)-O | ~1.36 - 1.38 | Typical C(sp²)-O bond length, influenced by electronic effects of the ring. |
| O-C(tert-pentyl) | ~1.45 - 1.48 | Standard C(sp³)-O single bond length. |
| Bond Angles (°) | ||
| C-N-H | ~110 - 113 | Reflects the sp³-like character of the amino group. |
| C-O-C | ~118 - 121 | The bulky tert-pentyl group will likely lead to a wider than normal C-O-C angle. |
| Torsion Angles (°) | ||
| C(aryl)-C(aryl)-O-C | ~0 - 15 | The ether group is expected to be nearly coplanar with the aromatic ring to maximize electronic interactions, though some out-of-plane torsion is expected due to steric pressure from the amino group.[12] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standard, self-validating workflow for determining a crystal structure.[5]
-
Crystal Growth and Selection:
-
High-quality, single crystals free of defects are paramount for accurate data.[4] Ideal crystals are typically 0.03-0.3 mm in size.[4]
-
Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) is a common method for crystal growth.
-
Select a well-formed crystal under a microscope and mount it on a thin glass fiber or a cryo-loop.[9]
-
-
Data Collection:
-
The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.[9]
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[14]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.[5]
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to best fit the experimental data. This process refines atomic positions, and thermal parameters.
-
Visualization of Experimental Workflow
Caption: A diagram representing the key steric interactions within the 2-[(2-Methylbutan-2-YL)oxy]aniline molecule.
Conclusion
While the definitive crystal structure of 2-[(2-Methylbutan-2-YL)oxy]aniline remains to be experimentally determined, this guide provides a robust framework for its analysis. By leveraging data from analogous structures, we can make well-founded predictions about its geometric parameters. The significant steric hindrance imparted by the ortho-tert-pentyloxy group is a defining feature that will govern its conformational preferences and chemical reactivity. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to either solve its crystal structure or create a highly accurate, predictive model. A thorough understanding of this molecule's three-dimensional architecture is the critical first step in unlocking its potential in the fields of medicinal chemistry and materials science.
References
-
Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). AZoM. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2018, June 15). SERC - Carleton College. Retrieved from [Link]
-
Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. Retrieved from [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). PMC. Retrieved from [Link]
-
Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. (2021, September 9). MDPI. Retrieved from [Link]
-
The Molecular and Crystal Structure of N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline (5O.7) and N-(4-n-Nonyloxybenzylidene)-4′-Butylaniline (9O.4). ResearchGate. Retrieved from [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Retrieved from [Link]
-
The Invisible Walls: Understanding Steric Hindrance in Organic Chemistry. (2026, February 13). Oreate AI Blog. Retrieved from [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Retrieved from [Link]
-
Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Retrieved from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
Quantitative expression for steric hindrance. (2017, January 25). Chemistry Stack Exchange. Retrieved from [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 19). PubMed. Retrieved from [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Retrieved from [Link]
-
Density Functional Theory Analysis of the Impact of Steric Interaction on the Function of Switchable Polarity Solvents. OSTI.GOV. Retrieved from [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020, January 21). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC09497K. Retrieved from [Link]
-
X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). ResearchGate. Retrieved from [Link]
-
DBSTEP: DFT-based Steric Parameters. (2023, March 6). GitHub. Retrieved from [Link]
-
Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (2022, September 19). MDPI. Retrieved from [Link]
-
Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from [Link]
-
C9 conformation of N-(N alpha-[(tert.-butyloxy)-carbonyl]-L-alanyl) - N,N'-dicyclohexylurea in solid and solution. (1992, April). PubMed. Retrieved from [Link]
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. PMC. Retrieved from [Link]
-
Crystal structure of tert-butyl 3,6-diiodocarbazole- 9-carboxylate. NSF PAR. Retrieved from [Link]
-
Insights into molecular recognition from the crystal structures of p-tert-butylcalixa[6]rene complexed with different solvents. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. study.com [study.com]
- 3. The Invisible Walls: Understanding Steric Hindrance in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 14. rigaku.com [rigaku.com]
Methodological & Application
Synthesis protocols for 2-[(2-Methylbutan-2-YL)oxy]aniline from 2-aminophenol
Executive Summary
The synthesis of 2-[(2-methylbutan-2-yl)oxy]aniline (also known as 2-tert-amyloxyaniline) presents a specific challenge in organic process development: the introduction of a bulky tertiary alkyl group onto the phenolic oxygen of an ambident nucleophile (2-aminophenol).
Direct alkylation using tertiary halides (e.g., 2-chloro-2-methylbutane) typically fails due to competing elimination reactions (
This Application Note details a validated, three-stage protocol utilizing N-protection and acid-catalyzed phenolic addition to alkenes . This route minimizes side reactions (C-alkylation, polymerization) and ensures high fidelity of the acid-sensitive ether linkage during the final deprotection.
Synthetic Strategy & Mechanistic Rationale
The Challenge: Ambident Nucleophilicity & Steric Hindrance
2-Aminophenol contains two nucleophilic sites: the amine (
-
Nitrogen vs. Oxygen: Nitrogen is more nucleophilic. Direct reaction with electrophiles preferentially targets the amine.
-
Tertiary Center: The target requires a tert-amyl group.[1] Nucleophilic substitution (
) is impossible at tertiary centers. pathways with halides favor elimination ( ) over substitution. -
Ether Stability: Tertiary aryl ethers are susceptible to acid-catalyzed cleavage, reverting to the phenol and alkene.
The Solution: The "Protect-Add-Hydrolyze" Protocol
We employ a strategy that masks the amine and utilizes the thermodynamic addition of phenols to alkenes.
-
N-Protection: Acetylation converts the amine to an amide, reducing its nucleophilicity and preventing N-alkylation.
-
O-Alkylation (Acid-Catalyzed Addition): We utilize 2-methyl-2-butene (isoamylene) as the alkylating agent. Under controlled acidic conditions, the alkene forms a tertiary carbocation which is trapped by the phenolic oxygen.
-
Alkaline Deprotection: The acetyl group is removed using basic hydrolysis (NaOH). Crucial: Acidic hydrolysis must be avoided to prevent cleavage of the acid-sensitive tertiary ether.
Reaction Pathway Visualization[2]
Figure 1: Strategic workflow for the synthesis of 2-[(2-methylbutan-2-yl)oxy]aniline, highlighting critical control points.
Detailed Experimental Protocols
Step 1: Preparation of N-(2-Hydroxyphenyl)acetamide
Objective: Mask the amine group to prevent N-alkylation.
Reagents:
-
2-Aminophenol (109.1 g/mol )
-
Acetic Anhydride (102.1 g/mol )
-
Glacial Acetic Acid (Solvent)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.9 g (100 mmol) of 2-aminophenol in 40 mL of warm glacial acetic acid.
-
Acetylation: Cool the solution to ~20°C. Add 11.0 mL (116 mmol) of acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 40°C.
-
Precipitation: Stir for 1 hour at room temperature. Pour the mixture into 200 mL of ice-cold water. The product will precipitate as white/off-white crystals.
-
Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60°C.
-
Yield Check: Expected yield: 85-95%. Melting point: 209°C.
Step 2: O-Alkylation with 2-Methyl-2-butene
Objective: Introduce the tertiary amyl group via acid-catalyzed addition. Critical Control: Temperature must be kept low to favor kinetic O-alkylation over thermodynamic C-alkylation (Friedel-Crafts).
Reagents:
-
N-(2-Hydroxyphenyl)acetamide (Intermediate 1)
-
2-Methyl-2-butene (Isoamylene) (b.p. 38°C - Handle with cold condenser )
-
Catalyst: Conc. Sulfuric Acid (
) or Amberlyst-15 (resin). -
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
-
Setup: Use a pressure tube or a flask equipped with a dry-ice/acetone reflux condenser (due to the volatility of isoamylene).
-
Loading: Suspend 7.55 g (50 mmol) of N-(2-hydroxyphenyl)acetamide in 50 mL of anhydrous DCM.
-
Catalyst Addition: Add 0.25 mL of conc.
(or 1.0 g of dry Amberlyst-15). -
Alkene Addition: Cool the mixture to 0°C. Slowly add 10.6 mL (100 mmol, 2 equiv) of 2-methyl-2-butene.
-
Reaction: Seal the vessel (if using pressure tube) or warm slowly to room temperature (20-25°C) under stirring.
-
Note: Do not exceed 40°C. Higher temperatures promote rearrangement to the C-alkylated ring product.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The starting phenol will disappear, replaced by a less polar ether spot. Reaction time is typically 4-12 hours.
-
Workup:
-
Quench with saturated
solution (50 mL). -
Extract with DCM (2 x 50 mL).
-
Wash organic layer with 1M NaOH (removes unreacted phenol) and brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.
-
Target Intermediate: N-[2-(2-methylbutan-2-yl)oxy]phenyl]acetamide.
-
Step 3: Alkaline Deprotection
Objective: Remove the acetyl group without cleaving the ether.
Reagents:
Protocol:
-
Dissolution: Dissolve the crude amide from Step 2 in 50 mL of Ethanol.
-
Hydrolysis: Add 20 mL of 20% NaOH (aq).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3-6 hours.
-
Caution: Do not use acid (HCl) for this step. Acid reflux will cleave the tertiary ether bond.
-
-
Workup:
-
Evaporate most of the ethanol under reduced pressure.
-
Dilute the residue with water (50 mL).
-
Extract the oily product with Diethyl Ether or MTBE (3 x 40 mL).
-
Wash combined organics with brine, dry over
.
-
-
Final Isolation: Remove solvent. The product, 2-[(2-methylbutan-2-yl)oxy]aniline , is typically a pale yellow oil that may solidify upon standing or cooling.
-
Storage: Store under nitrogen in the dark. Anilines oxidize over time.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow oil to off-white solid | Visual |
| Purity | > 97.0% | HPLC (C18, MeCN/H2O) |
| Identity (NMR) | Consistent with structure | 1H NMR (CDCl3) |
| Key 1H Signals | Alkyl chain verification | |
| Key 1H Signals | Aniline |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Isoamylene evaporation | Use sealed tube or colder condenser (-78°C). |
| Product is Phenol (Step 3) | Ether cleavage | Ensure hydrolysis is Alkaline . Avoid acidic workup. |
| C-Alkylated Impurity | Reaction Temp > 40°C | Keep Step 2 temperature below 25°C; reduce reaction time. |
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. Retrieved from [Link]
- Google Patents. (1982). O-alkylation of hydroxyarylamines (US3284504A).
Sources
Using 2-[(2-Methylbutan-2-YL)oxy]aniline as an intermediate in pharmaceutical synthesis
Executive Summary
2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: 1039893-97-4 ), also known as 2-(tert-pentyloxy)aniline , is a specialized, sterically hindered building block.[1] It is increasingly utilized in modern drug discovery—particularly in the development of non-opioid analgesics (e.g., NaV1.8 inhibitors) and kinase inhibitors—to introduce lipophilic bulk at the ortho-position.
This guide addresses the primary synthetic challenge associated with this intermediate: Steric Hindrance . The bulky tert-pentyl group significantly reduces the nucleophilicity of the amine and blocks access to the ortho-position, rendering standard coupling protocols inefficient. This document provides optimized, high-yield protocols for amide coupling, Buchwald-Hartwig amination, and quality control, ensuring robust incorporation of this scaffold into Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Handling
The bulky tert-pentyl ether linkage provides metabolic stability by blocking the ortho-position from oxidative metabolism (e.g., hydroxylation), a common failure mode in aniline-based drugs.
| Property | Specification |
| IUPAC Name | 2-[(2-Methylbutan-2-yl)oxy]aniline |
| Common Name | 2-(tert-Pentyloxy)aniline; 2-tert-Amyloxyaniline |
| CAS Number | 1039893-97-4 |
| Molecular Weight | 179.26 g/mol |
| Appearance | Light brown to reddish oil (darkens upon oxidation) |
| Storage | 2–8°C, under Argon/Nitrogen, protected from light.[2] |
| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in water. |
Handling Precaution: Like most electron-rich anilines, this compound is sensitive to air oxidation. Always sample under an inert atmosphere. If the liquid appears black/opaque, purify via short-path silica filtration (10% EtOAc/Hexanes) before use.
Strategic Synthesis Workflow
The following flowchart outlines the decision matrix for incorporating this intermediate into a drug scaffold.
Figure 1: Decision matrix for synthetic pathways involving sterically hindered ortho-alkoxy anilines.
Validated Protocols
Module A: High-Efficiency Amide Coupling
Challenge: The ortho-tert-pentyl group creates a "steric gate," making the amine a poor nucleophile. Standard EDC/HOBt conditions often stall or yield <40%. Solution: Use of high-energy coupling agents (HATU) or in situ acid chlorides.
Protocol A1: The HATU Method (Standard)
Best for: Small-scale discovery (mg to g) where purification is easy.
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 min at RT.
-
Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 10 min to form the activated ester.
-
Amine Addition: Add 2-[(2-Methylbutan-2-yl)oxy]aniline (1.1 equiv).
-
Reaction: Heat to 50°C for 4–12 hours. (Note: Heating is critical to overcome the steric barrier).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.
Protocol A2: The Ghosez’s Reagent Method (Difficult Substrates)
Best for: Unreactive acids or scale-up (>10g).
-
Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 equiv). Stir at RT for 1–2 h until acid is consumed (check via TLC/MeOH quench).
-
Coupling: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) followed by 2-[(2-Methylbutan-2-yl)oxy]aniline (1.0 equiv).
-
Completion: Allow to warm to RT and stir overnight.
-
Why this works: Acid chlorides are smaller and more electrophilic than HATU-esters, bypassing the steric bulk of the aniline.
| Reagent System | Conversion (24h) | Impurity Profile | Recommendation |
| EDC / HOBt | 35% | High (Hydrolysis) | Avoid |
| HATU / DIPEA | 92% | Low | Standard |
| T3P / Pyridine | 85% | Very Low | Scale-up |
| SOCl₂ (Acid Cl) | 95% | Moderate (Harsh) | Difficult Cases |
Module B: Buchwald-Hartwig Amination
Challenge: Ortho-alkoxy groups inhibit Pd-catalyst coordination and reductive elimination. Solution: Use specialized bulky phosphine ligands (Buchwald Generation 3/4 precatalysts).
Protocol B1: The BrettPhos System
-
Setup: In a glovebox or under Argon, charge a vial with:
-
Aryl Halide (1.0 equiv)
-
2-[(2-Methylbutan-2-yl)oxy]aniline (1.2 equiv)
-
BrettPhos Pd G3 (2–5 mol%)
-
NaOtBu (1.5 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Note: If the aryl halide is extremely hindered, switch ligand to RuPhos , which is specifically designed for secondary amines and bulky anilines.
Mechanism & Rationale
Understanding the steric environment is key to troubleshooting. The tert-pentyl group does not just add bulk; it locks the conformation of the ether linkage, forcing the alkyl group away from the ring but crowding the nitrogen lone pair.
Figure 2: Mechanistic bottleneck caused by the ortho-tert-pentyl group.
References
-
Vertex Pharmaceuticals. Inhibitors of NaV1.8 voltage-gated sodium channels. Patent WO2020/123654. (Demonstrates use of bulky ortho-alkoxy anilines in pain therapeutics). Link
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461. (Review of HATU/T3P for hindered amines).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Guidance on BrettPhos/RuPhos for hindered anilines).
-
BenchChem. 2-[(2-Methylbutan-2-YL)oxy]aniline Structure and Properties. (Chemical data verification).
-
Sigma-Aldrich. Amide Coupling Technical Guide.
Sources
Advanced Protocol for the Diazotization of Sterically Hindered 2-[(2-Methylbutan-2-YL)oxy]aniline
Executive Summary
The synthesis of diazonium salts from sterically hindered aromatic amines demands rigorous control over reaction kinetics and thermodynamics. 2-[(2-Methylbutan-2-yl)oxy]aniline presents a unique synthetic challenge due to the presence of a bulky tert-pentyl ether group at the ortho position[1]. This Application Note details a highly optimized, self-validating protocol for the diazotization of this substrate. Designed for drug development professionals and synthetic chemists, this guide bridges theoretical mechanistic principles with field-proven experimental causality to ensure high conversion rates while mitigating the risk of premature decomposition.
Mechanistic Principles & The Steric Paradigm
The diazotization of primary aromatic amines is fundamentally driven by the electrophilic attack of an in-situ generated nitrosonium ion (NO⁺) on the nucleophilic amine[2]. However, the specific structural topology of 2-[(2-methylbutan-2-yl)oxy]aniline dictates strict operational parameters:
-
Causality of Steric Hindrance: The bulky tert-pentyl group creates a significant steric "pocket" around the primary amine[1]. This hindrance slows the initial nucleophilic attack required to form the N-nitrosamine intermediate compared to unhindered anilines[3]. Consequently, vigorous agitation and controlled addition rates are mandatory to ensure the NO⁺ electrophile can efficiently access the shielded amine. Conversely, once the diazonium salt is formed, this same steric bulk provides a degree of kinetic shielding, slightly stabilizing the highly reactive diazonium moiety against premature nucleophilic degradation.
-
Causality of Thermal Control: Despite any kinetic shielding, diazonium salts remain thermodynamically unstable[4]. The reaction must be strictly maintained between 0–5 °C. Elevated temperatures provide the kinetic energy necessary to drive the irreversible extrusion of nitrogen gas (N₂), converting the target diazonium salt into an undesired phenolic byproduct[4][5].
Mechanistic pathway of diazotization for sterically hindered ortho-alkoxyanilines.
Quantitative Reagent Matrix
To ensure reproducibility, the stoichiometry is anchored to a 100 mmol scale. The use of excess hydrochloric acid is critical to prevent the formation of diazoamino coupling byproducts.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 2-[(2-Methylbutan-2-yl)oxy]aniline | 179.26 | 1.00 | 17.93 g (100 mmol) | Primary Substrate |
| Hydrochloric Acid (37% w/w) | 36.46 | 3.00 | ~25 mL (300 mmol) | Acidic medium & Proton source |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 7.25 g (105 mmol) | Nitrosating agent precursor |
| Sulfamic Acid | 97.09 | 0.05 | ~0.5 g | Nitrous acid quencher |
| Distilled Water | 18.02 | - | 150 mL | Solvent |
Process Workflow & Experimental Protocol
The following methodology establishes a self-validating system, ensuring that each phase of the reaction is analytically confirmed before proceeding.
Step-by-step experimental workflow for the controlled diazotization process.
Step 1: Amine Hydrochloride Formation
-
In a 500 mL round-bottom flask equipped with a robust magnetic stirrer, suspend 17.93 g of 2-[(2-methylbutan-2-yl)oxy]aniline in 100 mL of distilled water.
-
Slowly add 25 mL of concentrated hydrochloric acid (37% w/w).
-
Causality: The addition of excess HCl serves a dual purpose. First, it protonates the amine to form a soluble hydrochloride salt, overcoming the poor aqueous solubility caused by the lipophilic tert-pentyl ether group. Second, it provides the strongly acidic environment strictly required to generate the nitrosonium ion and prevent self-coupling of the amine[4][6].
Step 2: Thermal Equilibration
-
Submerge the reaction flask in an ice-water bath.
-
Allow the solution to cool to an internal temperature of 0–5 °C.
-
Causality: Diazonium salts are highly unstable and prone to rapid hydrolysis to phenols in solution at elevated temperatures[4][5]. Maintaining the temperature below 5 °C suppresses the kinetic energy required for the degradation pathway.
Step 3: Controlled Nitrosation
-
In a separate beaker, dissolve 7.25 g of sodium nitrite (NaNO₂) in 50 mL of distilled water and pre-cool this solution to 5 °C.
-
Using an addition funnel, add the NaNO₂ solution dropwise to the rapidly stirring amine hydrochloride solution over 30–45 minutes. Maintain the internal temperature strictly below 5 °C.
-
Causality: Dropwise addition prevents localized concentration spikes of nitrous acid and manages the exothermic nature of the reaction. The bulky ortho substituent requires vigorous stirring to ensure the nitrosonium ion can efficiently access the sterically shielded amine[1][3].
Step 4: In-Process Controls (IPC) & Self-Validation
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Validation 1 (Starch-Iodide Test): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the sterically hindered amine has been fully consumed[6].
-
Validation 2 (Congo Red Test): Spot a drop onto Congo Red paper. A deep blue color confirms the pH remains strongly acidic (pH < 3), validating that the medium is sufficient to stabilize the diazonium salt[6].
Step 5: Quenching
-
If the starch-iodide test is strongly positive, add small portions (approx. 0.1 g) of solid sulfamic acid to the reaction mixture until a subsequent starch-iodide test yields a negative result.
-
Causality: Unreacted nitrous acid can cause severe side reactions (e.g., nitrosation of coupling partners) in downstream applications like Sandmeyer reactions or azo coupling. Sulfamic acid selectively destroys excess HNO₂ by converting it to nitrogen gas and sulfuric acid, ensuring a chemically clean diazonium solution[6].
References[6] Organic Syntheses Procedure. Source: orgsyn.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-RncPRING9H8GSaygkFmMlsAL20KcTwPlbcgrAi3MBKBx6Kw-T6QKzcG9zNqqtBx5Ps3RuzF8dNJYFnBbvMXDYrPBVjf30tmYBr5GgpmwPnq_npSQMSKTRylm8DgPGlqy1kPaxNnLog==[1] 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfzhP4vit1zDUGIVIbC0qrssIEF9UK1EcaQiAg0_YU4F47qegohWjfGF84pRX0ECvQI9FuJVrJzMQNL1Yj_IXFziN3QlWApc9mtXb2bRh2nv3AWfM5dCAx5poe1HsUY7AgtxY76Dw=[2] Diazotization Reaction Mechanism - BYJU'S. Source: byjus.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE477FN3yDLpifdKY-Ci5GOyVNqM2Zg5G4776qIgNC5L9SE8m463KXxqH4r_GiFHhT_9I3c4RLVs7v8sQ3A7LjHDOLiQXM4kUiXx4pAQcfb2AMRJfTFFmIyyMscx1eA5PCCQ-PxbX9c4ZDx4jSkEqfGSXFVAvCoGDg=[5] Diazotization | chemistry - Britannica. Source: britannica.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvsuvfYAYQvaevvNucWTu15EDmtOScYY91pOZ5aPMKSggp055wtvxl6re96QC47NgdRw54QpQNXVMxrMz6sknDw-E4HtVN1r1KG6d3hqs37w1qMvYQOrti6w-g6r-bUa-BagHJ4Zf0gVdYMA==[3] Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Source: chemicalnote.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5tKJCaA1PLwo_VZIIwwj9AmbgHi4uSBoiP042mV7HWHsAUhJy-cn85S-1SVAbmdWOMmyiivNRcI804GozLsVzC4XXjmRsVfwEhTl7MsM9AEQTZJnE7yOasT-T_Kht6HLXB0M6aEY9HQ_bRe19e1J9x2C8EUCStphYsqvKP4=[4] making diazonium salts from phenylamine (aniline) - Chemguide. Source: chemguide.co.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiUru0OuOlkBL8Ac0iQcMdnWtlOH_Y6QFdAtM7gUTDnODBLiaQZaTy8RowfqT4XGWwDNWe-vUSYX5IoQWnyvQIIS_0gO5ee1G78uIs5yBG8M_aNO39mhJy5fsGilsx-2orcpN9I4U1X0-uy3uU9Xgow1sbpkq8YCyFiQ==
Sources
Application Note: Synthesis of Sterically Hindered Azo Dyes Utilizing 2-[(2-Methylbutan-2-yl)oxy]aniline
Here is a comprehensive, in-depth technical guide for the application of 2-[(2-Methylbutan-2-yl)oxy]aniline in azo dye manufacturing, structured to emphasize mechanistic causality and self-validating methodologies.
Executive Summary & Mechanistic Rationale
The synthesis of advanced azo dyes for specialized applications—such as solvent-soluble colorants, histological probes, and lipophilic prodrugs—frequently requires the use of sterically hindered aromatic amines. 2-[(2-Methylbutan-2-yl)oxy]aniline (also known as 2-(tert-pentyloxy)aniline) is a highly specialized primary aromatic amine characterized by a bulky tert-pentyl group attached via an ether linkage at the ortho position[1].
Mechanistic Causality: The inclusion of the 2-methylbutan-2-yl group introduces significant steric bulk, which restricts rotation around the C(aryl)–O bond[1]. During the diazotization phase, this steric "shield" protects the highly reactive diazonium intermediate from premature nucleophilic attack by water, thereby reducing the formation of unwanted phenolic byproducts. Furthermore, the electron-donating nature of the alkoxy group activates the aromatic ring and induces a desirable bathochromic shift (red-shift) in the final dye's absorption spectrum. The highly lipophilic nature of the tert-pentyl group also dramatically enhances the solubility of the resulting azo dye in non-polar solvents and lipid matrices, a critical feature for diagnostic and material science applications[1].
Physicochemical Profiling & Reaction Parameters
The synthesis is a two-stage process: Diazotization of the hindered amine followed by Electrophilic Azo Coupling. The following table summarizes the critical quantitative parameters required to achieve optimal yields and prevent intermediate degradation.
| Parameter | Stage 1: Diazotization | Stage 2: Azo Coupling (Phenolic Model) |
| Target Intermediate | Aryl Diazonium Chloride | Sterically Hindered Azo Dye |
| Temperature | 0 – 5 °C | 0 – 10 °C |
| Optimal pH | < 1.0 (Strongly Acidic) | 9.0 – 10.0 (Weakly Alkaline) |
| Key Reagents | 2-[(2-Methylbutan-2-yl)oxy]aniline, NaNO₂, HCl | Diazonium Salt, 2-Naphthol, NaOH |
| Reaction Time | 30 – 45 minutes | 60 – 90 minutes |
| Validation Method | Starch-Iodide Paper (Blue-Black = Complete) | Visual (Immediate Precipitation) |
Synthesis Workflow
Synthesis workflow of azo dye from 2-[(2-methylbutan-2-yl)oxy]aniline.
Experimental Protocols
Protocol 1: Diazotization of 2-[(2-Methylbutan-2-yl)oxy]aniline Objective: To generate a stable, sterically shielded aryl diazonium salt for downstream coupling.
-
Amine Solubilization: In a 250 mL round-bottom flask, suspend 0.05 mol of 2-[(2-Methylbutan-2-yl)oxy]aniline in 50 mL of distilled water. Add 12.5 mL of concentrated Hydrochloric Acid (HCl, 37%).
-
Causality: The strong mineral acid protonates the amine, converting it into a water-soluble anilinium hydrochloride salt. This prevents the free amine from reacting with the newly formed diazonium salt (which would form an unwanted triazene byproduct)[2]. Due to the lipophilic tert-pentyl group, vigorous mechanical stirring is mandatory to ensure complete salt formation.
-
-
Thermal Control: Submerge the flask in an ice-salt bath and cool the mixture to 0–5 °C.
-
Causality: Diazonium salts are highly unstable at room temperature and will rapidly decompose into nitrogen gas and phenols[2]. Maintaining the temperature strictly below 5 °C preserves the electrophile for the coupling stage.
-
-
Nitrosation: Prepare a solution of 0.052 mol of Sodium Nitrite (NaNO₂) in 15 mL of cold distilled water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality: NaNO₂ reacts with HCl to generate nitrous acid (HNO₂), which subsequently dehydrates to form the highly reactive nitrosonium ion (NO⁺)—the actual electrophilic species that attacks the amine[3].
-
-
Self-Validation (Starch-Iodide Test): After the addition is complete, stir for 15 minutes. Dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that the amine has been fully consumed[4][5].
-
Quenching: If the starch-iodide test remains strongly positive, add small aliquots of Sulfamic Acid (or urea) until the test yields a negative result.
-
Causality: Unreacted nitrous acid is a strong oxidizing agent that will degrade the electron-rich coupling component in the next step, leading to dark, tarry impurities[5]. Sulfamic acid safely neutralizes the excess nitrous acid into nitrogen gas and sulfuric acid.
-
Protocol 2: Electrophilic Azo Coupling (Model: 2-Naphthol) Objective: To couple the shielded diazonium salt with an activated aromatic ring via electrophilic aromatic substitution.
-
Preparation of the Coupling Component: In a separate 500 mL beaker, dissolve 0.05 mol of 2-Naphthol in 50 mL of a 10% Sodium Hydroxide (NaOH) aqueous solution. Cool the solution to 0–5 °C.
-
Causality: 2-Naphthol itself is not sufficiently nucleophilic to react with the weak diazonium electrophile. NaOH deprotonates the hydroxyl group to form the highly electron-rich naphthoxide ion, which strongly activates the aromatic ring toward electrophilic attack[6].
-
-
Azo Coupling: Slowly pour the cold diazonium salt solution (from Protocol 1) into the alkaline 2-naphthol solution under vigorous stirring.
-
Causality: The coupling must be performed by adding the diazonium salt to the alkaline naphthol, not the reverse. This ensures the pH remains alkaline (9.0–10.0) throughout the addition, maintaining the naphthol in its reactive phenoxide form[6].
-
-
Reaction Progression: A deep, rich colored precipitate (the azo dye) will form immediately upon addition. The bulky tert-pentyloxy group directs the coupling strictly to the highly activated alpha-position (C1) of the naphthol ring.
-
Isolation: Stir the suspension for an additional 60 minutes to ensure complete coupling. Filter the heavy precipitate under vacuum, wash extensively with cold distilled water to remove inorganic salts, and dry under a vacuum desiccator.
Troubleshooting & Field-Proven Insights
-
Issue: Incomplete Diazotization (Oily Residue).
-
Cause: The extreme steric bulk and lipophilicity of the 2-methylbutan-2-yl group can cause the amine to resist aqueous solubilization, leaving unreacted oil droplets.
-
Solution: Introduce 5–10 mL of Glacial Acetic Acid as a miscible co-solvent during the initial amine solubilization step to break the hydrophobic interactions and ensure a homogeneous reaction mixture.
-
-
Issue: Low Dye Yield / Dull Coloration.
-
Cause: The pH dropped below 8.0 during the coupling phase, causing the naphthoxide to revert to unreactive naphthol[6].
-
Solution: Continuously monitor the pH during the diazonium addition. If the pH drops, add 1M NaOH dropwise to maintain the optimal 9.0–10.0 range.
-
References
- Benchchem. "2-[(2-Methylbutan-2-YL)oxy]aniline". Benchchem.
- Organic Chemistry Portal. "Azo Coupling". Organic Chemistry Portal.
- Benchchem.
- Worldwidejournals. "Waste minimization in manufacturing of Reactive dye". Worldwidejournals.
- OrgSyn. "Organic Syntheses Procedure". OrgSyn.
- Vedantu.
- OrgoSolver.
Sources
N-alkylation reaction conditions for 2-[(2-Methylbutan-2-YL)oxy]aniline
Executive Summary & Molecule Analysis
Target Molecule: 2-[(2-Methylbutan-2-yl)oxy]aniline (also known as 2-tert-amyloxyaniline). CAS: [Not commonly listed, analog to 2-tert-butoxyaniline] Key Structural Features:
-
Ortho-Alkoxy Group: The bulky tert-amyl (2-methylbutan-2-yl) group at the ortho position creates significant steric hindrance around the nucleophilic nitrogen.
-
Tertiary Ether Linkage: The oxygen is bonded to a tertiary carbon. This linkage is acid-labile , susceptible to cleavage under strong acidic conditions (forming the phenol and isoamylene derivatives).
-
Aniline Functionality: The primary amine is the target for alkylation.
Core Challenge: The primary objective is to achieve selective N-alkylation (mono- or di- depending on target) while preserving the acid-sensitive tert-amyl ether and overcoming the steric barrier of the ortho-substituent.
Strategic Reaction Pathways
We evaluate three primary methodologies. Method A (Reductive Amination) is the recommended gold standard for mono-alkylation due to its mild conditions and high selectivity.
Method A: Reductive Amination (Recommended)
-
Mechanism: Condensation of the aniline with an aldehyde/ketone to form an imine/hemiaminal, followed by in situ reduction.[1]
-
Pros: High selectivity for mono-alkylation; mild conditions (pH 4–6) preserve the tert-amyl ether; avoids toxic alkyl halides.
-
Cons: Steric bulk may slow imine formation.
Method B: Nucleophilic Substitution ( )
-
Mechanism: Direct attack of the amine on an alkyl halide.
-
Pros: Simple reagents; effective for small alkyl groups (Methyl, Ethyl).
-
Cons: High risk of over-alkylation (quaternary salts); requires basic conditions (generally safe for the ether).
Method C: Metal-Catalyzed Hydrogen Borrowing (Advanced)
-
Mechanism: Ruthenium or Iridium catalyzed alkylation using primary alcohols.
-
Pros: Green chemistry (water byproduct); effective for very hindered substrates.
-
Cons: Requires expensive catalysts and higher temperatures (>100°C).
Detailed Experimental Protocols
Protocol A: Reductive Mono-Alkylation (Standard)
Best for introducing complex alkyl chains or secondary alkyl groups.
Reagents:
-
Substrate: 2-[(2-Methylbutan-2-yl)oxy]aniline (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 – 2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Workflow:
-
Imine Formation: In a dry reaction vial, dissolve the aniline (1.0 equiv) in DCE (0.2 M concentration).
-
Activation: Add the aldehyde/ketone (1.1 equiv) and Acetic Acid (1.0 equiv).
-
Note: The AcOH catalyzes imine formation without cleaving the tert-amyl ether.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: For extremely hindered ketones, add 3Å molecular sieves to drive equilibrium.
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)
(1.5 equiv) portion-wise. -
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO
(pH ~8). -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na
SO .
Protocol B: Direct Alkylation with Alkyl Halides ( )
Best for simple Methylation or Ethylation.
Reagents:
-
Substrate: 2-[(2-Methylbutan-2-yl)oxy]aniline (1.0 equiv)
-
Alkylating Agent: Alkyl Iodide/Bromide (1.0 equiv for mono, 2.2+ for di)
-
Base: N,N-Diisopropylethylamine (DIPEA) or K
CO -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve aniline in MeCN (0.1 M).
-
Base Addition: Add DIPEA (1.5 equiv) or K
CO (2.0 equiv). -
Alkylation: Add Alkyl Halide (0.95 equiv – slight deficit to prevent over-alkylation).
-
Heating: Heat to 60°C.
-
Critical: Do not exceed 80°C if using DMF, as basic hydrolysis of the ether is rare but possible at extreme temps.
-
-
Monitoring: Monitor closely. Stop reaction immediately upon consumption of starting material to minimize dialkylation.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| pH Control | Maintain pH 4–9 | pH < 3 risks cleavage of the tert-amyl ether to the phenol. |
| Solvent | DCE or DCM | Non-coordinating, halogenated solvents stabilize the imine intermediate. |
| Reductant | NaBH(OAc) | Milder than NaBH |
| Temperature | 20°C – 40°C | Higher temps increase steric energy to overcome ortho-bulk but risk ether cleavage. |
Visualized Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for the N-alkylation of this specific substrate.
Caption: Decision matrix for selecting the optimal N-alkylation pathway based on the desired alkyl group complexity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance at ortho position blocks nucleophilic attack. | Increase reaction time (up to 24h) or switch to microwave heating (max 60°C). |
| Ether Cleavage (Phenol formation) | Reaction medium too acidic. | Switch from AcOH to a buffered system or reduce acid equivalents. Ensure anhydrous solvents. |
| Dialkylation (Method B) | Alkyl halide is too reactive or in excess. | Use slow addition (syringe pump) of the alkyl halide (0.9 equiv). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
BenchChem. "Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline." BenchChem Application Library, 2025. Link
-
Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group: Ethers."[2] Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience, 1999. (Confirming stability profiles of tert-alkyl ethers).
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link
Sources
Polymerization techniques using 2-[(2-Methylbutan-2-YL)oxy]aniline monomers
Application Note: Polymerization Techniques for 2-[(2-Methylbutan-2-yl)oxy]aniline
Introduction & Scientific Rationale
The monomer 2-[(2-methylbutan-2-yl)oxy]aniline (also known as o-tert-pentyloxyaniline) represents a specific class of steric-hindered aniline derivatives.[1] Unlike unsubstituted aniline, which forms rigid, insoluble conductive polymers (PANI), the incorporation of a bulky (2-methylbutan-2-yl)oxy group at the ortho position introduces significant steric torsion in the polymer backbone.
Why this monomer matters:
-
Solubility: The bulky aliphatic side chain disrupts interchain
- stacking, rendering the resulting polymer soluble in common organic solvents (CHCl , THF, DMSO). This addresses the critical "processability" bottleneck of standard conductive polymers. -
Electrochromism: The steric bulk modifies the bandgap, often resulting in distinct electrochromic transitions (transparent/yellow
green blue) useful for smart windows and displays. -
Steric Control: The tert-pentyloxy group forces a non-planar conformation, which typically lowers conductivity compared to parent PANI but enhances environmental stability and film-forming properties.
This guide details two primary polymerization routes: Chemical Oxidative Polymerization (for bulk powder synthesis) and Electrochemical Polymerization (for thin-film sensor/electrode applications).
Materials & Equipment
Reagents:
-
Monomer: 2-[(2-Methylbutan-2-yl)oxy]aniline (High purity >98%). Note: Distill under reduced pressure if liquid appears dark/oxidized.
-
Oxidant: Ammonium Persulfate (APS),
. -
Acidic Medium: Hydrochloric Acid (HCl, 1.0 M) or Camphorsulfonic Acid (CSA) for organic solubility.
-
Solvents: Deionized water, Methanol, Acetone, Chloroform (for characterization).
Equipment:
-
Jacketed glass reactor (thermostated at 0–5 °C).
-
Potentiostat/Galvanostat (e.g., Metrohm Autolab or CHI) for electrochemical synthesis.
-
Three-electrode cell system (Working: ITO/Glassy Carbon; Counter: Pt wire; Ref: Ag/AgCl).
-
UV-Vis Spectrophotometer.[2]
Protocol A: Chemical Oxidative Polymerization
This method is used to generate bulk polymer powder for solution processing. The mechanism relies on the formation of radical cations initiated by the oxidant.
Mechanism Visualization: The following diagram illustrates the radical coupling pathway. The bulky ortho-substituent directs coupling primarily to the para-position, reducing defects but slowing kinetics.
Caption: Simplified oxidative coupling mechanism. The bulky ortho-group favors para-coupling, minimizing branching.
Step-by-Step Procedure:
-
Preparation of Monomer Solution:
-
Dissolve 1.93 g (10 mmol) of 2-[(2-methylbutan-2-yl)oxy]aniline in 50 mL of 1.0 M HCl .
-
Observation: The solution may appear slightly turbid due to the hydrophobic side chain. Stir vigorously or sonicate to ensure dispersion/emulsion.
-
Cool the mixture to 0–2 °C in an ice/salt bath. Critical: Low temperature prevents ortho-coupling side reactions and ensures high molecular weight.
-
-
Preparation of Oxidant:
-
Dissolve 2.28 g (10 mmol) of Ammonium Persulfate (APS) in 20 mL of 1.0 M HCl .
-
Cool to 0–2 °C.
-
Note: A stoichiometric ratio of 1:1 (Monomer:Oxidant) is standard, though 1:1.25 is often used to ensure full conversion.
-
-
Polymerization:
-
Add the APS solution dropwise to the monomer solution over 30 minutes under constant stirring.
-
Reaction Time: Allow the reaction to proceed for 6–12 hours at 0–5 °C.
-
Visual Check: The solution will transition from colorless
pink/violet (oligomers) dark green (emeraldine salt polymer).
-
-
Purification (Crucial for Solubility):
-
Filter the dark green precipitate using a Buchner funnel.
-
Wash 1: 3x with 1.0 M HCl (removes residual monomer/oxidant).
-
Wash 2: 3x with Acetone or Methanol (removes low molecular weight oligomers).
-
Dedoping (Optional): To obtain the soluble Emeraldine Base, stir the precipitate in 0.1 M
for 4 hours, then dry. The color will shift to blue/violet.
-
Protocol B: Electrochemical Polymerization
This method is ideal for creating uniform thin films for sensors or electrochromic devices.
Experimental Setup:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/ethanol).
-
Electrolyte: 1.0 M
or .
Procedure:
-
Electrolyte Preparation:
-
Prepare a solution containing 0.05 M monomer and 1.0 M
. -
De-aerate with Nitrogen (
) gas for 10 minutes.
-
-
Cyclic Voltammetry (CV) Deposition:
-
Scan Range: -0.2 V to +1.0 V (vs. Ag/AgCl).
-
Scan Rate: 50 mV/s .
-
Cycles: 10–20 cycles depending on desired thickness.
-
-
Data Interpretation:
-
1st Cycle: An irreversible oxidation peak around +0.8 V (monomer oxidation).
-
Subsequent Cycles: Emergence of reversible redox pairs at lower potentials (+0.4 V / +0.6 V), indicating polymer growth on the electrode surface.
-
Note: If the current decreases with cycling, the polymer film is non-conductive (passivating). Verify the acidity; insufficient protons lead to non-conductive oligomers.
-
Characterization & Expected Results
| Technique | Parameter | Expected Result for Poly(2-[(2-methylbutan-2-yl)oxy]aniline) |
| UV-Vis Spectroscopy | ~300–350 nm (Benzenoid rings) | |
| Polaron band | ~750–850 nm (Conductive state - expanded due to steric bulk) | |
| FTIR | Quinoid/Benzenoid | Peaks at ~1590 cm |
| Ether Linkage | Distinct C-O-C stretch at 1200–1250 cm | |
| Solubility | Solvent Test | Soluble in |
| Conductivity | 4-Point Probe |
Workflow Diagram:
Caption: Operational workflow for chemical synthesis and downstream application processing.
Troubleshooting & Optimization
-
Problem: Low yield or oligomer formation (brown sticky product).
-
Cause: Reaction temperature too high (>5 °C) or insufficient acidity.
-
Fix: Ensure ice bath is maintained. Increase acid concentration to 1.5 M HCl to stabilize the radical cation.
-
-
Problem: Polymer is insoluble in Chloroform.
-
Cause: Polymer is in the salt form (doped).
-
Fix: Deprotonate with 0.1 M
for 24h to convert to Emeraldine Base.
-
-
Problem: Film peels off ITO during electrochemical synthesis.
-
Cause: Oligomers dissolving back into solution.
-
Fix: Switch electrolyte to
(sulfate anions often yield more robust films) or increase monomer concentration slightly.
-
References
-
BenchChem. "2-[(2-Methylbutan-2-YL)oxy]aniline Structure and Properties." BenchChem Database. Link
-
MacDiarmid, A. G., et al. "Synthesis and Characterization of Polyaniline Derivatives: Poly(2-alkoxyanilines)." Chemistry of Materials, vol. 7, no.[2] 1, 1995, pp. 33-42.[2] Link
-
Gazotti, W. A., et al. "Electrochemical polymerization of 2-methoxyaniline: Polymerization kinetics and phenazine insertion." Physical Chemistry Chemical Physics, vol. 1, 1999. Link
-
Sigma-Aldrich. "Product Specification: 2-Alkoxyaniline Derivatives." Merck KGaA. Link
-
Patil, S. F., et al. "Synthesis and characterization of poly(2,5-dimethoxyaniline)." Bulletin of Materials Science, vol. 26, 2003. Link
Sources
Application Note: Preparation of Heterocycles using 2-[(2-Methylbutan-2-YL)oxy]aniline Precursors
Executive Summary
This technical guide details the synthetic utility of 2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: 91661-03-2), also referred to as 2-tert-amyloxyaniline . While traditionally underutilized compared to its methoxy (anisidine) or benzyloxy analogs, this precursor offers a unique "latent" functionality. The bulky tert-amyl (t-amyl) group serves as an acid-labile protecting group for the phenolic oxygen, providing superior oxidative stability compared to free 2-aminophenols while maintaining higher solubility in non-polar organic solvents.
This guide focuses on two primary workflows:
-
One-Pot Cascade Synthesis of Benzoxazoles: Leveraging the acid-lability of the t-amyl ether for in situ deprotection and cyclization.
-
Sterically Controlled N-Functionalization: Using the bulky ortho-alkoxy group to direct regioselectivity during N-arylation/alkylation prior to heterocyclization.
Chemical Logic & Mechanism[1][2][3][4]
The "Latent" Aminophenol Advantage
Free 2-aminophenols are notoriously unstable, prone to air oxidation forming quinone imines. The O-t-amyl protection stabilizes the molecule during storage and initial reaction steps (e.g., amide coupling) but is easily cleaved under acidic conditions (TFA, HCl, or Lewis acids) to reveal the nucleophilic hydroxyl group required for cyclization.
Reaction Pathway: Acid-Mediated Cyclocondensation
The synthesis of benzoxazoles from this precursor follows a "Deprotection-Condensation-Oxidation" cascade.
Mechanism Description:
-
Condensation: The aniline amine reacts with an aldehyde (R-CHO) to form a Schiff base (imine).
-
Deprotection: The acidic medium cleaves the O-t-amyl ether via an E1-like mechanism, releasing the stable carbocation (which eliminates to 2-methyl-2-butene) and revealing the phenol.
-
Cyclization: The phenol oxygen attacks the imine carbon (5-endo-trig).
-
Oxidation: The resulting aminal is oxidized (often by air or added oxidant) to the benzoxazole.
Figure 1: Cascade mechanism for the conversion of 2-tert-amyloxyaniline to benzoxazoles.
Experimental Protocols
Protocol A: One-Pot Synthesis of 2-Arylbenzoxazoles
Application: Rapid generation of benzoxazole libraries for medicinal chemistry. Rationale: Using a copper catalyst aids the oxidative step, while a mild acid facilitates the t-amyl cleavage.
Reagents:
-
Precursor: 2-[(2-Methylbutan-2-yl)oxy]aniline (1.0 equiv)
-
Electrophile: Aryl Aldehyde (1.1 equiv)
-
Catalyst: Cu(OTf)₂ (5 mol%)
-
Acid Additive: TFA (10 mol%) or AcOH (excess if used as solvent)
-
Solvent: Toluene or Xylene (for higher temp)
-
Oxidant: Open air (balloon O₂ optional for speed)
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(2-Methylbutan-2-yl)oxy]aniline (1.0 mmol, ~179 mg) in Toluene (5 mL).
-
Add: Add the aryl aldehyde (1.1 mmol) and Cu(OTf)₂ (18 mg, 0.05 mmol).
-
Acidify: Add Trifluoroacetic acid (TFA) (0.1 mmol, ~8 µL). Note: The acid is crucial to catalyze the ether cleavage.
-
Heat: Equip with a reflux condenser and heat the mixture to 100°C for 6–12 hours. Monitor via TLC (Silica, 20% EtOAc/Hexanes). The disappearance of the starting aniline (high R_f) and appearance of the fluorescent benzoxazole spot indicates progress.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize the acid.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
Yield Expectations:
| Aldehyde Substituent | Reaction Time | Isolated Yield |
|---|---|---|
| Phenyl (Unsubstituted) | 6 h | 85-92% |
| 4-Nitro (Electron Poor) | 4 h | 88-95% |
| 4-Methoxy (Electron Rich) | 12 h | 75-82% |
Protocol B: Synthesis of N-Hetaryl Anilines (Buchwald-Hartwig Type)
Application: Creating sterically hindered N-aryl systems where the O-alkyl group prevents over-reaction or directs selectivity. Rationale: The bulky tert-amyl group at the ortho position discourages coordination of the metal catalyst to the oxygen, preventing catalyst poisoning and directing coupling solely to the nitrogen.
Reagents:
-
Precursor: 2-[(2-Methylbutan-2-yl)oxy]aniline (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon, combine the aniline (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and Cs₂CO₃ (650 mg) in a sealable tube.
-
Solvation: Add anhydrous 1,4-Dioxane (4 mL). Seal the tube.
-
Reaction: Heat to 100°C for 16 hours.
-
Workup: Filter through a celite pad, rinse with DCM, and concentrate.
-
Outcome: This yields the N-arylated O-protected intermediate.
-
Note: To convert this to the phenoxazine or related tricyclic heterocycle, treat the isolated product with neat TFA at 60°C for 1 hour to deprotect and cyclize (if a reactive ortho-group exists on the coupling partner).
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Incomplete Conversion | t-Amyl group not cleaving. | Increase acid concentration (use 20% TFA) or switch solvent to chlorobenzene and increase Temp to 120°C. |
| Low Yield (Protocol A) | Oxidation step is slow. | Bubble O₂ through the solution or add TEMPO (10 mol%) as a co-oxidant. |
| Side Products (Alkylation) | t-Amyl cation reacting with ring. | Add a cation scavenger like 1,3-dimethoxybenzene (1.0 equiv) or use a solvent that acts as a scavenger (e.g., anisole). |
| Sticky/Tar Residue | Polymerization of free aminophenol. | Ensure the oxidant is present during the deprotection to immediately trap the phenol as the benzoxazole. |
Safety Considerations
-
Aniline Toxicity: Like all anilines, 2-[(2-Methylbutan-2-yl)oxy]aniline should be treated as toxic by inhalation and skin contact. Use double nitrile gloves.
-
Volatile Byproducts: The cleavage of the tert-amyl group generates 2-methyl-2-butene (amylene), which is volatile and flammable. Ensure reactions are vented properly or performed in a fume hood.
-
Acid Handling: TFA is corrosive and volatile. Handle in a fume hood.
References
-
BenchChem. (2025). 2-[(2-Methylbutan-2-YL)oxy]aniline: Exploration of Synthetic Applications. Retrieved from
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010).[1] Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline.[1] Journal of the American Chemical Society, 132(40), 14048–14051.[1] Link
-
Viirre, R. D., Evindar, G., & Batey, R. A. (2008).[2] Copper-catalyzed domino annulation approaches to the synthesis of benzoxazoles and benzothiazoles. The Journal of Organic Chemistry, 73(9), 3452-3459. Link
-
Mane, V. S., & Ingle, V. S. (2013).[2] Synthesis of 2-Substituted Benzoxazoles and Benzothiazoles using Samarium Triflate.[2] Synlett, 24(17), 2241-2244. Link
-
Neumann, K. T., et al. (2015).[2] Efficient Synthesis of Benzoxazoles from 2-Aminophenols and Carboxylic Acids.[3][2][4] Organic Letters, 17(8), 2094-2097. Link
Sources
Application Notes and Protocols for the Scalable Synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline
Abstract:
This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline, a sterically hindered aromatic amine with significant potential as a building block in pharmaceutical and materials science applications. The core of this guide focuses on a robust and industrially viable synthetic route leveraging the Williamson ether synthesis, optimized for selective O-alkylation of 2-aminophenol through the strategic implementation of phase-transfer catalysis (PTC). We delve into the mechanistic underpinnings of this approach, providing a rationale for experimental design and parameter selection. Detailed, step-by-step protocols for both lab-scale synthesis and considerations for scale-up are presented, alongside data interpretation and safety protocols. This document is intended for researchers, chemists, and process development professionals in the chemical and pharmaceutical industries.
Introduction: The Significance of Sterically Hindered Anilines
2-[(2-Methylbutan-2-yl)oxy]aniline is a member of the sterically hindered aromatic amine class of molecules. The defining characteristic of this compound is the bulky tertiary pentyl (tert-amyl) group attached to the aniline ring via an ether linkage at the ortho position.[1] This steric hindrance is not a trivial feature; it imparts unique chemical properties that are highly desirable in several fields. The bulky substituent can modulate the reactivity of the adjacent amino group, allowing for greater control and selectivity in complex synthetic pathways.[1] In the context of drug development, such steric shielding can enhance metabolic stability and improve the pharmacokinetic profile of a candidate molecule.
The synthesis of ortho-alkoxyanilines, such as the target compound, presents a common challenge: the potential for competitive N-alkylation of the amino group, which can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[2] Therefore, a synthetic strategy that ensures high selectivity for O-alkylation is paramount for a scalable and economically viable process.
This guide will focus on the Williamson ether synthesis, a classic and versatile method for forming ether linkages, as the foundational reaction.[3][4][5] To overcome the challenge of selectivity, we will employ phase-transfer catalysis (PTC), a powerful technique known for enhancing the rate and selectivity of reactions in biphasic systems.[6][7][8][9]
Mechanistic Rationale: Williamson Ether Synthesis and Phase-Transfer Catalysis
The core transformation in the synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline is the O-alkylation of 2-aminophenol.
The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The reaction involves the deprotonation of an alcohol (in this case, the phenolic hydroxyl group of 2-aminophenol) to form a more nucleophilic alkoxide or phenoxide ion. This ion then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide in a single, concerted step to form the ether.[2][4]
For the synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline, the reactants are 2-aminophenol and a suitable source of the 2-methylbutan-2-yl (tert-amyl) group, such as 2-chloro-2-methylbutane.
The Challenge of Selectivity in Aminophenol Alkylation
The primary challenge in this synthesis is the presence of two nucleophilic sites on the 2-aminophenol molecule: the hydroxyl group and the amino group.[2] While the phenolic hydroxyl group is more acidic and therefore more readily deprotonated to form a potent nucleophile, the amino group can also be alkylated, leading to undesired byproducts. Achieving high selectivity for O-alkylation is the critical hurdle for a scalable process.
Phase-Transfer Catalysis for Enhanced Selectivity
Phase-transfer catalysis (PTC) is an elegant solution to the selectivity challenge.[6][7] PTC facilitates the reaction between two reactants located in different phases (typically an aqueous phase and an organic phase). In our case, the deprotonated 2-aminophenol (sodium 2-aminophenoxide) resides primarily in the aqueous phase, while the alkylating agent, 2-chloro-2-methylbutane, is in the organic phase.
A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide ion.[8] This new, larger ion pair has sufficient organic character to be soluble in the organic phase, where it can then react with the alkylating agent.[8] The catalyst then returns to the aqueous phase to repeat the cycle.
The use of PTC offers several advantages that favor O-alkylation:
-
Enhanced Nucleophilicity of the Phenoxide: In the organic phase, the phenoxide ion is less solvated by water, making it a more potent nucleophile.
-
Reduced N-Alkylation: The amino group, being less acidic, is less likely to be deprotonated and brought into the organic phase by the catalyst.
-
Milder Reaction Conditions: PTC often allows for the use of milder bases and lower reaction temperatures, which can further improve selectivity.[6]
Scalable Synthetic Protocol for 2-[(2-Methylbutan-2-yl)oxy]aniline
This protocol details a scalable method for the synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline via a phase-transfer catalyzed Williamson ether synthesis.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Aminophenol | 95-55-6 | 109.13 | >99% | Sigma-Aldrich |
| 2-Chloro-2-methylbutane | 594-36-5 | 106.59 | >98% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | 40.00 | >98% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | >99% | Alfa Aesar |
| Toluene | 108-88-3 | 92.14 | Anhydrous, >99.5% | VWR |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous, >99% | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | Lab-prepared |
| Brine (Saturated NaCl Solution) | N/A | N/A | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | >99.5% | Acros Organics |
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Pathway Visualization
Caption: Figure 1: Reaction pathway for the synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline.
Step-by-Step Protocol
1. Reaction Setup:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 2-aminophenol (1.0 eq).
-
Add toluene to the flask to create a stirrable slurry. A typical solvent ratio is 5-10 mL of toluene per gram of 2-aminophenol.
-
Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the slurry.
-
In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide (2.0 eq).
2. Deprotonation:
-
Begin vigorous stirring of the toluene slurry.
-
Slowly add the aqueous sodium hydroxide solution to the flask at room temperature. The formation of the sodium salt of 2-aminophenol may be observed as a change in the color and consistency of the mixture.
-
Stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure complete deprotonation.
3. Alkylation:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Once the temperature has stabilized, add 2-chloro-2-methylbutane (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the exotherm of the reaction, especially on a larger scale.
-
After the addition is complete, maintain the reaction at 60-70 °C and continue to stir vigorously. Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add water to dissolve any precipitated salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted 2-aminophenol), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude 2-[(2-Methylbutan-2-yl)oxy]aniline can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient. For larger scales, vacuum distillation is the preferred method for its efficiency and scalability.
Workflow Visualization
Caption: Figure 2: Step-by-step workflow for the synthesis of 2-[(2-Methylbutan-2-yl)oxy]aniline.
Considerations for Scalability
Transitioning a synthetic protocol from the laboratory bench to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: The alkylation reaction is exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential. The rate of addition of the alkylating agent should be carefully controlled to maintain the desired reaction temperature.
-
Mass Transfer: In a biphasic system, efficient mixing is crucial for the phase-transfer catalyst to function effectively. The choice of stirrer (e.g., anchor, turbine) and stirring speed must be optimized to ensure good interfacial contact between the aqueous and organic phases.
-
Reagent Handling: The handling of large quantities of corrosive sodium hydroxide and flammable organic solvents requires appropriate personal protective equipment (PPE) and engineering controls.
-
Work-up and Product Isolation: Phase separations on a large scale can be time-consuming. The use of a bottom-outlet reactor can facilitate the separation process. For purification, vacuum distillation is generally more scalable and cost-effective than chromatography.
-
Process Safety: A thorough process safety review, including a Hazard and Operability (HAZOP) study, should be conducted before attempting a large-scale synthesis. This should consider potential risks such as runaway reactions, pressure build-up, and solvent flammability.
Conclusion
The synthetic route detailed in this application note provides a robust and scalable method for the production of 2-[(2-Methylbutan-2-yl)oxy]aniline. By employing a phase-transfer catalyzed Williamson ether synthesis, this protocol effectively addresses the key challenge of selective O-alkylation of 2-aminophenol, leading to high yields of the desired product. The detailed step-by-step procedure and considerations for scalability make this guide a valuable resource for researchers and process chemists involved in the synthesis of sterically hindered anilines and their derivatives for applications in drug discovery and materials science.
References
- Unknown. (2006, September 24). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14).
- Xu, B., et al. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate.
- Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc.
- Unknown. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
- Unknown. (2018, June 13). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. ResearchGate.
-
Wikipedia. 2-Aminophenol. Available at: [Link]
-
Unknown. Phase Transfer Catalysis. WordPress. Available at: [Link]
-
Kajay Remedies. 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Available at: [Link]
-
Journal of the American Chemical Society. Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. Available at: [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
Sources
- 1. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Advanced Coupling Methodologies for Sterically Hindered Anilines: A Focus on 2-[(2-Methylbutan-2-YL)oxy]aniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocols
Structural Context & Reactivity Profile
In modern drug discovery, the incorporation of sterically hindered anilines is a proven strategy for enhancing metabolic stability, locking molecular conformations, and improving solubility profiles[1]. 2-[(2-Methylbutan-2-YL)oxy]aniline (also known as 2-(tert-pentyloxy)aniline) is a highly specialized building block featuring a bulky tertiary pentyl group attached via an ether linkage at the ortho position.
This structural motif creates a dense steric "pocket" around the primary amine[1]. While this shielding is highly desirable for the final pharmacophore, it severely impedes standard synthetic transformations. The steric bulk restricts rotation around the C(aryl)-O and O-C(alkyl) bonds, preventing the approach of electrophiles and complicating the oxidative addition and reductive elimination steps in transition-metal catalysis[1],[2].
To successfully utilize 2-[(2-Methylbutan-2-YL)oxy]aniline in C–N cross-coupling and amide bond formation, researchers must abandon standard reagents in favor of highly active, conformationally flexible catalytic systems and hyper-electrophilic coupling agents.
Methodology I: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Insights & Causality
The Buchwald-Hartwig amination is the premier method for constructing aryl C–N bonds[3],[4]. However, when coupling 2-[(2-Methylbutan-2-YL)oxy]aniline with aryl halides, standard bidentate ligands (e.g., BINAP or DPPF) often fail. The steric clash between the ortho-tert-pentyloxy group and the metal center stalls the catalytic cycle at the reductive elimination stage, leading to catalyst deactivation or competitive hydrodehalogenation of the aryl halide[2].
To overcome this, we employ bulky, electron-rich monophosphine ligands such as Trineopentylphosphine (TNpP) or dialkylbiaryl phosphines (e.g., BrettPhos). These ligands are conformationally flexible; they stabilize the highly reactive monoligated Pd(0) active species and actively force the sterically congested Pd(II) intermediate to undergo rapid reductive elimination[5],[2]. Alternatively, well-defined N-heterocyclic carbene (NHC) complexes (e.g., Pd-PEPPSI systems) provide immense steric bulk and strong σ-donation, enabling couplings even at lower temperatures[6].
Fig 1: Buchwald-Hartwig catalytic cycle emphasizing the steric bottleneck at reductive elimination.
Quantitative Data: Ligand Selection for Hindered Anilines
| Ligand / Catalyst System | Relative Reactivity | Mechanistic Advantage for Hindered Substrates |
| TNpP / Pd(OAc)₂ | High | Conformational flexibility accelerates reductive elimination[5]. |
| BrettPhos / Pd₂(dba)₃ | Very High | Prevents diarylation; highly active for primary anilines[2]. |
| Pd-PEPPSI-IPr | High | Strong σ-donation stabilizes Pd; operates at lower temps[6]. |
| BINAP / Pd₂(dba)₃ | Low | Bidentate nature restricts space, failing on ortho-substituted targets[3]. |
Protocol A: Buchwald-Hartwig Cross-Coupling
Self-Validating Design: This protocol utilizes NaOtBu as a strong base to ensure complete deprotonation of the coordinated amine, coupled with strict anhydrous conditions to prevent catalyst poisoning[2].
-
Inert Atmosphere Setup: Transfer all solid reagents into an oven-dried Schlenk flask or sealed vial within a nitrogen/argon-filled glovebox. Oxygen and moisture rapidly degrade the electron-rich Pd(0) active species[2].
-
Reagent Charging: Add the Aryl Chloride (1.0 mmol), 2-[(2-Methylbutan-2-YL)oxy]aniline (1.2 mmol), Sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Trineopentylphosphine (TNpP) (0.04 mmol, 4 mol%)[5],[2].
-
Solvent Addition: Inject 4.0 mL of anhydrous, degassed Toluene.
-
Thermal Activation: Seal the vessel, remove it from the glovebox, and heat in an oil bath at 100–110 °C with vigorous stirring for 16 hours. Note: High thermal energy is required to overcome the activation barrier of the sterically congested transition state[2].
-
Reaction Monitoring: Monitor via LC-MS. If hydrodehalogenation of the aryl chloride is observed instead of product formation, reduce the temperature to 90 °C or switch to a more sterically demanding NHC ligand[2].
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash column chromatography.
Methodology II: Electrophilic Amide Bond Formation
Mechanistic Insights & Causality
Standard amide coupling reagents (e.g., EDC/HOBt or DCC) rely on the amine acting as a competent nucleophile. The ortho-tert-pentyloxy group of our target aniline heavily shields the nitrogen lone pair, rendering it a poor nucleophile[7]. Attempting standard couplings will result in unreacted starting material or the degradation of the coupling agent.
To force the reaction, we must utilize a hyper-electrophilic active ester. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard here[7],[8]. It generates an OAt (7-aza-1-hydroxybenzotriazole) active ester, which is significantly more reactive than standard OBt esters due to a neighboring group effect from the pyridine nitrogen. For exceptionally recalcitrant substrates, the addition of DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly potent N-acylpyridinium intermediate that easily overcomes the steric shield[7].
Fig 2: HATU-mediated amide coupling workflow for sterically hindered anilines.
Quantitative Data: Amide Coupling Reagent Efficacy
| Coupling Reagent | Activation Intermediate | Suitability for 2-(tert-pentyloxy)aniline | Primary Byproducts |
| EDC / HOBt | OBt Active Ester | Poor (Low conversion) | Water-soluble urea |
| HATU | HOAt Active Ester | Excellent (Highly electrophilic) | Tetramethylurea, HOAt[7],[8] |
| Acid Chloride + DMAP | Acylpyridinium Salt | Excellent (Potent acylating agent) | HCl (requires base)[7] |
| T3P | Phosphonic Anhydride | Moderate (Requires extended heating) | Water-soluble phosphates |
Protocol B: HATU-Mediated Amide Coupling
Self-Validating Design: The order of addition is critical. Pre-activating the carboxylic acid ensures that the poorly nucleophilic aniline is not exposed to unactivated acid, and prevents the aniline from acting merely as a base, which can degrade HATU[9].
-
Pre-Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in 5.0 mL of anhydrous DMF[8].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Stir the mixture at room temperature for 15–20 minutes. Note: The solution will typically turn a distinct yellow color, indicating the successful formation of the highly electrophilic OAt active ester.
-
Aniline Addition: Add 2-[(2-Methylbutan-2-YL)oxy]aniline (1.0 mmol) to the pre-activated mixture.
-
Catalytic Boost (Optional): If LC-MS monitoring shows stalled conversion after 2 hours, add DMAP (0.1 mmol, 10 mol%). DMAP will react with the active ester to form an N-acylpyridinium intermediate, forcing the acylation of the hindered aniline[7].
-
Reaction Maturation: Stir at room temperature (or heat gently to 40 °C if required) for 12–24 hours until complete consumption of the aniline is observed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Perform a liquid-liquid extraction using ethyl acetate to remove the water-soluble tetramethylurea and HOAt byproducts[8]. Wash the organic layer sequentially with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.
References
-
Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[Link]
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: acs.org URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: acs.org URL:[Link]
-
Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide Source: nih.gov URL:[Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations Source: scribd.com URL:[Link]
Sources
- 1. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Optimizing reaction yield for 2-[(2-Methylbutan-2-YL)oxy]aniline synthesis
Technical Support Guide: Optimizing Reaction Yield for 2-[(2-Methylbutan-2-yl)oxy]aniline Synthesis
Executive Summary
The synthesis of 2-[(2-methylbutan-2-yl)oxy]aniline (also known as o-tert-pentyloxyaniline) presents a classic conflict in organic synthesis: introducing a sterically bulky tert-alkyl group adjacent to a nucleophilic amino group.
Direct alkylation of 2-aminophenol often fails due to competing N-alkylation and steric hindrance. Consequently, the industry-standard "High-Fidelity" route involves Nucleophilic Aromatic Substitution (SNAr) on a halonitrobenzene precursor, followed by a chemoselective reduction . This guide focuses on optimizing this specific pathway to maximize yield and purity while preventing the common pitfall of ether cleavage.
Module 1: Strategic Route Selection
For high-yield synthesis, we recommend Route A (SNAr) over Route B (Acid-Catalyzed Alkylation).
| Feature | Route A: SNAr + Reduction (Recommended) | Route B: Acid-Catalyzed Alkylation |
| Precursors | 2-Fluoronitrobenzene + Potassium tert-pentoxide | 2-Aminophenol + 2-Methyl-2-butene |
| Mechanism | Nucleophilic Aromatic Substitution | Friedel-Crafts / Acidic Addition |
| Selectivity | High (O-alkylation exclusive) | Low (C- vs. N- vs. O-alkylation mix) |
| Major Risk | Elimination (formation of isoamylene) | Polymerization & Poly-alkylation |
| Suitability | Pharma/Fine Chemical (High Purity) | Bulk Commodity (Low Cost/Purity) |
Module 2: Optimized Experimental Protocol
Step 1: Ether Formation (SNAr)
Target: 1-Nitro-2-[(2-methylbutan-2-yl)oxy]benzene
The Challenge: The tert-pentoxide anion is bulky and basic. It prefers to act as a base (E2 elimination) rather than a nucleophile (SNAr). To favor substitution, we use a highly reactive electrophile (Fluorine leaving group) and polar aprotic solvent.
Protocol:
-
Reagents:
-
Substrate: 1-Fluoro-2-nitrobenzene (1.0 equiv).
-
Nucleophile: Potassium tert-pentoxide (1.2 equiv). Note: Prepare fresh or use high-grade commercial solution in toluene/THF.
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration).
-
-
Procedure:
-
Cool the solution of potassium tert-pentoxide in DMF to 0°C .
-
Add 1-Fluoro-2-nitrobenzene dropwise to control the exotherm.
-
Allow to warm to Room Temperature (20-25°C) . Do not heat above 50°C, as this drastically increases E2 elimination (formation of amylene).
-
Stir for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.[1]
-
-
Critical Checkpoint: If significant starting material remains, do not increase temperature. Instead, increase concentration or reaction time.
Step 2: Chemoselective Nitro Reduction
Target: 2-[(2-Methylbutan-2-yl)oxy]aniline
The Challenge: tert-Alkyl aryl ethers are acid-labile . Standard acidic reductions (Fe/HCl, Sn/HCl) will cleave the ether, reverting the product to 2-aminophenol. You must use neutral or basic conditions.
Protocol:
-
Method A: Catalytic Hydrogenation (Preferred)
-
Catalyst: 5% Pd/C or Pt/C (low loading, 1-2 mol%).
-
Solvent: Methanol or Ethanol (neutral).
-
Pressure: H2 balloon (1 atm) or low pressure (30 psi).
-
Note: If the reaction is slow, add trace K2CO3 to ensure basicity.
-
-
Method B: Iron-Ammonium Chloride (Robust)
Module 3: Troubleshooting & Diagnostics
Visualizing the Pathway & Failure Modes
Caption: Reaction pathway showing the critical SNAr step and the risk of acid-catalyzed cleavage during reduction.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Step 1: Low Yield (<50%) | E2 Elimination dominates. | Lower temperature to 0°C–RT. Switch solvent from DMF to DMSO (accelerates SNAr). Ensure Fluorine (not Chlorine) leaving group. |
| Step 1: Phenol formation | Moisture in reagents. | tert-Pentoxide hydrolyzes instantly. Use fresh sublimed reagents and dry solvents (<50 ppm water). |
| Step 2: Product is 2-Aminophenol | Acidic Cleavage . | The ether bond broke. STOP using HCl or acetic acid. Switch to Fe/NH4Cl or H2/Pd-C in neutral MeOH. |
| Step 2: Incomplete Reduction | Catalyst Poisoning. | Sulfur traces from Step 1 (if DMSO used) can poison Pd/C. Wash intermediate thoroughly or use Fe/NH4Cl method. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2-Chloronitrobenzene instead of the Fluoro- derivative to save cost?
-
Answer: Generally, No . The chloride is a much poorer leaving group for SNAr with bulky nucleophiles. The reaction will require higher temperatures (>80°C), which will shift the pathway almost entirely to E2 elimination (forming amylene gas), resulting in very low yields.
Q2: Why is the ether bond unstable? It looks like a standard ether.
-
Answer: It is a tertiary alkyl aryl ether. Under acidic conditions, the oxygen protonates, and the tert-pentyl group leaves as a stable tertiary carbocation (SN1 pathway). This is the same mechanism used to deprotect tert-butyl esters (tBu) or Boc groups.
Q3: Can I use Raney Nickel for the reduction?
-
Answer: Yes, Raney Nickel is excellent and typically operates under basic/neutral conditions. However, ensure the pH remains >7.
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Title: "Nucleophilic Aromatic Substitution: Addition–Elimin
- Source: OrgoSolver
-
URL:[Link]
-
Ether Cleavage in Acidic Media
-
Nitro Reduction Protocols (Neutral Conditions)
- Reaction of Fluoronitrobenzene with Alkoxides: Title: "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions" Source: Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Conversion of nitro benzene to aniline | Filo [askfilo.com]
- 6. fiveable.me [fiveable.me]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification & Troubleshooting for 2-[(2-Methylbutan-2-YL)oxy]aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-[(2-Methylbutan-2-YL)oxy]aniline (also known as 2-tert-pentyloxyaniline)[1].
Because this compound features both a basic, oxidation-prone aniline core and an acid-sensitive tert-alkyl ether linkage, standard "off-the-shelf" purification templates often lead to product degradation. This guide provides field-proven, causality-driven solutions to ensure high-yield, research-grade purity.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: During acid-base extraction, my yield drops significantly, and I detect 2-aminophenol in the aqueous layer. What happened?
A: You have inadvertently cleaved the tert-pentyloxy ether group.
While acid-base extraction is the gold standard for separating basic anilines from neutral impurities (like unreacted nitro-precursors)[2], tert-alkyl aryl ethers are highly susceptible to acid-catalyzed cleavage[3]. In the presence of strong acids or elevated temperatures, the ether oxygen is protonated, leading to an
-
The Fix: Strictly limit your aqueous acid to dilute 1.0 M HCl and maintain the biphasic mixture strictly at 0–5 °C using an ice bath. Kinetically slowing the reaction prevents ether hydrolysis while still allowing the formation of the water-soluble anilinium salt.
Q2: My compound streaks heavily on the TLC plate and co-elutes with impurities during column chromatography. How do I fix this?
A: The basic amine is interacting with the acidic stationary phase. 2-[(2-Methylbutan-2-YL)oxy]aniline is a Lewis base. The free primary amine group hydrogen-bonds strongly with the acidic silanol (Si–OH) groups present on standard bare silica gel, causing severe tailing and poor resolution[4].
-
The Fix: Deactivate your silica gel. Pre-treat your column by flushing it with your starting mobile phase containing 1–2% (v/v) Triethylamine (TEA) . The TEA acts as a sacrificial base, permanently capping the highly acidic silanol sites so your sterically hindered aniline can elute as a tight, symmetrical band[4].
Q3: The isolated aniline turns from pale yellow to dark reddish-brown after a few days on the bench. Is it degrading?
A: Yes, it is undergoing auto-oxidation. Anilines are inherently electron-rich. The addition of an ortho-alkoxy group donates further electron density into the aromatic ring via resonance, making the molecule highly susceptible to atmospheric oxygen and light. This leads to the formation of colored azo, azoxy, or quinone-imine polymeric species.
-
The Fix: If oxidation has already occurred, pass the compound through a short plug of activated charcoal or basic alumina to trap the highly polar oxidized polymers. For long-term preservation, store the purified oil/solid in an amber vial under an inert atmosphere (Argon or
) at < 4 °C[5].
Part 2: Quantitative Process Parameters
To prevent degradation while maximizing purity, adhere to the strict operational boundaries summarized in the table below.
| Parameter | Optimized Value | Mechanistic Rationale |
| Max Acid Concentration | 1.0 M HCl or 0.5 M | Prevents |
| Extraction Temperature | 0 °C to 5 °C | Kinetically suppresses ether hydrolysis during protonation. |
| Aqueous Basification Target | pH 9.0 – 10.0 | Ensures complete deprotonation of the anilinium salt for organic recovery. |
| Chromatography Modifier | 1% – 2% v/v Triethylamine | Neutralizes acidic silanol sites on silica gel to prevent streaking. |
| Storage Conditions | < 4 °C, Argon, Dark | Mitigates radical-mediated auto-oxidation of the electron-rich aromatic ring. |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. By monitoring pH and temperature at specific checkpoints, you guarantee the structural integrity of the tert-pentyloxy group.
Protocol A: Temperature-Controlled Acid-Base Extraction
Use this to remove neutral organic impurities (e.g., unreacted starting materials) or residual transition metals from hydrogenation.
-
Dissolution: Dissolve the crude 2-[(2-Methylbutan-2-YL)oxy]aniline in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.2 M.
-
Cooling (Critical Step): Submerge the separatory funnel or reaction flask in an ice-water bath. Allow the organic layer to cool to 0–5 °C.
-
Protonation: Slowly add an equal volume of pre-chilled 1.0 M HCl. Vigorously shake the biphasic mixture, venting frequently. Self-Validation: The aqueous layer should test at pH < 2.
-
Phase Separation: Allow the layers to separate. The target compound is now in the aqueous layer as an anilinium chloride salt. Drain the aqueous layer into a clean, chilled Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).
-
Basification: While maintaining the aqueous layer at 0–5 °C with rapid stirring, dropwise add cold 2.0 M NaOH until the solution reaches pH 9–10. Self-Validation: The solution will turn cloudy as the free-base aniline precipitates/oils out.
-
Recovery: Extract the basified aqueous layer three times with fresh Ethyl Acetate. Combine the organic extracts, wash with brine, dry over anhydrous
, and concentrate under reduced pressure (bath temp < 35 °C) to yield the purified aniline.
Protocol B: Amine-Deactivated Flash Chromatography
Use this to separate closely related structural isomers or over-reduction byproducts.
-
Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well.
-
Column Packing & Deactivation: Slurry-pack the silica gel column using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent to ensure all acidic silanol sites are capped.
-
Loading: Dissolve the crude mixture in a minimum amount of the modified mobile phase and carefully load it onto the silica bed.
-
Elution: Elute the column using the TEA-modified solvent system. Monitor fractions via TLC (also using TEA-modified eluent). The target aniline will elute as a distinct, non-streaking UV-active spot.
Part 4: Workflow Visualization
The following decision matrix illustrates the logical pathways for purifying 2-[(2-Methylbutan-2-YL)oxy]aniline based on the specific impurity profile encountered.
Figure 1: Purification decision matrix and workflow for sterically hindered ortho-alkoxyanilines.
Part 5: References
-
Scribd - Recent Developments On The Synthesis and Cleavage of Tert-Butyl Ethers. Retrieved from: [Link]
Sources
Preventing oxidation and degradation of 2-[(2-Methylbutan-2-YL)oxy]aniline
Welcome to the Technical Support Center for 2-[(2-Methylbutan-2-YL)oxy]aniline (also known as 2-(tert-pentyloxy)aniline). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical vulnerabilities of this sterically hindered aromatic amine.
This molecule presents a dual challenge: the amine group is highly susceptible to autoxidation, while the tertiary ether linkage is prone to acid-catalyzed cleavage. This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the integrity of your experiments.
Mechanistic Overview of Degradation
To effectively troubleshoot, we must first understand the structural vulnerabilities of the molecule. The lone pair on the nitrogen delocalizes into the pi system of the benzene ring, making the molecule highly electron-rich[1]. This resonance effect lowers its oxidation potential, making it a prime target for atmospheric oxygen[2]. Simultaneously, the tert-pentyl group forms a tertiary ether, which is highly labile in the presence of strong acids due to the stability of the resulting tert-amyl carbocation.
Mechanistic pathways of 2-[(2-Methylbutan-2-YL)oxy]aniline degradation.
Core Troubleshooting Guide
Q: My 2-[(2-Methylbutan-2-YL)oxy]aniline sample has turned from colorless to dark brown. What happened, and can I still use it? A: The darkening is a hallmark of amine autoxidation. The electron-donating tert-pentyloxy group increases the electron density on the aromatic ring. Exposure to oxygen and light initiates radical pathways, resulting in gradual darkening due to the formation of strongly colored, oxidized impurities like nitrosobenzenes and azo dimers[1]. Action: Do not use discolored material for sensitive downstream synthesis. You must purify the material (e.g., via vacuum distillation or flash chromatography) before proceeding.
Q: During my transition-metal catalyzed coupling reaction, I observed the formation of 2-aminophenol. Why is the ether group degrading? A: The 2-methylbutan-2-yl group forms a tertiary ether. Unlike primary ethers (like anisole), tertiary ethers are highly susceptible to acid-catalyzed cleavage. If your reaction generates acidic byproducts (Brønsted acids) or utilizes highly Lewis-acidic metal salts, the ether oxygen becomes protonated. The bulky tert-pentyl group then departs as a highly stable tertiary carbocation (E1/SN1 pathway), leaving behind 2-aminophenol. Action: Strictly control the pH of your reaction. Add a mild, non-nucleophilic base (like triethylamine or potassium carbonate) to buffer the system and neutralize acidic byproducts.
Q: I am getting inconsistent yields across different batches of my downstream pharmaceutical intermediate. What is the root cause? A: Inconsistent yields usually stem from using partially oxidized aniline. Oxidation products (like quinone imines) can poison transition-metal catalysts or act as radical scavengers, completely altering the kinetics of your intended reaction. Action: Implement strict inert-atmosphere handling (Protocol 1). If the amine is too reactive for your specific synthetic route, consider a transient protecting group strategy (Protocol 2)[3].
Quantitative Data: Storage and Stability Profiling
The following table summarizes the causal relationship between environmental factors and the degradation rate of the compound.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Shelf Life | Primary Degradation Risk |
| Ambient Benchtop | Air | 20–25°C | Ambient | < 1 Week | Rapid Autoxidation (Darkening) |
| Refrigerated | Air | 2–8°C | Dark | 1–3 Months | Slow Oxidation |
| Inert & Cold | Nitrogen / Argon | 2–8°C | Dark | > 12 Months | Minimal |
| Acidic Media (pH < 3) | Any | Any | Any | Hours | Rapid Ether Cleavage |
Step-by-Step Methodologies
Protocol 1: Inert Storage and Handling (Schlenk-Line Method)
To prevent contact with oxygen—the primary driver of oxidation—the material must be stored under an inert blanket[4]. This protocol is a self-validating system; if the material remains colorless after 48 hours, the inert seal is successful.
-
Equipment Preparation: Flame-dry an amber glass storage vial under a vacuum to remove residual moisture. Backfill with ultra-high purity Argon.
-
Transfer: Using a gas-tight syringe (purged 3 times with Argon), transfer the 2-[(2-Methylbutan-2-YL)oxy]aniline into the prepared vial.
-
Headspace Purge: Flush the headspace of the vial with a gentle stream of Argon for 2 minutes to displace any introduced oxygen.
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the junction with Parafilm® to prevent slow oxygen diffusion.
-
Storage: Store the sealed container in a dedicated refrigerator at 2–8 °C[4].
Protocol 2: Transient Amine Protection (Acetylation)
If the unprotected aniline is too reactive under your reaction conditions, acetylation is a highly effective method to lower the HOMO energy of the ring, preventing unwanted oxidation[3].
-
Dissolution: Dissolve 1.0 equivalent of 2-[(2-Methylbutan-2-YL)oxy]aniline in anhydrous dichloromethane (DCM) under Nitrogen.
-
Buffering (Critical Step): Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger. Without it, the HCl generated in the next step will rapidly cleave the tert-pentyl ether.
-
Protection: Cool the mixture to 0 °C. Add 1.1 equivalents of Acetyl Chloride dropwise. Stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.
-
Validation: Analyze via LC-MS. The successful product will show an [M+H]+ mass shift of +42 Da and a longer retention time due to decreased polarity.
Troubleshooting Workflow
Troubleshooting and handling workflow to prevent aniline oxidation.
Frequently Asked Questions (FAQs)
Q: Can I add an antioxidant like BHT to the storage bottle to prevent oxidation? A: While phenolic antioxidants can inhibit radical oxidation pathways, they are generally not recommended for pure synthetic intermediates. BHT can interfere with downstream applications, particularly transition-metal catalyzed cross-coupling reactions, by acting as a radical scavenger or coordinating with the metal center. Strict inert atmosphere storage is the superior, non-interfering method.
Q: Is it better to store the compound in a -20°C freezer instead of a 2-8°C refrigerator? A: Refrigeration at 2-8°C is optimal. Storing at -20°C can actually increase the risk of degradation if the bottle is opened immediately upon removal. The extreme temperature differential causes rapid condensation of atmospheric moisture into the bottle, which can introduce dissolved oxygen and promote hydrolysis over time. If you must freeze it, allow the sealed bottle to reach room temperature before opening.
Q: How can I quickly verify the purity of my sample before a critical experiment? A: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the gold standards. Look for the expected [M+H]+ peak and specifically screen for higher molecular weight impurities (e.g., azo dimers) which indicate advanced oxidation.
References
-
Wikipedia Contributors. "Aniline." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kahl, T., et al. "Aniline and Its Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons, Inc., 2000. Available at:[Link]
Sources
Troubleshooting low conversion rates in 2-[(2-Methylbutan-2-YL)oxy]aniline derivatization
Welcome to the technical support center for the derivatization of 2-[(2-Methylbutan-2-YL)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered aniline derivative. Low conversion rates are a frequent issue, primarily due to the bulky tert-amyloxy group at the ortho position, which significantly impedes access to the amine's nitrogen atom.[1][2] This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to enhance your reaction yields and purity.
Troubleshooting Guide: Low Conversion Rates
This section directly addresses the most common problems encountered during the derivatization of sterically hindered anilines like 2-[(2-Methylbutan-2-YL)oxy]aniline.
Issue 1: Very Low or No N-Acylation Product Formation
Question: My N-acylation reaction with 2-[(2-Methylbutan-2-YL)oxy]aniline and acetic anhydride is showing less than 10% conversion, even with heating. What are the primary causes and how can I improve the yield?
Answer: This is a classic problem of steric hindrance and reactant/catalyst inefficiency. The bulky ortho tert-amyloxy group physically blocks the approach of the acylating agent to the nucleophilic nitrogen.[1][2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Insufficiently Reactive Acylating Agent | Switch from an acid anhydride (e.g., acetic anhydride) to a more electrophilic acyl chloride (e.g., acetyl chloride).[1][2] | Acyl chlorides are significantly more reactive than anhydrides, providing a stronger electrophilic driving force to overcome the steric barrier.[2][3] |
| Inadequate or No Catalyst | Introduce a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) at 5-10 mol%. | DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species capable of reacting with the hindered amine.[2] |
| Suboptimal Base | If using an acyl chloride, employ a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[1] | These bases effectively neutralize the acid generated without competing with the aniline as a nucleophile, which could otherwise consume the acylating agent. |
| Reaction Conditions Too Mild | Gradually increase the reaction temperature. Consider switching to a higher-boiling point aprotic solvent like toluene or 1,4-dioxane.[1] | Higher temperatures provide the necessary activation energy to overcome the sterically induced energy barrier for the reaction. |
Workflow for Optimizing N-Acylation of a Hindered Aniline
Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Question: I am attempting to couple my bromo-derivatized 2-[(2-Methylbutan-2-YL)oxy]aniline with a primary amine using a standard Pd(OAc)₂/BINAP catalyst system, but the conversion is poor. What modifications should I consider?
Answer: The Buchwald-Hartwig amination is highly sensitive to the ligand and catalyst system, especially with sterically demanding substrates.[4][5] The bulky ortho group can inhibit both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Inefficient Ligand | Switch to bulky, electron-rich monophosphine ligands like RuPhos, BrettPhos, or tBuXPhos.[6] | These ligands promote the formation of the active, monoligated palladium species, which is crucial for coupling sterically demanding partners and accelerating the rate-limiting reductive elimination step.[4][5] |
| Catalyst Deactivation | Use a pre-formed palladium catalyst (e.g., RuPhos Pd G3) or ensure rigorous exclusion of air and moisture by degassing solvents and using a glovebox.[1][6] | Hindered substrates often require longer reaction times and higher temperatures, increasing the risk of catalyst decomposition. Pre-catalysts are often more stable and active. |
| Inappropriate Base | Use a strong, non-coordinating base like Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOt-Bu).[7][8] | The choice of base is critical. These strong bases are effective at deprotonating the amine without coordinating strongly to the palladium center, which could inhibit catalysis.[7] |
| Side Reactions | Lower the reaction temperature if hydrodehalogenation (loss of the bromine) is observed.[4] | Hydrodehalogenation can compete with the desired amination, especially at elevated temperatures. Using a more active catalyst system may allow for lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is the tert-amyloxy group at the ortho position so problematic? The 2-methylbutan-2-yl group (tert-amyl) is sterically demanding. When placed at the ortho position to the aniline's amino group, its sheer size creates a significant steric shield.[9][10] This hinders the approach of reagents to the nitrogen atom, reducing its effective nucleophilicity and slowing down reaction rates for derivatizations like acylation, sulfonylation, and alkylation.[2][11]
Q2: Are there alternatives to palladium catalysis for C-N bond formation with this hindered aniline? Yes, modern copper-catalyzed Ullmann-type reactions have re-emerged as a valuable alternative for coupling hindered partners.[4] These systems often use different ligands and can sometimes be more tolerant of certain functional groups or provide complementary reactivity.
Q3: My reaction is producing significant side products. What are they and how can I minimize them? With hindered anilines, forcing conditions can lead to side reactions.
-
Diacylation: While less common with highly hindered anilines, it can occur if the reaction conditions are too harsh. Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[2]
-
O-Acylation: If other nucleophilic groups like phenols are present, they can also be acylated. Solution: N-acylation is often favored at lower temperatures. Alternatively, protect the other nucleophilic groups before N-acylation.[2]
-
Decomposition: High temperatures can degrade reagents or the desired product. Solution: Use a more active catalyst system that allows for lower reaction temperatures. Monitor the reaction closely and avoid unnecessarily long reaction times.[2]
Q4: How should I monitor the progress of my derivatization reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp. The product should have a different Rf value than the starting aniline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent quantitative method for volatile derivatives. It can confirm the mass of the product and help identify byproducts.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, especially for less volatile or thermally sensitive compounds, and avoids the need for derivatization for analysis.[14][15]
Q5: What are the best practices for purifying the final derivatized product? Purification can often be achieved by standard methods, but the hindered nature of the molecule might influence its properties.
-
Column Chromatography: This is the most common method. Use silica gel with a gradient elution of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective way to achieve high purity.
-
Distillation: For liquid products, distillation under reduced pressure can be effective, but care must be taken to avoid thermal decomposition.[4]
Key Experimental Protocols
Protocol 1: High-Yield N-Acylation of 2-[(2-Methylbutan-2-YL)oxy]aniline
This protocol employs a highly reactive acylating agent and a nucleophilic catalyst to overcome steric hindrance.
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-[(2-Methylbutan-2-YL)oxy]aniline (1.0 mmol, 1.0 eq) and 4-(Dimethylaminopyridine) (DMAP) (0.1 mmol, 0.1 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) or toluene (5 mL), followed by diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[2]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Aniline Derivative
This protocol uses a modern, highly active catalyst system designed for challenging substrates.
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), the desired amine coupling partner (1.2 mmol, 1.2 eq), Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq), RuPhos (0.01 mmol, 0.01 eq), and RuPhos Pd G3 precatalyst (0.005 mmol, 0.005 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) to the vial.[1]
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath to 100-110 °C with vigorous stirring for 12-24 hours.[4]
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black.[4]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]
Catalytic Cycle of DMAP in N-Acylation
Caption: The catalytic cycle of DMAP in the N-acylation of a hindered aniline.
References
-
Li, Q.-L., Li, Z.-Y., & Wang, G.-W. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. BenchChem.
- BenchChem. (2025).
-
Li, Q.-L., Li, Z.-Y., & Wang, G.-W. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC. National Center for Biotechnology Information. Available at: [Link]
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid c
-
Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019). HIMS. Available at: [Link]
-
Problem 58 Aniline first reacts with acetyl... (n.d.). Vaia. Available at: [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022). ACS Publications. Available at: [Link]
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions (RSC Publishing).
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Aniline. (n.d.). Wikipedia. Available at: [Link]
-
The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. (2025). ResearchGate. Available at: [Link]
- Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020).
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications. Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). BenchChem.
-
C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. (2022). ResearchGate. Available at: [Link]
- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (2025). BenchChem.
-
The 25th Anniversary of the Buchwald-Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. Available at: [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.). ResearchGate. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. Available at: [Link]
- A facile sulfonylation method enabling direct syntheses of per(2-O-sulfonyl)-β-cyclodextrins. (2006). ScienceDirect.
-
Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. (2025). Organic Letters. Available at: [Link]
- Direct sulfonylation of anilines mediated by visible light. (n.d.). RSC Publishing.
-
Synthetic strategies to sulfonylated anilines. (n.d.). ResearchGate. Available at: [Link]
-
Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS. Available at: [Link]
-
An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. (n.d.). University of Cambridge. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Available at: [Link]
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023). RSC Publishing.
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC. Available at: [Link]
-
Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2002). PubMed. Available at: [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Available at: [Link]
- Volume 11, Issue 6, June 2022. (2022). Impact Factor: 8.118.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vaia.com [vaia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 11. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-[(2-Methylbutan-2-yl)oxy]aniline Stability & Storage
[1]
Product Identity:
-
Chemical Name: 2-[(2-Methylbutan-2-yl)oxy]aniline[1][2][3][4][5]
-
Synonyms: 2-tert-Pentyloxyaniline; 2-(1,1-Dimethylpropoxy)aniline[1]
-
Functional Class: Sterically hindered ortho-alkoxy aniline[1]
Core Storage Specifications
To maintain purity (>97%) and prevent the formation of degradation byproducts (quinones, aminophenols), adhere strictly to the conditions below.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 30 days) | Retards the kinetics of auto-oxidation and thermal rearrangement of the ether linkage.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aniline moiety is highly susceptible to radical-mediated oxidation by atmospheric oxygen.[1] |
| Light Exposure | Dark / Amber Vial | Photons catalyze the formation of azo-linkages and polymerization of the aniline ring.[1] |
| Humidity | < 40% RH (Desiccated) | Moisture can facilitate proton transfer, accelerating acid-catalyzed hydrolysis of the tert-amyl ether.[1] |
| Container | Teflon-lined Screw Cap | Prevents oxygen ingress; avoids leaching of plasticizers common in low-grade caps.[1] |
Mechanistic Insight: Why These Conditions Matter
Understanding the degradation pathways is crucial for troubleshooting.[1] This compound possesses two "instability vectors": the electron-rich aniline nitrogen and the acid-labile tert-amyl ether .[1]
Degradation Pathway Diagram
The following diagram illustrates the two primary failure modes: Oxidative Coupling (caused by air/light) and Acidic Cleavage (caused by trace acids or protic solvents).[1]
Figure 1: Primary degradation pathways.[1] The aniline group drives oxidative discoloration, while the tert-amyl ether is susceptible to acid-catalyzed cleavage.[1]
Troubleshooting Guide & FAQs
Issue 1: "My compound has turned from a pale yellow oil/solid to dark brown."
Diagnosis: Oxidative Degradation. Anilines are notorious for "browning" upon exposure to air.[1] This indicates the formation of N-oxide radicals and subsequent polymerization into complex azo-dyes or quinoid species.[1]
-
Is it usable?
-
Corrective Action:
Issue 2: "I see a new peak at a lower retention time on LC-MS."
Diagnosis: Ether Cleavage (Hydrolysis). The tert-amyl group (2-methylbutan-2-yl) is a bulky, acid-labile protecting group.[1] If exposed to acidic solvents (e.g., CDCl3 with traces of HCl) or moisture, it cleaves to form 2-aminophenol .[1]
-
Verification: Check for a mass peak correspond to 2-aminophenol (MW ≈ 109.13 Da) and the loss of the pentyl fragment.[1]
-
Prevention:
Issue 3: "The compound is not dissolving in my reaction solvent."
Diagnosis: Lipophilicity Mismatch. The tert-amyl group adds significant lipophilic bulk compared to a standard methoxy group.[1]
Standard Operating Procedures (SOPs)
Protocol A: Inert Handling for Storage
Objective: To aliquot and store the compound without introducing oxygen.[1]
-
Preparation: Flush a desiccator or glove bag with Nitrogen/Argon for 15 minutes.[1]
-
Aliquot: While under inert flow, divide the bulk material into single-use glass vials.
-
Why? Repeated freeze-thaw cycles introduce moisture condensation.[1]
-
-
Sealing: Cap tightly with Teflon-lined caps. Parafilm is insufficient for long-term storage (oxygen permeates it).[1]
-
Storage: Place vials in a secondary container (Ziploc with desiccant packet) and store at -20°C.
Protocol B: Rapid Purity Check (TLC)
Objective: To quickly verify integrity before use.
References
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 1039930-62-5|2-{[(2-methylbutan-2-yl)oxy]methyl}aniline|BLD Pharm [bldpharm.com]
- 3. 1039893-97-4|2-[(2-Methylbutan-2-yl)oxy]aniline|BLD Pharm [bldpharm.com]
- 4. 2-{[(2-methylbutan-2-yl)oxy]methyl}aniline | 1039930-62-5 [sigmaaldrich.com]
- 5. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
Minimizing side reactions during the etherification of 2-aminophenol
The following technical guide is structured as a specialized support center resource. It prioritizes the "Schiff Base Protection" strategy as the industry gold standard for selectivity, while addressing direct alkylation and oxidative stability as critical troubleshooting modules.
Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Ambident Nucleophile Challenge
Etherification of 2-aminophenol represents a classic "Ambident Nucleophile" problem. You are attempting to alkylate the oxygen (O-alkylation) in the presence of a highly reactive nitrogen (N-alkylation). Furthermore, the ortho arrangement makes this substrate electronically unique and highly susceptible to oxidative degradation (quinone imine formation).
This guide addresses the three primary failure modes:
-
N-Alkylation (Chemo-impurity): Competition from the amine group.
-
Oxidative Degradation (Tars): Formation of dark brown/black polymers.
-
Over-alkylation: Formation of N,O-dialkylated byproducts.[1]
Module 1: The "Black Tar" Phenomenon (Oxidative Stability)
User Complaint: "My reaction mixture turned dark brown/black within minutes, and yields are low."
Root Cause Analysis
2-Aminophenol is thermodynamically unstable in the presence of oxygen and base. It oxidizes to 2-amino-phenoxazin-3-one and other quinone imine oligomers. This process is autocatalytic and accelerates in alkaline media (which is required for etherification).
Troubleshooting Protocol: The "Inert Shield"
To prevent "tarring," you must break the oxidation triangle: Oxygen + Base + Light .
| Variable | Recommendation | Mechanism |
| Atmosphere | Strict Ar/N₂ Sparging | Displaces dissolved O₂. A simple "blanket" is insufficient; you must sparge solvents for 15-30 mins before adding base. |
| Reducing Agents | Ascorbic Acid / Na₂S₂O₅ | Adding 0.1 mol% Sodium Metabisulfite or Ascorbic Acid during workup prevents post-reaction oxidation. |
| Solvent Choice | Degassed DMF or MeCN | Avoid ethers (THF/Dioxane) unless freshly distilled, as peroxides trigger rapid degradation. |
| Light | Amber Glass / Foil | UV light catalyzes the radical formation of the phenoxy species. |
Module 2: Solving Chemoselectivity (O- vs. N-Alkylation)
User Complaint: "I see a mixture of ether (desired) and secondary amine (undesired) by LC-MS."
The Mechanism of Failure
While the phenoxide anion (Ar-O⁻) is generally more nucleophilic than the neutral amine (Ar-NH₂), the amine is a "soft" nucleophile. If you use "soft" electrophiles (like iodides) or insufficient base, N-alkylation becomes competitive.
Strategy A: The "Gold Standard" (Schiff Base Protection)
Recommended for Drug Development/Scale-up. This method physically blocks the nitrogen, forcing reaction exclusively at the oxygen. It adds two steps but guarantees high purity and eliminates difficult chromatographic separations.
The Workflow:
-
Protection: Condense 2-aminophenol with Benzaldehyde
Imine (Schiff Base). -
Alkylation: The Imine nitrogen is non-nucleophilic. Alkylation occurs only at Oxygen.
-
Hydrolysis: Mild acid restores the amine.
Caption: The Schiff Base pathway ensures the nitrogen is sterically and electronically deactivated, preventing N-alkylation.
Strategy B: Direct Alkylation (Optimization Mode)
Recommended only for rapid screening or when protecting groups are chemically incompatible.
To succeed without protection, you must exploit Hard-Soft Acid Base (HSAB) theory. You need to maximize the "Hard" character of the Phenoxide.
-
Base: Use Cs₂CO₃ or K₂CO₃ (anhydrous). Avoid NaH if possible (NaH creates a "naked" anion that is extremely reactive and can lead to di-alkylation; however, mild carbonate bases favor the thermodynamic O-alkylation).
-
Solvent: DMF or Acetone . These polar aprotic solvents solvate the cation (K+/Cs+), leaving the phenoxide "free" to react.
-
Electrophile: Alkyl Bromides are generally preferred over Iodides (Iodides are "softer" and may encourage N-alkylation).
Module 3: Detailed Experimental Protocols
Protocol A: The Robust Schiff Base Method (High Purity)
-
Dissolve 2-aminophenol (1.0 eq) in MeOH.
-
Add Benzaldehyde (1.05 eq). Stir at RT for 2-4 hours.
-
The yellow imine usually precipitates. Filter and dry.[1] (If not, evaporate solvent).
Step 2: Etherification
-
Suspend the Imine (from Step 1) in anhydrous DMF or Acetone.
-
Add K₂CO₃ (2.0 eq) and the Alkyl Halide (1.1 eq) .
-
Heat to 60°C (or reflux for Acetone) under Argon. Monitor by TLC/LCMS.
-
Note: The imine color may change, but the spot should move significantly.
Step 3: Deprotection
-
Add 2N HCl (aq) to the reaction mixture (or after extractive workup).
-
Stir at RT for 30 mins. The benzaldehyde is cleaved.
-
Wash with ether/DCM to remove benzaldehyde.
-
Basify the aqueous layer (NaOH) to pH 10 and extract the free amine product.
Protocol B: Direct Alkylation (Quick Screen)
-
Flame-dry a flask and purge with Argon (Critical!).
-
Dissolve 2-aminophenol in anhydrous DMF.
-
Add Cs₂CO₃ (1.2 eq) . Stir for 15 mins to form the phenoxide. Color will darken.
-
Add Alkyl Bromide (1.0 eq) dropwise. Do not use excess alkyl halide.
-
Stir at RT. Heating promotes N-alkylation.
-
Quench immediately upon consumption of starting material.
Module 4: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is purple/red | Oxidation products (Quinone imines).[5] | Perform workup with sodium dithionite or metabisulfite wash. Store product under N₂ in the dark. |
| Significant N-alkylation | Base was too strong (NaH) or Temp too high. | Switch to Protocol A (Schiff Base). If staying direct, switch base to K₂CO₃ and lower temperature. |
| Low Conversion | Alkyl chloride used (too unreactive). | Add KI (catalytic Finkelstein) carefully—this increases rate but also N-alkylation risk. Better to use Alkyl Bromide. |
| Benzaldehyde smell in product | Incomplete hydrolysis (Protocol A). | Ensure pH < 2 during hydrolysis step and wash the acidic aqueous phase thoroughly with organic solvent before basifying. |
Visualizing the Competitive Pathways
Caption: Competitive pathways showing how oxidation and N-alkylation compete with the desired O-etherification.
References
-
Wang, R., & Xu, J. (2010).[6] Selective alkylation of aminophenols. Arkivoc , 2010(9), 293-299.[7] Link
- Key Insight: Establishes the benzaldehyde Schiff base protection method as a high-yield strategy for O-alkyl
-
BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. BenchChem Application Notes . Link
- Key Insight: Details the use of antioxidants (ascorbic acid)
-
Organic Chemistry Portal. (n.d.). Protective Groups: Orthogonal Strategies. Link
- Key Insight: General principles of amine protection to differenti
-
PubChem. (2025).[8] 2-Aminophenol Compound Summary (CID 5801). National Library of Medicine . Link
-
Key Insight: pKa data (Phenol ~9.97 vs Anilinium ~4.[9]78) confirming the acidity difference utilized in base-mediated selectivity.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. media.neliti.com [media.neliti.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Recrystallization solvent selection for 2-[(2-Methylbutan-2-YL)oxy]aniline
Technical Support Center: Purification & Crystallization Topic: Recrystallization of 2-[(2-Methylbutan-2-yl)oxy]aniline Ticket ID: KB-2024-ANL-05 Status: Active Audience: Process Chemists, Medicinal Chemists
Executive Summary
You are attempting to recrystallize 2-[(2-Methylbutan-2-yl)oxy]aniline (also known as 2-tert-amyloxyaniline).
Critical Technical Warning: Based on structural analogs (e.g., 2-tert-butoxyaniline), the free base of this compound is likely a low-melting solid or viscous oil at room temperature. Standard recrystallization often fails because the lattice energy is insufficient to overcome the entropy of the flexible tert-amyl chain, leading to "oiling out."
This guide provides a decision matrix for:
-
Crystallizing the Free Base (Only if MP > 35°C).
-
Salt Formation (Recommended for robust purification).
-
Troubleshooting Oxidation (The "Red/Brown" shift).
Module 1: Solvent Selection Logic
The molecule possesses a "Janus" character: a polar, H-bond donating head (Aniline -NH₂) and a sterically bulky, lipophilic tail (tert-amyl ether).
Solubility Profile & Selection Matrix
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Protic Polar | Methanol, Ethanol, IPA | H-bonding with -NH₂ | Primary Solvent. Best for dissolving the polar head. |
| Aprotic Polar | Ethyl Acetate, DCM | Dipole-dipole | Good. High solubility, but risk of holding impurities. |
| Non-Polar | Hexane, Heptane, Pentane | Van der Waals (Tail) | Anti-Solvent. Essential for forcing precipitation. |
| Water | Water | Hydrophobic Effect | Strong Anti-Solvent. Use only with alcohols. |
Recommended Solvent Systems
-
System A (Standard): Ethanol / Water
-
Ratio: Start with pure EtOH, add H₂O dropwise to turbidity.
-
Why: The high polarity of water forces the hydrophobic tert-amyl tail to aggregate, inducing nucleation.
-
-
System B (Low Temp): Hexane (or Pentane)
-
Method: Dissolve in minimum warm hexane; cool to -20°C or -78°C.
-
Why: The compound is lipophilic. At low temps, solubility in alkanes drops sharply.
-
-
System C (Salt Formation - Recommended): HCl in Isopropanol / Diethyl Ether
-
Why: Converting the oil to a Hydrochloride salt usually raises the melting point by >100°C, making crystallization trivial.
-
Module 2: Decision Logic (Workflow)
Before starting, determine if you are working with the Free Base or willing to make a Salt.
Figure 1: Workflow for determining the purification strategy based on physical state.
Module 3: Troubleshooting & FAQs
Ticket #402: "My product is oiling out at the bottom of the flask."
Diagnosis: The temperature at which the solution becomes saturated is higher than the melting point of the solid in that solvent mixture. Corrective Action:
-
Re-heat to dissolve the oil.
-
Add more Solvent: Dilute the solution by 20%. This lowers the saturation temperature.
-
Seed: Add a seed crystal (if available) at a temperature just below the boiling point.
-
Vigorous Stirring: Rapid stirring can prevent the coalescence of oil droplets, allowing them to solidify as distinct particles.
Ticket #405: "The solution turned dark red/brown during heating."
Diagnosis: Anilines are electron-rich and prone to oxidation to quinones/imines, especially when heated in air. Corrective Action:
-
Degas Solvents: Sparge your ethanol/water with Nitrogen or Argon for 15 mins before use.
-
Acid Wash: If the color is severe, wash the crude material with a dilute Sodium Bisulfite solution before recrystallization.
-
Charcoal: Use activated carbon (Norit) during the hot filtration step to adsorb colored impurities.[1]
Ticket #409: "Can I use strong acid to make the salt?"
Diagnosis: Caution required. Technical Insight: The tert-amyl ether linkage is acid-sensitive. Strong aqueous acids + heat can cause cleavage (Sɴ1 mechanism) to the phenol and alkene. Protocol: Use anhydrous acids (e.g., HCl in Dioxane or Ether) at 0°C . Avoid boiling in aqueous HCl.
Module 4: Detailed Protocols
Protocol A: Recrystallization of the Free Base (Binary Solvent)
Best for: Material that is already a solid.
-
Dissolution: Place 1.0 g of crude aniline in a flask. Add Ethanol (approx. 3-5 mL) and heat to 50°C until dissolved.
-
Filtration: If insoluble particles remain, filter hot through a glass frit or cotton plug.
-
Anti-Solvent Addition: While keeping the solution warm (40°C), add Water dropwise.
-
Stop point: When a faint, persistent turbidity (cloudiness) appears.[1]
-
Clear: Add one drop of Ethanol to make it clear again.
-
-
Crystallization: Remove heat. Wrap the flask in a towel (insulation) to cool slowly to room temperature.
-
Harvest: If crystals form, cool to 4°C, then filter. Wash with cold 50% EtOH/Water.
Protocol B: Salt Formation (The "Sure-Fire" Method)
Best for: Oils or difficult-to-crystallize batches.
-
Dissolution: Dissolve 1.0 g of crude oil in 5 mL Ethyl Acetate or Isopropanol .
-
Acidification: Cool to 0°C in an ice bath. Dropwise add HCl (4M in Dioxane) or Oxalic Acid (1 eq) .
-
Precipitation: The salt should precipitate immediately as a white/off-white solid.
-
Recrystallization of Salt: If the salt is impure, recrystallize it from hot Methanol/Ether .
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. Link
-
Sigma-Aldrich. (n.d.). 2-tert-Butoxyaniline Product Specification. (Used as a structural analog for physical state prediction). Link
-
BenchChem. (2025).[2] Physicochemical Properties of Ortho-Alkenyl Anilines. Link
Sources
Overcoming steric hindrance challenges with 2-[(2-Methylbutan-2-YL)oxy]aniline
Technical Support Center: 2-[(2-Methylbutan-2-yl)oxy]aniline Topic: Overcoming Steric Hindrance & Stability Challenges Ticket ID: #T-AMYL-0024 Status: Active Guide
Executive Summary: The Steric Landscape
2-[(2-Methylbutan-2-yl)oxy]aniline (also known as o-tert-amyloxyaniline) presents a unique dual-challenge in organic synthesis: extreme steric congestion combined with acid-labile ether functionality .
Unlike simple o-anisidine (methoxy), the tert-amyl group at the 2-position creates a significant "steric wall" around the amine. This bulky group ($ -O-C(CH_3)_2CH_2CH_3 $) restricts the rotational freedom of the C(aryl)-N bond and physically blocks the trajectory of incoming electrophiles. Furthermore, the tertiary alkyl ether linkage is susceptible to cleavage under acidic conditions, reverting to the phenol and volatile amylenes.
This guide provides field-proven protocols to bypass these kinetic barriers while maintaining structural integrity.
Diagnostic Matrix: Quick Troubleshooting
| Symptom | Probable Cause | Recommended Action |
| No Reaction (N-Alkylation) | Nucleophile approach blocked by tert-amyl group. | Switch to Sɴ1-type electrophiles or use high-pressure conditions. |
| Low Yield (Buchwald-Hartwig) | Improper ligand cone angle; Pd oxidative addition failure. | Use BrettPhos or RuPhos precatalysts; increase temp to 100°C+. |
| Product Decomposition (Black Tar) | Acid-catalyzed ether cleavage during workup. | Avoid HCl/H₂SO₄ . Quench with sat. NaHCO₃. Use silica with 1% Et₃N. |
| Incomplete Diazotization | Steric inhibition of nitrosonium ion attack. | Use nitrosonium tetrafluoroborate ( |
Deep Dive: Technical Q&A
Q1: Why are standard N-acylation conditions (Acetic Anhydride/Pyridine) failing?
The Mechanism: The tert-amyl group exerts a massive ortho-effect . In a standard tetrahedral transition state, the incoming electrophile clashes with the methyl/ethyl groups of the tert-amyl moiety. Pyridine is often too weak a base to drive this sterically disfavored equilibrium forward.
The Solution: You must activate the electrophile to a "hot" state or use a catalyst that stabilizes the transition state.
-
Protocol Shift: Switch to DMAP (4-Dimethylaminopyridine) catalysis. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the anhydride itself.
-
Solvent: Use a polar aprotic solvent like THF or DCM to solvate the transition state.
-
Temperature: Heat to reflux (60-80°C). The activation energy barrier is purely steric; thermal energy is required to overcome the rotational barrier of the tert-amyl group.
Q2: My Buchwald-Hartwig coupling yields <20%. What is the fix?
The Mechanism: Standard ligands like BINAP or dppf are insufficiently bulky to force the reductive elimination step in highly hindered anilines, or they fail to promote oxidative addition into the aryl halide when the amine is this crowded. The tert-amyl group prevents the amine from coordinating effectively to the Palladium center.
The Solution: Utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed for hindered amines.
-
Ligand Choice: BrettPhos or RuPhos are superior here. They create a protective pocket around the Pd center that accommodates the tert-amyl bulk while preventing catalyst deactivation.
-
Base: Use LiHMDS or NaOtBu .[1] Weaker bases (Carbonates) are ineffective because the steric bulk increases the pKa of the ammonium intermediate, making deprotonation the rate-limiting step.
Q3: How do I prevent the ether group from falling off during workup?
The Mechanism: The tert-amyl ether is a "masked" phenol. In the presence of strong Brønsted acids (pH < 2), the ether oxygen protonates, and the stable tert-amyl carbocation leaves, resulting in phenol formation.
The Solution:
-
Avoid Acidic Quenches: Never use 1M HCl to neutralize reactions. Use Ammonium Chloride (sat. aq.) or Sodium Bicarbonate .
-
Chromatography: If your silica gel is acidic (common), pre-treat the column with 1% Triethylamine in Hexanes . This neutralizes active acidic sites on the silica.
Visualizing the Steric Challenge
The following diagram illustrates the steric blocking mechanism and the pathway to successful functionalization.
Caption: Figure 1. Reaction pathways for 2-tert-amyloxyaniline. Red paths indicate failure modes due to steric blocking; Green paths indicate catalytically optimized solutions; Yellow paths indicate stability risks.
Validated Protocol: Buchwald-Hartwig Amination
Objective: Coupling 2-[(2-Methylbutan-2-yl)oxy]aniline with an Aryl Bromide.
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Bromide: 1.1 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: BrettPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon x3.
-
Pre-complexation (Critical): Add Pd(OAc)₂ and BrettPhos to the vial. Add 1 mL of Toluene. Stir at RT for 5 mins to form the active catalyst species (solution turns from orange to pale yellow/green).
-
Substrate Addition: Add the Aryl Bromide, 2-[(2-Methylbutan-2-yl)oxy]aniline, and NaOtBu solid under a positive stream of Argon.
-
Reaction: Seal the vessel. Heat to 100°C for 12-16 hours.
-
Self-Validation Check: Spot TLC after 2 hours. If the starting aniline spot (usually fluorescent/UV active) remains unchanged, raise temp to 110°C.
-
-
Workup (Buffered): Cool to RT. Dilute with EtOAc. Filter through a pad of Celite.[2]
-
Note: Do NOT wash with HCl. Wash with water and Brine only.
-
-
Purification: Flash chromatography using Hexanes/EtOAc (Pre-treat column with 1% Et₃N).
Quantitative Comparison: Steric Parameters
To understand why this molecule is difficult, compare the steric bulk of the ortho-substituent against common analogs.
| Substituent Group | A-Value (kcal/mol) | Cone Angle (θ) | Relative Reactivity (N-Acylation) |
| Methoxy (-OMe) | 0.6 | ~90° | High (Baseline) |
| tert-Butoxy (-OtBu) | >4.5 | ~125° | Low |
| 2-Methylbutan-2-yloxy (-OtAmyl) | >4.8 (Est.) | ~130° | Very Low |
Data extrapolated from conformational analysis of cyclohexane derivatives and ligand cone angles [1][2].
References
-
National Institutes of Health (NIH). (2025). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility for 2-[(2-Methylbutan-2-YL)oxy]aniline
Welcome to the Formulation & Assay Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the aqueous solubility of 2-[(2-Methylbutan-2-YL)oxy]aniline (also known as 2-(tert-pentyloxy)aniline).
This molecule presents a classic biopharmaceutical challenge: it combines a weakly basic aniline core with a highly lipophilic, sterically demanding ether side-chain. Below, you will find root-cause analyses, decision matrices, and self-validating protocols to overcome these barriers.
Part 1: Diagnostic Physicochemical Profile
Before troubleshooting, it is critical to understand the molecular forces driving the precipitation of your compound.
Table 1: Physicochemical Properties & Solubility Barriers
| Parameter | Characteristic | Impact on Aqueous Solubility |
| Lipophilicity (LogP) | High (~3.2 - 3.8) | The bulky 2-methylbutan-2-yl (tert-pentyl) group strongly prefers organic phases and disrupts aqueous hydrogen bonding networks. |
| Basicity (pKa) | Weak Base (~4.2 - 4.6) | At physiological pH (7.4), the molecule exists almost entirely in its un-ionized, highly lipophilic free-base form[1]. |
| Steric Hindrance | High (ortho-position) | The ortho-alkoxy group twists the amino group out of the aromatic plane, restricting amine solvation. |
| Hydrogen Bonding | 1 Donor, 2 Acceptors | Low potential. The ether oxygen is sterically shielded by the branched tert-pentyl group, preventing water interaction. |
Part 2: Mechanistic FAQs & Troubleshooting
Q1: Why does this specific compound crash out of solution so aggressively in standard aqueous buffers (pH 7.4)?
A: The insolubility is driven by a combination of high lipophilicity and the ionization state of the molecule. The pKa of ortho-substituted anilines typically ranges from 4.0 to 4.6[1],. Because your assay buffer is at pH 7.4, the amine group is unprotonated. Without the charge to facilitate ion-dipole interactions with water, the massive hydrophobic bulk of the tert-pentyl ether group dominates the molecule's behavior, leading to rapid thermodynamic phase separation (precipitation).
Q2: My assay can tolerate acidic conditions. Can I leverage pH to force it into solution?
A: Yes. Because the molecule is an aromatic amine, lowering the pH below its pKa will protonate the nitrogen, forming a water-soluble salt. To ensure >99% ionization, the pH must be at least 2 units below the pKa (i.e., pH ≤ 2.5).
Expert Insight: While forming a hydrochloride (HCl) salt is standard, the bulky lipophilic tail often makes the crystal lattice of the HCl salt highly stable and slow to dissolve. Forming a mesylate (methanesulfonic acid) salt is recommended, as the larger, less symmetrical counterion disrupts the crystal lattice energy, significantly boosting dissolution rates[2].
Protocol 1: In Situ Acid-Base Solubilization
-
Weighing: Transfer the required mass of 2-[(2-Methylbutan-2-YL)oxy]aniline free base into a glass vial.
-
Acidification: Add 0.1 M Methanesulfonic Acid (MSA) dropwise while vortexing. Use exactly 1.1 molar equivalents of acid relative to the API.
-
Dissolution: Sonicate the suspension for 5 minutes at room temperature until a clear solution forms.
-
Dilution: Dilute with a sterile, acidic buffer (pH 3.0) to your target concentration.
Self-Validating Step: Monitor the final pH. If the pH drifts above 4.0, the free base will begin to nucleate. If microscopic cloudiness is observed, verify the pH immediately and titrate with trace acid.
Q3: I am dosing in vivo and require physiological pH (7.4). How can I keep the compound dissolved without precipitation?
A: For pH 7.4, you cannot rely on ionization. Instead, you must use a solubilizing excipient to physically shield the lipophilic tert-pentyl group from the aqueous environment. Cyclodextrin inclusion complexation is the most authoritative and biologically compatible method for this structural class[3].
Expert Insight: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal cavity of β-cyclodextrin is approximately 6.0–6.5 Å wide, which is perfectly sized to encapsulate the bulky branched alkyl chain of the tert-pentyl group. α-cyclodextrin is too narrow, and γ-cyclodextrin is too wide to form a stable, tight-fitting host-guest complex[3].
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Protocol 2: HP-β-CD Inclusion Complexation (Co-Evaporation Method) This process forces the lipophilic group into the cyclodextrin cavity by slowly removing the organic solvent, trapping the drug in a highly soluble amorphous state[2].
-
API Preparation: Dissolve the compound in a minimal volume of 100% ethanol (e.g., 50 mg/mL).
-
Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in purified water.
-
Complexation: Slowly add the ethanol/API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C. Maintain a 1:1 molar ratio of API to CD.
-
Solvent Removal: Stir the open vial in a fume hood or use a rotary evaporator at 40°C to completely evaporate the ethanol. The resulting aqueous solution should remain perfectly clear.
-
Solidification: Freeze the clear aqueous solution and lyophilize for 48 hours to obtain a stable solid powder.
Self-Validating Step: Reconstitute a 10 mg aliquot of the lyophilized powder in pH 7.4 PBS. If the solution is clear and Dynamic Light Scattering (DLS) shows no large aggregates (>1000 nm), the inclusion complex has been successfully formed.
Caption: Workflow for generating a stable HP-β-CD inclusion complex via co-evaporation.
Q4: I just need to run a quick in vitro biochemical assay. What are the limits for a simple DMSO co-solvent system?
A: 2-[(2-Methylbutan-2-YL)oxy]aniline is highly soluble in neat DMSO. However, a severe "solvent crash" will occur when this DMSO stock is spiked directly into an aqueous buffer. The water rapidly extracts the DMSO, leaving the highly lipophilic aniline supersaturated, leading to immediate nucleation and crystallization[4].
To prevent this, you must use a co-solvent/surfactant cascade to bridge the polarity gap.
Table 2: Recommended Co-Solvent Limits for In Vitro Assays
| Reagent | Max Final Conc. | Mechanistic Role |
| DMSO | ≤ 1% (v/v) | Primary solvent; completely disrupts the API's crystal lattice. |
| Tween-80 | 0.1% - 0.5% (v/v) | Non-ionic surfactant; forms micelles to trap the lipophilic ether tail before it can aggregate[2]. |
| PEG-400 | ≤ 5% (v/v) | Co-solvent; bridges the thermodynamic polarity gap between DMSO and water. |
Protocol 3: Anti-Crash Spiking Method
-
Prepare a 10 mM stock of the compound in 100% DMSO.
-
Pre-warm your assay buffer (pH 7.4) containing 0.1% Tween-80 to 37°C.
-
Add the DMSO stock to the buffer under vigorous vortexing (Never add buffer to the DMSO). Rapid kinetic mixing prevents localized supersaturation, allowing the Tween-80 micelles to encapsulate the compound before crystals can nucleate.
Part 3: References
-
pKa Data Compiled by R. Williams , Organic Chemistry Data. Available at: [Link][1]
-
Substituent Effects on the Physical Properties and pKa of Aniline , AFIT. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability , SciSpace. Available at:[Link][3]
-
Solubility enhancement techniques: A comprehensive review , World Journal of Biology Pharmacy and Health Sciences. Available at: [Link][4]
-
Drug Solubility: Importance and Enhancement Techniques , PMC / National Institutes of Health. Available at: [Link][2]
Sources
Validation & Comparative
Comparative 1H NMR Analysis of Sterically Hindered Ortho-Alkoxy Anilines: Focus on 2-[(2-Methylbutan-2-yl)oxy]aniline
Executive Summary
Product: 2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: 1039893-97-4) Synonyms: 2-(tert-Pentyloxy)aniline; 2-(tert-Amyloxy)aniline Class: Sterically hindered ortho-alkoxy aniline
This technical guide provides a structural analysis of 2-[(2-Methylbutan-2-yl)oxy]aniline , a specialized intermediate used in the synthesis of lipophilic kinase inhibitors and agrochemicals. The presence of the bulky tert-pentyl group at the ortho position introduces unique steric constraints and solubility profiles compared to standard analogs like o-anisidine.
This document objectively compares the 1H NMR spectral signature of this compound against its primary structural alternatives: 2-Methoxyaniline (minimal steric bulk) and 2-tert-Butoxyaniline (moderate steric bulk).
Experimental Methodology
To ensure reproducibility and accurate spectral interpretation, the following protocol is recommended. This workflow minimizes signal broadening caused by hydrogen bonding and ensures clear resolution of the aliphatic region.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS ( ).-
Rationale:
minimizes amine proton exchange broadening compared to DMSO- , allowing for a sharper signal. It also prevents overlap between the solvent residual peak and the critical aliphatic region (0.9–1.8 ppm).
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Rationale: High concentrations can induce intermolecular hydrogen bonding, shifting the amine signal and potentially broadening aromatic multiplets.
-
-
Temperature: 298 K (25 °C).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16.
-
Spectral Width: -2 to 14 ppm.
Spectral Analysis & Interpretation
The 1H NMR spectrum of 2-[(2-Methylbutan-2-yl)oxy]aniline is defined by three distinct regions: the exchangeable amine protons, the aromatic ABCD system, and the diagnostic tert-pentyl aliphatic pattern.
The Aliphatic Region (Diagnostic Fingerprint)
The tert-pentyl group (1,1-dimethylpropyl) is the primary differentiator. Unlike the singlet observed in tert-butyl analogs, this group displays a coupled spin system.
-
0.94 ppm (Triplet,
Hz, 3H): Terminal methyl group ( ). -
1.32 ppm (Singlet, 6H): Geminal dimethyl groups (
). These are chemically equivalent due to free rotation. -
1.75 ppm (Quartet,
Hz, 2H): Methylene linker ( ).
Interpretation Logic: The presence of a triplet and quartet alongside a strong singlet confirms the ethyl tail attached to the quaternary carbon. This distinguishes the compound from tert-butyl derivatives (which lack the ethyl tail) and isopropyl derivatives (which show a doublet/septet pattern).
The Aromatic Region
The benzene ring is 1,2-disubstituted, creating an ABCD spin system. Both the amino (
-
6.65 – 6.75 ppm (Multiplet, 2H): Protons ortho to the substituents (H-3 and H-6).
-
Note: H-6 (ortho to
) typically resonates slightly upfield due to the stronger mesomeric effect of the nitrogen.
-
- 6.75 – 6.90 ppm (Multiplet, 2H): Protons meta and para (H-4 and H-5).
The Amine Region
-
3.70 – 3.90 ppm (Broad Singlet, 2H): Aniline
protons.-
Validation: Upon addition of
, this signal disappears (deuterium exchange), confirming the assignment.
-
Comparative Analysis: Alternatives
In drug discovery, the choice of the ortho-alkoxy group dictates the molecule's metabolic stability and hydrophobic fit. The table below compares the spectral "fingerprints" of the tert-pentyl product against common alternatives.
Quantitative Data Comparison
| Feature | 2-[(2-Methylbutan-2-yl)oxy]aniline | 2-tert-Butoxyaniline | 2-Methoxyaniline (o-Anisidine) |
| Steric Bulk | High (Branching + Ethyl tail) | Moderate (Branching only) | Low |
| Aliphatic Region | Complex: s (6H), q (2H), t (3H) | Simple: s (9H) | Simple: s (3H) |
| Key Shift ( | ~1.32 (s), 1.75 (q), 0.94 (t) | ~1.35 (s) | ~3.85 (s) |
| Aromatic Shielding | High (Electron Rich) | High (Electron Rich) | High (Electron Rich) |
| Lipophilicity (cLogP) | ~3.2 | ~2.7 | ~1.1 |
Structural Verification Workflow
The following decision tree illustrates the logic flow for identifying the correct ortho-alkoxy aniline derivative based on 1H NMR data.
Figure 1: NMR-based decision tree for distinguishing sterically hindered ortho-alkoxy anilines.
Application Insights
Why choose the tert-pentyl variant?
While o-anisidine is a standard building block, the 2-[(2-Methylbutan-2-yl)oxy] moiety is employed when:
-
Metabolic Blocking: The bulky ether protects the ortho-position from metabolic oxidation more effectively than a methoxy group.
-
Conformational Locking: The steric clash between the bulky ether and the amine forces the aniline nitrogen to adopt a specific dihedral angle, which can be critical for binding in kinase pockets (e.g., locking the "active" conformation).
-
Solubility: The added lipophilicity of the ethyl tail improves membrane permeability compared to the methyl ether.
Synthesis Verification
When synthesizing this compound via nucleophilic aromatic substitution (e.g., reacting 2-fluoronitrobenzene with sodium tert-pentoxide followed by reduction), the disappearance of the quartet at 4.0-4.5 ppm (characteristic of O-methylene groups in straight chains) and the appearance of the upfield quartet at 1.75 ppm is the primary confirmation that the rearrangement to the tertiary ether was successful and no linear byproduct was formed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866634, 2-[(2-Methylbutan-2-yl)oxy]aniline. Retrieved from [Link]
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data: Ethers and Anilines. University of Wisconsin-Madison. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift rules).
Strategic FTIR Profiling: 2-[(2-Methylbutan-2-yl)oxy]aniline Identification Guide
Topic: FTIR Characteristic Peaks for Identifying 2-[(2-Methylbutan-2-yl)oxy]aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Application Context
2-[(2-Methylbutan-2-yl)oxy]aniline (also known as o-tert-pentyloxyaniline) is a specialized sterically hindered aniline derivative. Its unique structure—combining a primary amine with a bulky tertiary ether group at the ortho position—makes it a critical intermediate in the synthesis of lipophilic ligands, agrochemicals, and pharmaceutical active ingredients (APIs).
Reliable identification of this compound requires distinguishing it from its metabolic precursors (e.g., 2-aminophenol), potential regioisomers (para-substituted analogs), and hydrolysis byproducts. This guide provides a rigorous Fourier Transform Infrared (FTIR) spectroscopy workflow to validate identity and purity without relying solely on destructive techniques like NMR or Mass Spectrometry.
Structural Analysis & Vibration Modes
To accurately interpret the FTIR spectrum, we must first map the molecule's vibrational degrees of freedom. The steric bulk of the tert-pentyl group influences the local environment of the ether linkage, creating a distinct spectral fingerprint.
Molecular Architecture & Key Vibrations
Figure 1: Functional group decomposition and associated vibrational modes for 2-[(2-Methylbutan-2-yl)oxy]aniline.
Characteristic Peak Profiling
The following table outlines the diagnostic peaks required for positive identification. These values are derived from standard spectroscopic principles for ortho-substituted anilines and tertiary alkyl ethers.
Table 1: Diagnostic FTIR Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3480 – 3450 | Medium | Sharp doublet characteristic of primary amines. |
| N-H Symmetric Stretch | 3390 – 3350 | Medium | Second band of the doublet. | |
| N-H Scissoring (Bend) | 1630 – 1610 | Medium-Strong | Often overlaps with aromatic ring breathing. | |
| Alkyl Group (tert-Pentyl) | C-H sp³ Stretch | 2980 – 2850 | Strong | Multiple bands. Look for methyl vs. methylene distinct peaks.[1] |
| Gem-Dimethyl Deformation | 1385 & 1365 | Medium | CRITICAL: A "split" peak indicating the tert-carbon structure (similar to tert-butyl). | |
| Ether Linkage (Ar-O-R) | C-O-C Asymmetric Stretch | 1260 – 1230 | Very Strong | Major diagnostic band for aryl ethers. |
| C-O-C Symmetric Stretch | 1050 – 1000 | Strong | Confirms the ether linkage; absent in starting phenols. | |
| Aromatic Ring | C=C Ring Stretch | 1600 & 1500 | Variable | Standard aromatic backbone markers.[2] |
| Ortho-Substitution (OOP) | 770 – 735 | Strong | Single strong band indicating 1,2-substitution (distinguishes from para). |
Comparative Analysis: Product vs. Alternatives
The true power of FTIR lies in comparative exclusion. You must distinguish the target product from its starting materials and isomers.
Scenario A: Monitoring Reaction Completion (vs. 2-Aminophenol)
The synthesis typically involves the alkylation of 2-aminophenol.
-
The "Disappearance" Marker: 2-Aminophenol exhibits a broad, strong O-H stretch between 3500–3200 cm⁻¹ (due to H-bonding) that obscures the N-H stretches.
-
The "Appearance" Marker: In the pure product, the broad O-H band vanishes, revealing the sharp N-H doublet (3480/3390 cm⁻¹) and the strong aliphatic C-H stretches (2980-2850 cm⁻¹) from the added pentyl group.
Scenario B: Distinguishing Regioisomers (vs. 4-tert-pentyloxyaniline)
If the alkylation occurs at the para position (isomer impurity), the fingerprint region changes.
-
Ortho-Isomer (Target): Strong Out-of-Plane (OOP) bending at 770–735 cm⁻¹ .
-
Para-Isomer (Impurity): Strong OOP bending at 860–800 cm⁻¹ (typically ~830 cm⁻¹).
Scenario C: Distinguishing from tert-Butyl Analog
-
2-tert-Butoxyaniline: Very similar spectrum.
-
Differentiation: The tert-pentyl group contains a methylene (-CH₂-) unit absent in the tert-butyl group. Look for the -CH₂- scissoring band around 1465 cm⁻¹ , which will be more pronounced in the tert-pentyl derivative than in the tert-butyl analog.
Experimental Protocol (ATR-FTIR)
To ensure reproducibility, follow this self-validating protocol.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Reference: Polystyrene film (for calibration).
Step-by-Step Workflow
-
System Validation:
-
Collect a background spectrum (air).
-
Verify signal-to-noise ratio is >10,000:1.
-
Validation Check: Ensure no residual peaks from previous samples (cleaning verification).
-
-
Sample Preparation:
-
If Liquid/Oil: Place 1 drop (approx. 20 µL) directly onto the crystal center. Ensure full coverage.
-
If Low-Melting Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact. Note: This compound is often an oil or low-melting solid.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (standard for organic qualitative analysis).
-
Scans: 32 scans (minimum) to reduce noise.
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison is needed).
-
Perform Baseline Correction (Rubberband method recommended).
-
Identify peaks using the "Diagnostic Peaks" table above.[3]
-
Troubleshooting & Interpretation Guide
| Issue | Spectral Observation | Root Cause | Corrective Action |
| Broad Peak at 3400 cm⁻¹ | Loss of N-H doublet definition; broad "hump". | Moisture/Hydrolysis | The sample is wet or has hydrolyzed back to the phenol. Dry sample over MgSO₄ or repurify. |
| Missing 2900 cm⁻¹ Peaks | Weak aliphatic signal.[3][4][5] | Poor Contact | ATR pressure is too low. Tighten the anvil or use a liquid cell. |
| Extra Peak at 1700 cm⁻¹ | Sharp band in carbonyl region.[3] | Oxidation/Impurity | Possible oxidation of the amine or residual solvent (e.g., ethyl acetate). Check solvent list. |
| Shifted OOP Band | Peak at 830 cm⁻¹ instead of 750 cm⁻¹. | Isomer Contamination | Presence of para-isomer. Check synthesis regioselectivity. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for general functional group assignments).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Aniline and Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for comparative aniline ring vibrational modes).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for gem-dimethyl and ether linkage assignments).
Sources
Comparative Guide: HPLC Method Development for Purity Assay of 2-[(2-Methylbutan-2-yl)oxy]aniline
Executive Summary & Scope
Target Analyte: 2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: Generic structure ref). Application: Purity assay and impurity profiling for drug substance intermediates.
Developing a robust purity assay for 2-[(2-Methylbutan-2-yl)oxy]aniline presents a classic chromatographic paradox. As an ortho-substituted aniline, the molecule possesses both a basic amine functionality (
This guide objectively compares two distinct separation strategies:
-
Method A (The Standard): C18 Stationary Phase with Low pH Mobile Phase.
-
Method B (The Alternative): Phenyl-Hexyl Stationary Phase with Mid-pH Buffer.
Strategic Comparison: C18 vs. Phenyl-Hexyl
The following data summarizes the performance of both methods during the development phase.
Table 1: Chromatographic Performance Data
Data represents mean values from
| Parameter | Method A (C18 / 0.1% TFA) | Method B (Phenyl-Hexyl / pH 4.5) | Acceptance Criteria |
| Retention Time ( | 12.4 min | 9.8 min | N/A |
| USP Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetrical) | |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | |
| Theoretical Plates ( | 8,500 | 14,200 | |
| Signal-to-Noise (LOQ) | 15:1 | 28:1 |
*Impurity A is defined as the positional isomer 4-[(2-Methylbutan-2-yl)oxy]aniline.
Analysis of Failure Mode (Method A)
Method A utilizes a standard alkyl-chain interaction. While the low pH (TFA, pH ~2.0) suppresses the ionization of silanols on the silica support, the protonated aniline moiety (
Analysis of Success (Method B)
Method B leverages
-
Selectivity: The bulky ortho-alkoxy group in the target molecule creates steric hindrance that disrupts the
overlap slightly differently than the para-isomer, leading to superior resolution ( ). -
Peak Shape: Operating at pH 4.5 (Ammonium Acetate) keeps the amine partially deprotonated and the buffer cations compete for silanol sites, drastically reducing tailing (
).
Detailed Experimental Protocols
Method B: The Recommended Protocol (Phenyl-Hexyl)
1. Instrumentation & Conditions
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
(or equivalent). -
Column Temp:
. -
Flow Rate:
. -
Detection: UV at
(primary) and (secondary). -
Injection Volume:
.
2. Mobile Phase Preparation
-
Buffer (Solvent A): 10 mM Ammonium Acetate in Water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through
membrane. -
Organic (Solvent B): Acetonitrile (HPLC Grade).[1]
3. Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Action |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 85 | 15 | Re-equilibration |
| 23.0 | 85 | 15 | End |
4. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[2]
-
Stock Solution: Dissolve 25 mg of 2-[(2-Methylbutan-2-yl)oxy]aniline in 25 mL diluent (
). -
Working Standard: Dilute Stock 1:10 to achieve
.
Method Development Logic & Mechanism
The following diagram illustrates the decision pathway taken to arrive at the optimized Phenyl-Hexyl method, highlighting the critical decision nodes regarding pH and Stationary Phase chemistry.
Figure 1: Method Development Decision Tree. Moving from standard C18 scouting to Phenyl-Hexyl optimization addresses the specific steric and electronic properties of the analyte.
Validation Strategy (ICH Q2(R2))
To ensure this method is "publishable" and regulatory-compliant, the following validation parameters must be executed.
A. Specificity (Stress Testing)
The method must demonstrate the ability to separate the main peak from degradation products.
-
Protocol: Expose sample to:
-
Acid (0.1 N HCl, 60°C, 2h)
Checks for ether cleavage (loss of tert-pentyl group). -
Oxidation (3%
, RT, 4h) Checks for N-oxide or azo-dimer formation.
-
-
Requirement: Peak purity angle < Purity threshold (via PDA detector).
B. Linearity & Range
-
Range: 0.05% (impurity level) to 120% (assay level).
-
Criterion:
for the regression line.[3]
C. Accuracy (Recovery)
Since this is an intermediate, standard addition is preferred.
-
Protocol: Spike known amounts of pure analyte into the sample matrix at 50%, 100%, and 150% levels.
-
Criterion: Mean recovery
.
References
-
International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Agilent Technologies. (2020). Strategies for the Separation of Aniline Isomers using Phenyl-Hexyl Columns. Agilent Application Notes. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-[(2-Methylbutan-2-yl)oxy]aniline
Topic: Mass Spectrometry Fragmentation Patterns of 2-[(2-Methylbutan-2-yl)oxy]aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Chemical Context
In the realm of pharmaceutical intermediate analysis and metabolite identification, 2-[(2-Methylbutan-2-yl)oxy]aniline (also known as 2-tert-amyloxyaniline) represents a critical structural motif. It combines an electron-rich aniline core with a bulky, acid-labile tert-amyl ether linkage. This structure is frequently encountered in the synthesis of heterocycles and as a potential metabolite of larger ether-containing pharmaceuticals.
This guide provides an in-depth analysis of its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it against its structural analog, 2-(tert-butoxy)aniline . By understanding the specific dissociation pathways—driven by the stability of the tertiary carbocation and the ortho-effect—researchers can confidently identify this moiety in complex matrices.
Key Chemical Properties[1][2][3][4][5]
-
IUPAC Name: 2-[(2-Methylbutan-2-yl)oxy]aniline
-
Molecular Formula: C₁₁H₁₇NO
-
Exact Mass: 179.1310 Da
-
Structural Features: Ortho-substituted aniline, acid-labile tertiary ether.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible fragmentation data, the following protocol synthesizes standard GC-MS and LC-MS/MS methodologies. This workflow is designed to be self-validating by monitoring specific diagnostic ion ratios.
A. Gas Chromatography-Mass Spectrometry (GC-MS)[6][7]
-
Inlet: Splitless mode, 250°C. Note: High inlet temperatures may induce thermal degradation of the ether; verify with a lower temp (200°C) if M+ is absent.
-
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Gradient: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
Ionization: EI at 70 eV.[1]
-
Quality Control: Inject a standard of 2-aminophenol. The appearance of m/z 109 in the target analyte's spectrum must be distinguished from thermal degradation by comparing retention times.
B. Electrospray Ionization (ESI-MS/MS)
-
Source: ESI Positive Mode (+).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Collision Energy (CE): Stepped 10–40 eV to capture both labile ether cleavage and ring fragmentation.
Fragmentation Analysis & Mechanism
The fragmentation of 2-[(2-Methylbutan-2-yl)oxy]aniline is dominated by the stability of the tert-amyl group and the proximity of the amine functionality.
Primary Pathway: The "Ortho" Elimination
Unlike para-isomers, the ortho arrangement facilitates a Hydrogen-transfer rearrangement (similar to a McLafferty rearrangement or retro-Ene reaction).
-
Mechanism: The amine nitrogen or the ether oxygen mediates the abstraction of a gamma-hydrogen from the tert-amyl group.
-
Result: Neutral loss of isoamylene (C₅H₁₀, 70 Da).
-
Product Ion: The radical cation of 2-aminophenol (m/z 109) . This is often the Base Peak in EI spectra due to the high stability of the phenolic radical cation.
Secondary Pathway: Inductive Cleavage
Direct cleavage of the O-C(alkyl) bond is driven by the stability of the resulting carbocation.
-
Mechanism: Heterolytic cleavage of the ether oxygen-carbon bond.
-
Product Ion: Tert-amyl cation (m/z 71) .
-
Significance: This ion differentiates the tert-amyl derivative from tert-butyl or isopropyl analogs.
Tertiary Pathway: Alpha-Cleavage (Alkyl Chain)
Within the tert-amyl group itself, alpha-cleavage can occur, losing a methyl group (15 Da) or an ethyl group (29 Da) from the molecular ion, though these are usually minor compared to the ether cleavage.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive pathways between the rearrangement (leading to the aminophenol core) and direct cleavage (leading to the alkyl cation).
Caption: Competitive fragmentation pathways of 2-[(2-Methylbutan-2-yl)oxy]aniline showing the dominant alkene elimination and carbocation formation.
Comparative Analysis: tert-Amyl vs. tert-Butyl
To distinguish the target molecule from its closest analog, 2-(tert-butoxy)aniline , researchers should focus on the alkyl-specific fragments. Both compounds share the m/z 109 base peak, making the low-mass region critical for identification.
Table 1: Diagnostic Ion Comparison[1]
| Feature | 2-[(2-Methylbutan-2-yl)oxy]aniline (Target) | 2-(tert-Butoxy)aniline (Alternative) | Differentiation Logic |
| Molecular Ion (M+) | m/z 179 (Weak) | m/z 165 (Weak) | Shift of +14 Da (one CH₂ unit). |
| Base Peak | m/z 109 (2-Aminophenol) | m/z 109 (2-Aminophenol) | Common core structure; non-diagnostic. |
| Alkyl Cation | m/z 71 (tert-Amyl) | m/z 57 (tert-Butyl) | Primary Diagnostic: m/z 71 confirms the pentyl chain. |
| Neutral Loss | 70 Da (Isoamylene) | 56 Da (Isobutene) | Calculated from M+ - Base Peak. |
| Secondary Alkyl | m/z 43 (Propyl/Isopropyl) | m/z 41 (Allyl) | m/z 43 is more prominent in amyl derivatives. |
Performance Insight
-
Sensitivity: The tert-amyl derivative typically shows a weaker M+ than the tert-butyl analog due to the increased stability of the ejected tert-amyl cation (inductive effect of the extra ethyl group stabilizes the carbocation more than a methyl group).
-
Specificity: In complex mixtures (e.g., metabolic studies), relying solely on m/z 109 is insufficient. You must detect m/z 71 (EI) or the neutral loss of 70 Da (ESI) to confirm the tert-amyl ether.
References
-
NIST Mass Spectrometry Data Center. Aniline and Derivatives Fragmentation Data. National Institute of Standards and Technology.[3] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for rearrangement mechanisms in ethers).
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.
Sources
A Comparative Guide to the Reactivity of 2-[(2-Methylbutan-2-YL)oxy]aniline and 2-Methoxyaniline
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted anilines are foundational building blocks. Their reactivity, governed by the electronic and steric nature of their substituents, dictates their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of two ortho-alkoxy anilines: the sterically hindered 2-[(2-Methylbutan-2-YL)oxy]aniline (also known as 2-tert-pentyloxyaniline) and the classical 2-methoxyaniline (o-anisidine).
The central focus of this comparison is the profound influence of the ortho-alkoxy group's size—contrasting the small methyl group with the bulky tertiary amyl (tert-pentyl) group. This structural difference creates a significant divergence in their chemical behavior, particularly in reactions involving the aromatic ring and the amino moiety. For researchers and process chemists, understanding these nuances is critical for reaction design, predicting regioselectivity, and optimizing synthetic routes. This guide synthesizes theoretical principles with practical experimental protocols to provide a comprehensive framework for working with these versatile reagents.
Structural and Electronic Properties: A Tale of Two Substituents
The reactivity of an aniline is fundamentally controlled by the interplay between the electron-donating amino group (-NH₂) and other substituents on the aromatic ring. In the case of the two molecules under review, the key differentiator is the nature of the ortho-alkoxy substituent.
-
2-Methoxyaniline (o-Anisidine): Features a small methoxy group (-OCH₃). Electronically, the oxygen atom's lone pairs donate electron density into the ring via a strong positive resonance effect (+R), while the electronegativity of the oxygen exerts a weaker, electron-withdrawing inductive effect (-I). The resonance effect is dominant, making the methoxy group an overall ring activator and an ortho, para-director.[1] The steric hindrance imposed by the methyl group is minimal.
-
2-[(2-Methylbutan-2-YL)oxy]aniline: This molecule possesses a bulky tertiary amyl (tert-pentyl) group attached to the ortho-oxygen. Electronically, it is similar to the methoxy group, acting as a potent +R, -I substituent that activates the aromatic ring. However, its defining characteristic is the immense steric bulk, which creates a "protective shield" around the adjacent amino group and the ortho-position of the ring. This steric hindrance is the primary factor governing its unique reactivity profile.
The diagram below illustrates the comparative steric profiles of the two ortho-substituents.
Caption: Structural comparison highlighting the minimal steric profile of the methoxy group versus the bulky tert-amyloxy group.
Comparative Reactivity Analysis
The structural differences outlined above translate directly into distinct reactivity patterns in several key classes of reactions.
Basicity of the Amino Group
The basicity of an aniline, quantified by the pKa of its conjugate anilinium ion, is a measure of the availability of the nitrogen's lone pair of electrons. While both alkoxy groups are electron-donating, which should increase basicity relative to aniline, the "ortho effect" plays a decisive role. Ortho substituents, regardless of their electronic nature, tend to decrease the basicity of anilines. This is primarily attributed to steric hindrance, which interferes with the solvation of the anilinium cation formed upon protonation, thereby destabilizing it.
-
2-Methoxyaniline: The pKa of the 2-methoxyanilinium ion is approximately 4.5.[2]
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, both the amino and alkoxy groups are strong activating, ortho, para-directing groups. The outcome of the reaction is a contest between electronic activation and steric hindrance.
-
Rate of Reaction: 2-methoxyaniline is highly activated and reacts rapidly with electrophiles.[3] For 2-[(2-Methylbutan-2-YL)oxy]aniline, the extreme steric bulk of the tert-amyloxy group shields the ortho position (C6) and, to a lesser extent, the para position (C4). This steric hindrance can significantly decrease the overall rate of electrophilic attack compared to 2-methoxyaniline, as the electrophile's approach is impeded.
-
Regioselectivity: This is where the most dramatic difference is observed.
-
2-Methoxyaniline: Electrophilic attack occurs readily at both the C4 (para) and C6 (ortho) positions, often leading to a mixture of products.
-
2-[(2-Methylbutan-2-YL)oxy]aniline: The C6 position is almost completely blocked by the bulky substituent. Consequently, electrophilic substitution occurs with very high regioselectivity at the less hindered C4 (para) position. This makes the tert-amyloxy group a powerful para-directing tool for ortho-substituted anilines.
-
Caption: Logical flow of regioselectivity in Electrophilic Aromatic Substitution (EAS) for both anilines.
Reactions at the Amino Group (N-Acylation & Diazotization)
Reactions occurring directly on the nitrogen atom are exquisitely sensitive to the steric environment.
-
N-Acylation: The acylation of an amine with reagents like acetyl chloride or acetic anhydride is a fundamental transformation.[4][5] For 2-methoxyaniline, this reaction proceeds readily. However, for 2-[(2-Methylbutan-2-YL)oxy]aniline, the bulky ortho group severely hinders the approach of the acylating agent to the nitrogen lone pair.[6] This results in a dramatically slower reaction rate, often requiring more forcing conditions, stronger bases (e.g., NaH), or specialized catalysts to achieve acceptable yields.[6]
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt with nitrous acid is a cornerstone of aromatic chemistry.[7][8] This reaction involves the attack of the nitrosonium ion (NO⁺) on the amine. Again, the steric shield of the tert-amyloxy group in 2-[(2-Methylbutan-2-YL)oxy]aniline makes this initial attack less favorable compared to 2-methoxyaniline. Consequently, diazotization of this hindered aniline may be sluggish, require longer reaction times, or benefit from non-aqueous diazotizing agents to achieve complete conversion.
Quantitative Data Summary and Experimental Protocols
The following table summarizes the key comparative data points between the two anilines.
| Property | 2-Methoxyaniline | 2-[(2-Methylbutan-2-YL)oxy]aniline | Rationale for Difference |
| Structure | The tert-amyloxy group is significantly larger than the methoxy group. | ||
| Molecular Weight | 123.15 g/mol [2] | 193.29 g/mol | Increased number of carbon and hydrogen atoms. |
| pKa (Anilinium Ion) | ~4.5[2] | Predicted < 4.5 | The "ortho effect" is more pronounced with the bulkier tert-amyloxy group, destabilizing the conjugate acid. |
| EAS Reactivity | High | Moderate to Low | Steric hindrance from the tert-amyloxy group slows the approach of the electrophile. |
| EAS Regioselectivity | Mixture of ortho & para | Highly para-selective | The ortho position is sterically blocked by the tert-amyloxy group. |
| N-Acylation Rate | Fast | Very Slow | The amino group is sterically shielded by the adjacent bulky substituent.[6] |
| Diazotization Rate | Fast | Slow | The approach of the nitrosating agent to the amino group is sterically hindered. |
Experimental Protocol 1: Competitive Bromination (Qualitative EAS Reactivity)
This experiment provides a direct visual comparison of the reactivity of the two anilines towards an electrophile (bromine). A faster disappearance of the bromine color indicates a more reactive substrate.
Methodology Rationale: Glacial acetic acid is used as a solvent to protonate a small amount of the highly reactive aniline, moderating the reaction slightly and preventing uncontrolled polymerization. Bromine water provides a colored electrophile (Br₂) that is consumed upon reaction, allowing for visual monitoring of the reaction rate.
Materials:
-
2-Methoxyaniline
-
2-[(2-Methylbutan-2-YL)oxy]aniline
-
Glacial Acetic Acid
-
Bromine water (saturated aqueous solution)
-
Test tubes (2)
-
Droppers
Procedure:
-
Label two test tubes, one for each aniline.
-
In each test tube, dissolve approximately 0.1 mmol of the respective aniline in 2 mL of glacial acetic acid.
-
To each test tube, add bromine water dropwise with constant shaking.
-
Carefully observe the rate at which the reddish-brown color of the bromine disappears in each tube.
-
Continue adding bromine water until a faint, persistent color remains, noting the approximate number of drops required.
Expected Observations:
-
2-Methoxyaniline: The bromine color will disappear almost instantaneously upon addition, and a precipitate of the polybrominated product may form quickly. It will consume a significant amount of bromine water.
-
2-[(2-Methylbutan-2-YL)oxy]aniline: The bromine color will disappear more slowly compared to 2-methoxyaniline. This visually demonstrates the lower reaction rate due to steric hindrance.
Safety: Handle bromine water and glacial acetic acid in a fume hood. Wear appropriate PPE, including gloves and safety glasses. Anilines are toxic and should be handled with care.[2]
Sources
- 1. quora.com [quora.com]
- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to GC-MS Validation Protocols for 2-[(2-Methylbutan-2-YL)oxy]aniline Samples
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols specifically tailored for the analysis of 2-[(2-Methylbutan-2-YL)oxy]aniline. Moving beyond a simple checklist, we will delve into the scientific rationale behind the validation parameters, offering field-proven insights to ensure your method is not only compliant but also scientifically sound.
The Analytical Challenge: 2-[(2-Methylbutan-2-YL)oxy]aniline
2-[(2-Methylbutan-2-YL)oxy]aniline is a sterically hindered aromatic amine.[1] Its structure, featuring a bulky tertiary pentyl group ortho to the amine, presents unique analytical considerations.[1] The potential for intramolecular interactions and the compound's specific volatility and polarity will influence the entire GC-MS method, from sample preparation to detection. A thorough validation is therefore critical to account for these characteristics and ensure the method's suitability for its intended purpose.
Foundational Framework: ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[2][3][4] Our validation strategy for 2-[(2-Methylbutan-2-YL)oxy]aniline will be firmly grounded in these principles, ensuring regulatory compliance and data integrity.[5][6][7]
The Validation Workflow: A Step-by-Step Approach
A successful validation is a systematic process. The following diagram illustrates the logical flow of activities, from initial method development to the confirmation of its robustness.
Caption: A typical workflow for the validation of a GC-MS method.
In-Depth Validation Parameters
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][8][9] For 2-[(2-Methylbutan-2-YL)oxy]aniline, this is paramount.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradation products. The peak for 2-[(2-Methylbutan-2-YL)oxy]aniline should be well-resolved from all other peaks.
-
Peak Purity Analysis (MS): The mass spectrum of the analyte peak in a sample should be compared with that of a pure standard. A high degree of similarity confirms peak purity.
Causality: The bulky ortho-substituent in our target molecule could lead to unique fragmentation patterns in the mass spectrometer. Leveraging this "fingerprint" is key to demonstrating specificity, as chromatographic co-elution can be confirmed or refuted by mass spectral deconvolution.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8][9][10]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of 2-[(2-Methylbutan-2-YL)oxy]aniline spanning the expected working range.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²).
Comparison of Acceptance Criteria:
| Parameter | Acceptance Criterion (Typical) | Stringent (for low-level impurities) |
| Correlation Coefficient (r) | ≥ 0.995 | ≥ 0.999 |
| Coefficient of Determination (r²) | ≥ 0.990 | ≥ 0.998 |
| Y-intercept | Close to zero | Statistically insignificant from zero |
Causality: A wider range might be necessary for assay methods, while a narrower, more sensitive range is critical for impurity testing. The choice of range directly impacts the method's intended application. For our aniline derivative, potential non-linearity at high concentrations due to detector saturation must be investigated.
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[2][8] It is typically assessed through recovery studies.[5][9]
Experimental Protocol:
-
Spike a blank matrix with known concentrations of 2-[(2-Methylbutan-2-YL)oxy]aniline at a minimum of three levels (e.g., low, medium, and high) within the specified range.
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the percent recovery for each replicate.
Acceptance Criteria for Recovery:
| Concentration Level | Typical Recovery (%) |
| 100% of test concentration | 98.0 - 102.0 |
| Low concentration (e.g., LOQ) | 95.0 - 105.0 |
| High concentration | 98.0 - 102.0 |
Causality: The choice of extraction technique during sample preparation can significantly impact accuracy. For the aniline derivative, a liquid-liquid extraction with pH adjustment to ensure the amine is in its free base form would likely yield higher and more consistent recoveries.[5][8]
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][8] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if available.
Acceptance Criteria for Precision (as %RSD):
| Precision Level | Typical %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Causality: The derivatization step, if employed for the aniline derivative to improve its volatility, can be a significant source of imprecision.[8] A robust derivatization procedure with well-controlled reaction times and temperatures is crucial for achieving high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Comparison of Determination Methods:
| Method | Description | Advantages | Disadvantages |
| Signal-to-Noise Ratio | Based on the ratio of the analyte signal to the background noise (typically 3:1 for LOD and 10:1 for LOQ). | Simple and quick to estimate. | Can be subjective and instrument-dependent. |
| Standard Deviation of the Response and the Slope | Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. | More statistically robust. | Requires a well-defined calibration curve near the limit. |
| Empirical Method | Involves analyzing a series of diluted samples and identifying the lowest concentration that meets predefined criteria for detection and quantitation. | Provides a realistic and experimentally verified limit. | More time-consuming. |
Causality: For impurity analysis, a low LOQ is critical. The choice of mass spectrometer settings, such as using selected ion monitoring (SIM) instead of full scan mode, can significantly improve the signal-to-noise ratio and thus lower the LOD and LOQ.[5]
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][5]
Experimental Protocol:
-
Identify critical method parameters (e.g., GC oven temperature ramp rate, injector temperature, carrier gas flow rate, pH of extraction solvent).
-
Introduce small, deliberate variations to these parameters (one at a time or using a design of experiments approach).
-
Analyze a sample under each modified condition and assess the impact on the results (e.g., retention time, peak area, peak shape).
Example of Robustness Study Design:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Injector Temperature | 250 °C | 245 °C | 255 °C |
| Carrier Gas Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Oven Ramp Rate | 10 °C/min | 9 °C/min | 11 °C/min |
Causality: A method that is not robust can lead to out-of-specification results during routine use due to minor, unavoidable variations in laboratory conditions. Identifying sensitive parameters during validation allows for tighter control over these aspects in the final SOP.
Caption: A decision tree for progressing through the validation parameters.
Conclusion
The validation of a GC-MS method for a specific analyte like 2-[(2-Methylbutan-2-YL)oxy]aniline is a rigorous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the analytical results can be achieved. This guide provides a framework and the scientific rationale to empower researchers to develop and validate methods that are not only compliant with regulatory expectations but are also scientifically robust and fit for their intended purpose.
References
-
Dasgupta, A., & Weng, S. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 21(2), 126-130. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Reddy, Y., Ramesh, V., Reddy, C. K., Suryanarayana, M. V., Kumar, M. D., Raju, G., Saravanan, G., & Datta, D. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(1), 12-15. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Lakshmi Himabindu, M., Angala Parameswari, S., & Gopinath, C. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Retrieved from [Link]
-
Dong, M. W. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]
-
Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. Retrieved from [Link]
-
Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7), 1233-1238. Retrieved from [Link]
-
Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. Retrieved from [Link]
-
Shanaida, M., Golembiovska, O., & Hudz, N. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules (Basel, Switzerland), 28(21), 7249. Retrieved from [Link]
-
Ray, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
- NCCLS. (2002). Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. NCCLS document C43-A.
-
Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]
-
Srisomboon, P., Tangniyom, W., & Thongchai, C. (2016). Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods. Food Chemistry, 210, 133-138. Retrieved from [Link]
-
Vander Heyden, Y., Nijhuis, A., Smeyers-Verbeke, J., Vandeginste, B. G. M., & Massart, D. L. (2022, April 15). Robustness Tests. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of the specificity test using (a) GC-MS and (b) GC-FID. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Planta medica, 73(9), 817–833. Retrieved from [Link]
-
LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
-
Mustafin, A. G., Latypova, L. R., Andriianova, A., & Usmanova, G. S. (2020). Synthesis of 2-(1-methylbut-2-en-1-yl)aniline derivatives followed by the production of PANIs. ResearchGate. Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, J. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules (Basel, Switzerland), 29(2), 481. Retrieved from [Link]
Sources
- 1. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organomation.com [organomation.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [opus4.kobv.de]
Precision Characterization of 2-[(2-Methylbutan-2-yl)oxy]aniline: Elemental Analysis Standards & Comparative Utility
Topic: Elemental Analysis Standards for 2-[(2-Methylbutan-2-yl)oxy]aniline Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis, 2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: 1039893-97-4) represents a critical scaffold for introducing sterically demanding, lipophilic ether motifs into kinase inhibitors and organometallic ligands. Unlike its lower molecular weight analogs, such as 2-tert-butoxyaniline, this compound offers a unique "conformational lock" due to the asymmetry of the tert-pentyl group.
This guide defines the Elemental Analysis (EA) Standards required to validate the identity and purity of this compound. We compare its analytical profile against common alternatives, providing a self-validating protocol for researchers to distinguish this specific intermediate from structural isomers and degradation products.
Elemental Analysis Standards: Theoretical vs. Experimental
For a Senior Application Scientist, the Certificate of Analysis (CoA) is only as good as the validation method. Because 2-[(2-Methylbutan-2-yl)oxy]aniline is a liquid with potential for volatility and oxidative instability, establishing rigid EA standards is the primary defense against batch-to-batch variation.
1.1. The "Golden Standard" Composition
The following table establishes the theoretical mass fractions (w/w%) for C₁₁H₁₇NO. These values serve as the baseline for calibration.
Table 1: Elemental Composition Standards & Tolerance Limits
| Element | Theoretical Mass (%) | Industry Acceptance Limit (±0.4%) | Critical Failure Threshold |
| Carbon (C) | 73.70% | 73.30% – 74.10% | < 73.0% or > 74.4% |
| Hydrogen (H) | 9.56% | 9.16% – 9.96% | < 9.0% or > 10.1% |
| Nitrogen (N) | 7.81% | 7.41% – 8.21% | < 7.2% or > 8.4% |
| Oxygen (O) | 8.92% | Calculated by difference | N/A |
Analyst Note: A deviation in Carbon >0.5% often indicates residual solvent (e.g., Toluene from synthesis). A deviation in Nitrogen often suggests incomplete reduction of the nitro-precursor.
Comparative Analysis: tert-Pentyl vs. tert-Butyl Analogs
Why choose the tert-pentyl variant? The decision often rests on the balance between steric bulk and lipophilicity. Below, we compare 2-[(2-Methylbutan-2-yl)oxy]aniline (Target) with its closest competitor, 2-tert-butoxyaniline .
2.1. Analytical Resolution
A common error in inventory management is confusing these two oily liquids. Elemental Analysis provides a definitive "fingerprint" that NMR might obscure if solvent peaks overlap.
Table 2: Comparative Analytical Profile
| Feature | 2-[(2-Methylbutan-2-yl)oxy]aniline (Target) | 2-tert-butoxyaniline (Alternative) | differentiation Factor |
| Formula | C₁₁H₁₇NO | C₁₀H₁₅NO | +1 Carbon, +2 Hydrogen |
| Mol.[1][2][3][4] Weight | 179.26 g/mol | 165.23 g/mol | Δ 14.03 amu |
| Carbon % | 73.70% | 72.69% | Δ 1.01% (Detectable by EA) |
| Nitrogen % | 7.81% | 8.48% | Δ 0.67% |
| LogP (Est.) | ~3.2 | ~2.8 | Target is more lipophilic |
| Steric Bulk | Asymmetric (Ethyl tail) | Symmetric (Methyls only) | Target induces chiral bias |
Performance Insight: The 1.01% difference in Carbon content is the critical differentiator. Standard combustion analyzers (e.g., Elementar vario EL cube) have a precision of ≤0.1%. Therefore, EA is a robust method to detect cross-contamination between these two analogs, whereas a low-resolution LC-MS might show similar ionization patterns if fragmentation is extensive.
Experimental Protocol: Handling Volatile Anilines for EA
Challenge: As a liquid, 2-[(2-Methylbutan-2-yl)oxy]aniline can evaporate from standard tin boats before combustion, leading to artificially low Carbon/Nitrogen readings. Solution: The "Cold-Seal" Liquid Capsule Protocol.
Step-by-Step Methodology
-
Preparation:
-
Use Smooth Wall Tin Capsules (e.g., 5x9 mm) designed for liquids.
-
Pre-clean capsules with acetone and dry to remove manufacturing oils.
-
-
Weighing (The Critical Step):
-
Place the empty capsule on the microbalance (Target: 2.0 mg ± 0.2 mg sample size).
-
Tare the balance.
-
Using a Hamilton Syringe (10 µL), draw the aniline.
-
Inject the liquid deep into the capsule to avoid wetting the rim.
-
-
Sealing:
-
Do NOT fold by hand. Use a Cold-Welding Press (manual sealing device).
-
Press the capsule to create a hermetic cold weld. This prevents volatile loss and protects the amine from pre-oxidation.
-
-
Analysis:
-
Combustion Temp: Set furnace to 1150°C (Standard 950°C may be insufficient for complete oxidation of the bulky ether).
-
Oxygen Dosing: Increase O₂ dosing time by 10s to ensure complete combustion of the carbon-rich tert-pentyl tail.
-
Validation Workflow (Visualization)
The following logic tree illustrates the decision-making process for validating this compound using Elemental Analysis as the gatekeeper.
Figure 1: Analytical Logic Tree for validating 2-[(2-Methylbutan-2-yl)oxy]aniline purity.
Scientific Rationale & Causality
Why the Strict Protocol? The tert-pentyl ether linkage is acid-sensitive but base-stable. During synthesis (often via Buchwald-Hartwig amination or nucleophilic substitution), trace acids can cleave the ether, reverting the compound to 2-aminophenol .
-
Elemental Analysis Detection: 2-aminophenol has a Carbon content of 66.04% . Even a 5% decomposition will drop the bulk Carbon content of your sample significantly below the 73.3% lower limit. Thus, EA serves as a rapid "integrity check" for the ether bond that is faster than running a full HPLC gradient.
Why 1150°C Combustion? Sterically hindered ethers can form stable char (graphitic carbon) if combusted at standard 950°C, leading to low Carbon recovery. The "Flash Combustion" at 1150°C ensures the tert-pentyl group is fully mineralized to CO₂.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28995272: 2-[(tert-butoxy)methyl]aniline (Analog Comparison). Retrieved from [Link]
-
Elementar. (2024). The Science of Elemental Analysis: Combustion Techniques for Volatile Organics. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Applications of tert-Butyloxycarbonyl-protected amino acid ionic liquids (Context on tert-alkyl stability). Retrieved from [Link]
Sources
Comparative study of ether-substituted anilines and 2-[(2-Methylbutan-2-YL)oxy]aniline
Focus: 2-[(2-Methylbutan-2-yl)oxy]aniline vs. Standard Alkoxy Anilines[1]
Executive Summary: The Steric Safety Hypothesis
In medicinal chemistry and toxicological screening, ether-substituted anilines are a critical yet high-risk pharmacophore.[1] While simple analogues like o-anisidine (2-methoxyaniline) are potent carcinogens due to metabolic activation, 2-[(2-Methylbutan-2-yl)oxy]aniline (also known as 2-tert-amyloxyaniline) represents a structural evolution designed to mitigate this risk.[1]
This guide objectively compares the physicochemical and toxicological profiles of these compounds.[1] The core thesis is "Steric Shielding" : the bulky tert-amyl group at the ortho position creates a physical barrier that hinders enzymatic N-hydroxylation, the rate-limiting step in aniline-induced genotoxicity.
Comparative Chemical Profile
The following table contrasts the target compound with its simpler, more toxic analogues. Note the significant increase in lipophilicity (LogP) and steric bulk (Molecular Weight) for the tert-amyl derivative, which fundamentally alters its interaction with Cytochrome P450 enzymes.[1]
| Feature | o-Anisidine (Reference Toxicant) | o-Phenetidine (Intermediate) | 2-[(2-Methylbutan-2-yl)oxy]aniline (Target) |
| Structure | Phenyl ring + O-Methyl | Phenyl ring + O-Ethyl | Phenyl ring + O-tert-Amyl |
| CAS No. | 90-04-0 | 94-70-2 | 6310-21-0 (Analogous)* |
| Formula | C₇H₉NO | C₈H₁₁NO | C₁₁H₁₇NO |
| Mol.[1] Weight | 123.15 g/mol | 137.18 g/mol | 179.26 g/mol |
| LogP (Calc) | 1.18 | 1.62 | 3.15 |
| Steric Bulk | Low | Moderate | High (Bulky Tertiary Carbon) |
| Mutagenicity | Positive (Carcinogen 2B) | Weakly Positive | Predicted Negative/Low |
| Key Risk | Bladder Cancer | Nephrotoxicity | Reduced Bioavailability |
*Note: CAS 6310-21-0 refers to 2-tert-butylaniline, a close structural analogue often used as a reference for steric properties when specific registry data is proprietary.[1]
Mechanism of Action: Metabolic Activation vs. Steric Blockade
The toxicity of anilines is rarely intrinsic; it is acquired through metabolism.[1] The diagram below illustrates how the bulky tert-amyl group prevents the formation of the DNA-reactive nitrenium ion.
Figure 1: Comparative Metabolic Pathways Graphviz diagram illustrating the blockade of CYP450 N-hydroxylation.
Caption: The bulky tert-amyl group (green path) sterically hinders CYP450 access, preventing the formation of the mutagenic nitrenium ion common in o-anisidine metabolism (red path).
Experimental Protocols
To validate the performance and safety of 2-[(2-Methylbutan-2-yl)oxy]aniline, the following protocols are recommended. These are designed to be self-validating: if the synthesis fails, the intermediate colors will not develop; if the Ames test is invalid, the control plates will not show reversion.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Rationale: Direct alkylation of 2-aminophenol with tert-amyl halides often leads to ring alkylation (C-alkylation) or elimination.[1] The SNAr route using 2-fluoronitrobenzene is superior for guaranteeing O-alkylation.[1]
Reagents:
-
2-Fluoronitrobenzene (1.0 eq)[1]
-
Potassium tert-amyloxide (1.2 eq) [Generated in situ from tert-amyl alcohol + KH][1]
-
THF (Anhydrous)[1]
-
Palladium on Carbon (10% Pd/C) & Hydrogen gas[1]
Workflow:
-
Alkoxide Generation: In a flame-dried flask under Argon, suspend Potassium Hydride (KH, 30% dispersion, washed) in dry THF. Add tert-amyl alcohol (1.2 eq) dropwise at 0°C. Stir until H₂ evolution ceases (clear solution formed).
-
SNAr Coupling: Add 2-Fluoronitrobenzene (1.0 eq) dropwise to the alkoxide solution at 0°C. The solution will turn deep yellow/orange (formation of Meisenheimer complex).[1]
-
Heating: Reflux the mixture for 4-6 hours. Monitor by TLC (disappearance of starting nitrobenzene).[1]
-
Workup: Quench with water, extract with diethyl ether, and wash with brine. Dry over MgSO₄ and concentrate. Result: 1-(2-methylbutan-2-yloxy)-2-nitrobenzene.[1]
-
Reduction: Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (5 wt%).[1] Stir under H₂ balloon (1 atm) for 12 hours.
-
Purification: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1] Distill under reduced pressure to obtain the pure aniline (colorless to pale brown oil).[1]
Protocol B: Comparative Mutagenicity Assay (Ames Test)
Rationale: To confirm the "Steric Shielding" hypothesis, the compound must be tested alongside o-anisidine.[1]
System: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).[1] Metabolic Activation: Rat Liver S9 fraction (Aroclor-1254 induced).[1][2]
Steps:
-
Preparation: Dissolve test compounds in DMSO.
-
Plating: Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Incubation: Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies.
Synthesis & Validation Workflow Diagram
Figure 2: Synthesis Logic Flow Graphviz diagram showing the critical path for synthesis and quality control points.
Caption: Step-by-step synthesis via SNAr to ensure regioselective O-alkylation, avoiding C-alkylation byproducts common in Friedel-Crafts routes.
References
-
National Toxicology Program (NTP). (2014).[1][3] Testing Status of Agents at NTP: Aniline and Homologues.[1] Retrieved from [Link][1]
-
Benigni, R., & Bossa, C. (2011).[1] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology.[1] Chemical Reviews.[1] Retrieved from [Link]
-
Hansch, C., et al. (1995).[1] Chem-Bio Informatics Data Base.[1] BioByte Corp.[1] (Source for LogP calculation methodologies).
-
OECD Guidelines for the Testing of Chemicals. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1] Retrieved from [Link][1]
Sources
Validating synthesis batches of 2-[(2-Methylbutan-2-YL)oxy]aniline via UV-Vis
A Comparative Guide to UV-Vis vs. HPLC Methodologies
Executive Summary
In the synthesis of 2-[(2-Methylbutan-2-YL)oxy]aniline (CAS: 1039930-62-5), rapid batch validation is critical for maintaining throughput. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity profiling, it is often a bottleneck during in-process monitoring.
This guide validates the use of UV-Vis Spectroscopy not merely as a quantification tool, but as a self-validating identification system using pH-differential scanning. We provide a direct comparison to HPLC and NMR, demonstrating where UV-Vis serves as a sufficient "Go/No-Go" gatekeeper and where it fails, requiring chromatographic intervention.
Molecule & Mechanism: The Spectroscopic Signature
To validate this molecule, one must understand its electronic behavior. The target molecule is an aniline derivative with a bulky tert-pentyloxy group at the ortho position.[1]
-
Chromophore: The aminobenzene (aniline) system.
-
Auxochromes:
-
Amino group (-NH₂): Strong electron donor (+M effect).
-
Alkoxy group (-OR): Electron donor (+M effect), causing a bathochromic (red) shift.
-
-
Steric Influence: The bulky 2-methylbutan-2-yl group forces the alkoxy oxygen slightly out of plane, but the electronic donation typically dominates, resulting in a distinct absorption profile compared to unsubstituted aniline.
The "Self-Validating" Acid-Shift Mechanism
The core of this protocol relies on the Acid-Shift Test . Aniline spectra are pH-dependent.[2] By protonating the amine, you eliminate its resonance contribution, forcing a predictable spectral shift. If your batch does not exhibit this specific shift, it is not the target amine, regardless of the initial peak position.
Figure 1: Mechanism of the Acid-Shift Validation. The disappearance of the n → π transition upon protonation confirms the presence of the free amine functional group.*
Comparative Analysis: UV-Vis vs. Alternatives
Why choose UV-Vis when HPLC is more specific? The answer is velocity vs. specificity .
Table 1: Operational Comparison of Analytical Techniques
| Feature | UV-Vis Spectroscopy | HPLC (UV-Detection) | 1H-NMR |
| Primary Utility | In-Process Control (IPC) , Concentration checks. | Final Release , Purity profiling, Impurity ID. | Structural Elucidation , Absolute ID. |
| Turnaround Time | < 5 Minutes | 30–60 Minutes | 1–24 Hours (depending on access) |
| Specificity | Moderate (Sum of all absorbing species). | High (Separates impurities).[3][4][5] | Very High (Atom-level resolution). |
| LOD/LOQ | Moderate (10⁻⁵ M range). | Excellent (ppm/ppb range). | Low (Requires mg quantities).[6] |
| Cost per Run | Negligible. | High (Solvents, Columns). | Very High (Cryogens, Maintenance). |
| Blind Spots | Cannot distinguish isomers or non-absorbing impurities. | Co-eluting peaks (rare but possible). | Inorganic salts (blind to them). |
Strategic Insight: Use UV-Vis to monitor reaction completion and rough concentration. Use HPLC only for the final purity certification.
Validated Experimental Protocol
This protocol is designed to be compliant with ICH Q2(R1) guidelines for validation of analytical procedures [1].
Phase A: Preparation
Reagents:
-
Methanol (HPLC Grade) - Solvent A
-
0.1 N HCl in Methanol - Solvent B
-
Standard Reference Material (SRM) of 2-[(2-Methylbutan-2-YL)oxy]aniline (>98% purity by HPLC).
Phase B: The "Dual-Scan" Workflow
-
Blanking: Run a baseline scan (200–400 nm) with pure Methanol.
-
Sample Prep: Dissolve ~10 mg of synthesis batch in 100 mL Methanol (Stock Solution). Dilute 1:10 for working solution.
-
Neutral Scan: Scan the working solution. Note
(Expected: ~285–295 nm). Record Absorbance ( ). -
Acid Scan: Add 2 drops of 1M HCl to the cuvette (or use Solvent B). Invert to mix. Scan again.
-
Validation Criteria:
-
Shift: The peak at
must decrease significantly in intensity and/or shift to a lower wavelength (Blue Shift). -
Identity Confirmation: If the peak remains at ~290 nm after acid, the product is likely an impurity (e.g., non-basic ether byproduct) and NOT the amine.
-
Phase C: Quantification (Beer-Lambert Law)
-
Where
is the molar absorptivity determined from your SRM. -
Note: Ensure Absorbance is between 0.2 and 1.0 for linearity.
Validation Decision Tree
Figure 2: The "Go/No-Go" decision tree for batch release. Note that UV-Vis passing leads to HPLC, not final release.
Data Interpretation & ICH Validation Parameters
When validating this method for your specific lab, you must establish the following parameters [2]:
Specificity (Interference Check)
-
Challenge: Does the solvent or precursor absorb at
? -
Test: Scan the tert-pentyl halide or alcohol precursor. It should be transparent >250 nm. If it absorbs, UV-Vis cannot be used for quantification, only identification.
Linearity
-
Prepare 5 concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Plot Absorbance vs. Concentration.
-
Requirement:
.
Accuracy (Recovery)
-
Spike a known amount of pure analyte into a placebo matrix.
-
Acceptance: 98% – 102% recovery.[7]
-
Warning: If recovery is >105%, you likely have a UV-absorbing impurity (e.g., unreacted aniline precursor).
Conclusion
UV-Vis spectroscopy is a robust, high-throughput tool for validating 2-[(2-Methylbutan-2-YL)oxy]aniline batches, provided the Acid-Shift protocol is utilized to confirm chemical identity.
-
Use UV-Vis for: Real-time reaction monitoring, approximate concentration, and identity confirmation via pH shift.
-
Use HPLC for: Final purity certification (>99.5%) and quantification of specific impurities.
By layering these two methods, you create a "Defense in Depth" strategy that saves expensive HPLC column time for only the batches that have already passed the rapid UV-Vis screen.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] [Link]
-
PubChem. (n.d.). Compound Summary for CID 221031: 4-(2-Methylbutan-2-yl)aniline. National Library of Medicine. [Link]
Sources
- 1. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 2. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking 2-[(2-Methylbutan-2-YL)oxy]aniline
An Objective Comparison of Performance Against Alternative Aniline Derivatives for Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of countless therapeutic agents.[1] The strategic selection of a specific aniline derivative can profoundly influence a synthetic route's efficiency and a final compound's pharmacokinetic profile. This guide provides an in-depth technical comparison of 2-[(2-Methylbutan-2-YL)oxy]aniline, a sterically hindered aniline, against other common aniline building blocks. We will explore how its unique structural features dictate its performance in key synthetic transformations relevant to drug discovery and development.
The defining characteristic of 2-[(2-Methylbutan-2-YL)oxy]aniline is the bulky tertiary amyl (tert-pentyl) ether group positioned ortho to the amine.[2] This steric encumbrance is the primary determinant of its chemical behavior, influencing everything from basicity and nucleophilicity to the regioselectivity of aromatic ring substitutions.[3][4] This guide will benchmark its performance against less hindered and electronically varied analogs to provide a clear rationale for its selection in specific synthetic contexts.
Comparative Physicochemical and Spectroscopic Profiles
The choice of a synthetic building block is often guided by its fundamental physical properties, which affect reaction conditions, solubility, and purification. The bulky, lipophilic tert-amyl group in 2-[(2-Methylbutan-2-YL)oxy]aniline imparts distinct properties compared to simpler analogs.
Table 1: Comparative Physicochemical Properties of Selected Aniline Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Anilinium Ion) |
| Aniline | 93.13 | 184.1 | ~4.6 | |
| o-Anisidine (2-Methoxyaniline) | 123.15 | 225 | ~4.5 | |
| 2-Isopropoxyaniline | 151.21 | 238-240 | Not Available | |
| 2-[(2-Methylbutan-2-YL)oxy]aniline | 193.29 | Not Available | Not Available |
Data sourced from publicly available chemical supplier information and literature values for parent compounds.[5][6]
The increased molecular weight and lipophilicity due to the tert-amyl group are expected to decrease aqueous solubility and increase retention time in reverse-phase chromatography, which can be advantageous during extraction and purification steps. The steric hindrance provided by the ortho-alkoxy group is also known to reduce the basicity of the aniline nitrogen.[3] This occurs because protonation forces the amino group into a non-planar sp³ hybridization, increasing steric clashes with the bulky substituent and destabilizing the resulting anilinium ion.[3]
Benchmarking in Key Synthetic Transformations
The true value of a building block is revealed in its reactivity. We will now compare the performance of 2-[(2-Methylbutan-2-YL)oxy]aniline in three fundamental reactions crucial to pharmaceutical synthesis: N-Acylation, Electrophilic Aromatic Substitution, and Palladium-Catalyzed Cross-Coupling.
N-Acylation: Assessing Steric Impact on Amide Bond Formation
N-acylation is one of the most common reactions in drug synthesis, often used to install key structural motifs or as a protecting group strategy.[7][8] The steric bulk ortho to the amine in 2-[(2-Methylbutan-2-YL)oxy]aniline presents a significant challenge to this transformation.[3]
Comparative Insight: Compared to aniline or o-anisidine, the approach of an acylating agent (e.g., acetyl chloride) to the nitrogen lone pair of 2-[(2-Methylbutan-2-YL)oxy]aniline is severely impeded.[4] This "ortho effect" can dramatically slow the reaction rate, often necessitating more forceful conditions, such as higher temperatures or the use of more reactive acylating agents (e.g., acyl chlorides over anhydrides).[3] While this may seem like a disadvantage, it can be exploited for selective mono-acylation in the presence of other, less hindered amines.
Experimental Protocol: Comparative N-Acylation
-
Setup: To four separate oven-dried flasks under N₂, add the aniline derivative (1.0 mmol) and a suitable solvent like anhydrous acetonitrile (5 mL).
-
Reagents: Add a non-nucleophilic base such as triethylamine (1.2 mmol).
-
Reaction: Cool the flasks to 0°C and add acetic anhydride (1.1 mmol) dropwise.
-
Monitoring: Allow the reactions to warm to room temperature and monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine conversion and yield, comparing the reaction times and purity across the different substrates.
Caption: Workflow for the comparative N-acylation experiment.
Electrophilic Aromatic Substitution (EAS): Steric Control of Regioselectivity
The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution (EAS).[9][10] However, the extreme steric bulk of the 2-[(2-Methylbutan-2-YL)oxy] group is expected to almost completely block the ortho position to the amine, making this derivative an excellent precursor for exclusively para-substituted products.
Comparative Insight: When aniline is treated with bromine water, it rapidly forms 2,4,6-tribromoaniline due to the high activation of the ring.[11] Even with a less activating ortho-methoxy group (o-anisidine), a mixture of ortho- and para-substituted products is common. In stark contrast, 2-[(2-Methylbutan-2-YL)oxy]aniline will strongly direct electrophiles like Br⁺ to the para position. The ortho position adjacent to the bulky ether is also sterically shielded, further enhancing the selectivity for substitution at the C4 position. This high degree of regiocontrol is a significant synthetic advantage, eliminating the need for protecting group strategies or complex isomer separations.[11]
Experimental Protocol: Comparative Bromination
-
Setup: Dissolve the aniline derivative (1.0 mmol) in a suitable solvent like dichloromethane (10 mL) in a flask protected from light.
-
Reagent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 mmol) in dichloromethane.
-
Reaction: Slowly add the NBS solution to the aniline solution at 0°C.
-
Monitoring: Monitor the reaction by TLC for the consumption of starting material.
-
Work-up: After completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by water and brine. Dry the organic layer and concentrate.
-
Analysis: Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of isomers formed.
Buchwald-Hartwig Amination: A Test for Advanced C-N Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming C-N bonds, essential for synthesizing complex amines from aryl halides.[12][13] The success of this reaction is highly dependent on the steric and electronic properties of both the amine and the aryl halide.
Comparative Insight: Sterically hindered anilines can be challenging substrates for Buchwald-Hartwig couplings.[13] The bulky ortho-substituent on 2-[(2-Methylbutan-2-YL)oxy]aniline can hinder the coordination of the amine to the palladium center, a crucial step in the catalytic cycle.[12] Therefore, compared to aniline or o-anisidine, successful coupling may require more specialized, bulky phosphine ligands (e.g., X-Phos) and potentially stronger bases (e.g., NaOt-Bu) to facilitate the deprotonation of the coordinated amine and subsequent reductive elimination.[14] While challenging, the ability to couple this aniline provides access to highly substituted diarylamine structures that are difficult to synthesize otherwise.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Setup: In a glovebox, combine an aryl bromide (1.0 mmol), the aniline derivative (1.2 mmol), a palladium catalyst like Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like X-Phos (0.04 mmol), and a base such as NaOt-Bu (1.4 mmol).
-
Solvent: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vessel and heat the reaction to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purification & Analysis: Purify the residue by column chromatography and analyze the yield and purity of the desired coupled product.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Tert-Amyl Ether as a Labile Protecting Group
While the bulky ether provides steric control, it can also function as a protecting group for the ortho-hydroxyl functionality. Tert-amyl ethers, like other tertiary ethers, are susceptible to cleavage under strong acidic conditions.[15][16]
Mechanism of Cleavage: The cleavage proceeds via an Sₙ1-type mechanism.[17][18] The ether oxygen is first protonated by a strong acid (e.g., HBr, HI). This creates a good leaving group (the parent phenol). The bond then cleaves to form the phenol and a relatively stable tertiary carbocation (the tert-amyl cation), which is subsequently trapped by a nucleophile or undergoes elimination.[19] This lability contrasts with the much greater stability of a methyl ether (as in o-anisidine), which requires harsher conditions for cleavage.
Caption: Acid-catalyzed cleavage of the tert-amyl ether group.
Summary and Application Guidance
The unique steric profile of 2-[(2-Methylbutan-2-YL)oxy]aniline defines its role as a specialized building block in organic synthesis.
Table 2: Performance Summary and Recommended Applications
| Reaction Type | Aniline | o-Anisidine | 2-[(2-Methylbutan-2-YL)oxy]aniline | Recommended Application for Target Compound |
| N-Acylation | High Reactivity | Moderate Reactivity | Low Reactivity | As a substrate where selectivity is needed in the presence of other amines, or when slow, controlled addition is desired. |
| EAS (e.g., Bromination) | Low Selectivity (Over-reaction) | Moderate Selectivity (ortho/para mixture) | High Selectivity (para only) | For the synthesis of pure, C4-substituted anilines without protecting groups. |
| Buchwald-Hartwig Amination | High Reactivity | Good Reactivity | Lower Reactivity | For building highly substituted, sterically congested diarylamines, often requiring specialized catalyst systems. |
| Ortho-Group Cleavage | N/A | Difficult (Stable Ether) | Facile (Acid Labile) | As a protected 2-aminophenol precursor that can be unmasked late-stage under acidic conditions. |
2-[(2-Methylbutan-2-YL)oxy]aniline should not be viewed as a direct replacement for simpler anilines but as a strategic tool for controlling reactivity and regioselectivity. Its primary strengths lie in its ability to:
-
Enforce para-selective electrophilic substitution on the aniline ring with exceptional fidelity.
-
Provide a sterically hindered platform for building congested molecular architectures.
-
Act as a masked 2-aminophenol , with the bulky ether serving as an acid-labile protecting group.
While its steric bulk can reduce reaction rates in transformations like N-acylation and C-N cross-coupling, these challenges can be overcome with optimized conditions and modern catalytic systems. For the drug development professional, the judicious use of this reagent can streamline synthetic routes to complex targets, reduce the need for protecting group manipulations, and simplify the purification of intermediates, ultimately accelerating the discovery pipeline.
References
- Benchchem. Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW7nCfpLfTMel9hLm8R0X2ZOUY5x7wQPI7aCIma4BH_Gborc8CKTUIGzT-kOqQliUR32wGj-ljs-KuSuzzxLCmsa0N401ZN8mfZnR5snAD01iAVxA3otjDrSlDLSr0zz3Em4KKTPoePCUMVX9AiSvdiCM1ucXigynWS6HR5-0CfexVEl6nWP_0wJ1t_5WR1o2PNqn2So9uyJxGPCtkf5n3xEbXTPI2MOzGeZO4mk3i2w==]
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEITPWGfROSpcj8n8bXwv2e3mNfCxQQ6SyZAiTrXSbZ6rn_rGYOdHLldqKna3ImocaQQK4SSNuQ444lz1HMDSMBcEVarsAmq543gp27gk31S_jrEw0uxPBmKGp9LL6AsQ1aVLq8yJi__cEnT2yR7H7fD2oqBauDgTkqI_yyz_kiRLAcEyz_7O32pKlpL4RiFNwEdN8quqP96P1o0qz4pqDIn2hS09UjanyobHuMmlGZi-S_pw4jAa_vzw==]
- Chemical Reviews. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAKQAQakLFCqZx0BBfq9zNQ9tDKzsRup9PLqN5TYUOi_nJiSe2MfoZpTK63vrQOqdwRAMDEha7aESDvkdxRorKl199GjLWplTc9LmtsGNdwbBBneeBrBFsaOObO70_WS7YE_-IKKDRWOOdtZc=]
- Books. Chapter 3: Synthetic Methods for Primary Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkye4RPMX0wHrZC_IOX7AZAb7gZ4pkjR4n2dpzZvjzbMs-eqlcIaneNNlESDRPCqTIzT_l-Cl6lTHbLlaoxsstvJ9yNaMWM4PKcR6XEus-Tazp82NbbPfMJPlokSfqIPH_x6JxqOuZyb7KGJMaxIccrRZHlE1Nq8FvBhkhbv1StgxFLb8uclSTmKT2nRDyVmXAriWLHnsTVaUr9A==]
- Benchchem. An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkn0oLunfON36uraHH4HrjlAKFmu1iQOKFPOWgXz9OXpXpTG2tlHnGAcCamDxD_a4S43vPvVeU32uikLUkWUkvX9XAZ12l-D5UXFw_aMteHDcINuUl3-wMyzid4gKKj1EC7c_s6i9eW06Pu_q8P_P4BmlnIk11IdRnnjLNgiQm83VZZ8U2tSiLfSxMbRM7SUG5wHIJYq65qRgyRZihzM-gsgNhXbW74RabW6P9uYqmPg==]
- Wikipedia. Electrophilic aromatic substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDgCFZHRuyv8LgMcVGqShgaUJN3pnMJOPy65zTVRKJkeYIxEOFPoO42BIsgZoC19fH30aAEK5bYNsqZpB3t2WPlBNXu9fLB4LX0oPvZ3mwHabDrmboIXBxuzv7XptlS54pGDUX4F2VWScAOhT5YN_7rO8TjntKOpwfN4=]
- International Journal of Quantum Chemistry. Substituent Effects on the Physical Properties and pKa of Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH2_6xdrZjk7h7_-czOLrLUiKnHkvtX6X6Xl6TpEKzsenmHsyMmtG23Ho6PJersnMS9wvsD_G0ar9H4CyTdBH5coF3OOLmn6yJSLGcTU6BFIeX5ujYNZ8Y4X9uxnRAmai9ttfew0jMYJJ7YXkTfp4o79S2-qWI]
- BYJU'S. Electrophilic Substitution Reaction of Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOf1Sv2OorsiG4Y1pELyG1Dv1-2CxgJcZ1sTRZec6ug3GJqsPqUC4Zg3FHD6oXZt4rqvFGcJIhrHbR1qTORv-0iNTKN7aDyK1gMCb-aIkQSZ1HyGWqy2fgnfBXxoJL89M-dEskk4pFsQUm2300cSqn4Q==]
- Benchchem. Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3riR5eF0Pv2DPwOn-C9P6ksqOmS1FfBINi0bLwTKZaT04SAW3C27T3WWCaeqS9CFT5fgsxZTz-3wkUft1O1kJmqw2nMDZbbih3ZbnRlFt_nwT0YpVmO6GbCE51NfGuLpzCerSw-T3qwChm0ma75cwo4moLd5N5T9gcSd_Y_8b1lzOdbOYSixkKJrbu9P9lGShxLPsyhrh8Gfyl9JgJiUjFuUuE1gyANS_2EvXlYk=]
- Chemistry Steps. Reactions of Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6qABggRlFLNjIFpot_P5jCHZnDFlfKaUlgIrHdjkTrwHzH-CqOTc3kqE-yS8S_Eah5rVQG2hhZ-af_J3ibQiF4SM42jBIfkvoSjXcGNBGyjuZiqcpYh8o_Zz-wYSAj7fAGNHB3JDfI7h5oHJSw==]
- Benchchem. A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxURJ2DbzzKZUpk5yS1IA_rVVP6OVl-6_ptiDHbTGE_5HeLKZ7wtSScQkVdji-MYz6sNa9n1wKWq8CLc81B7dLbuLACrM2bCFpPIvAMHD6hQEzZsjuSYe9DgcxGzKnQdoY2NryFUD0Sg_tLQ1N9UBM8RwEX1RkzSE-oBXBZiL5h0v6T3NBVrgfcun9RtRu5lMG512e5riCE4EpESefjWuo2IQBfdgzzFkNraBfMIUmfgQ3XCUc23hHpEc]
- Molecules. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://vertexaisearch.cloud.google.
- Journal of Advanced Research in Applied Sciences and Engineering Technology. Comparison study for the physical and chemical properties of aniline and its derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHfVFKtSnW7zhSkz71iVNbSzyT8SA7wBMVeoBPxQp_nLWbKlKvWpTr5-RoU4li4_5Fk94pCS6cPI-BobmbA4ngKSbaQ6qjIjwVNTL81YQERI4WFcChEtkhNyg_Fx76ELkXAqXQy1V57mftplzPVEEZA8W5ov9HrvlIOVcYP7MwytV5gpk00RW4RoDbEdjrvF5FY-FeoxHe4yJe_jBrsdQD1Y2qX6nPMTjckFX66nOdfM8vvqW_48k9qeLvopKD9-oJ66geubA=]
- Benchchem. 2-[(2-Methylbutan-2-YL)oxy]aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQxMUJnurFuNa4dAdCQIDJQj7CUCERK_V-C7IJ-12MhCqLTJF-7Q_9k7ZNEMlmhAEeSEirdgTgWRco7LknCHLQs8NGYNms5FXbyoFlA_98aEl9LHRdUM8ZH2Ue9G22x83SqGXaiw==]
- Benchchem. Technical Support Center: Electrophilic Aromatic Substitution of Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtEMHRV-bdVi33GWP7hNr7mB56vn1h3vdS2SeJpEHhYuGpkeE8n1UYHeogewfoKuD3_qipP7zS1kNXmSna3L4kRco0LBcAUVs6DWuj729eLNS-SVoGB0wRd6ThGV9dgfVcvyUzt8wrrPnNkBMxZ5-qhStV9lVTThDSLqoiBZ8BoqqXvADgFqfK-aMSB36qnEZ4grx5NNIVeM1dzcasjRQKodDtqA==]
- Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [URL: https://vertexaisearch.cloud.google.
- Wikipedia. Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF4HPuX-MEKOTgGX5N9wXEd96NjdZYFGSgCbnuk27Vx6GM3dFMUcp23I51A2NAUBTCgX2axoWrgBmBErWIkXXAqqDvswQ_qKt92GH9bagk9K0n1x2rArXiMob1Ko1iMw==]
- GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqib-peUL46ZuqLXgZ6zUCjUcwS-bro9rLWz12KEI7tYXwrAtXZm_FD7mgMwVpZEzn8vXbEWwZuP9z3BAIM8R_6B1yS_5bsF3ZiSm92HYWx5ektj3J_hoLFuy73PwJx-WifOTVDQFr7O_91scHM6Cj0Lsu65LiCtZ00-dclHETeoc2yOQBuH4BSDJyOoyKtqWzkC_DvsNo93F]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB8Ved3L05Bck52NTjXOB0bHbKXVwAH8MKzZVCtrNWiii3I7tpdRWVfaFJJZ9kihqI9ZeIgZpv9D9xgwU0wn2xXM_ip7_Pir48IGivOnrt9UB7bEG67StlQdMqEAgeDcofTcCdZVFJNClE0xDP6B5SwOrkYUTXZdojkg==]
- ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDX2vIZxDi47YHTzkSOzVN0oYuvaTyHJHhFPaqsLYkIRFnQOMlukTRs6rJovU8E9G5qUu2cnS5anieg1o2AsK8_RNRty-9vLeZgz19uRyMm4nPNlL0no84_ABctITJriXQrlwfHpG3Ln78uFguQcBf7Ffy0Op3GWZHj_gLHIcR-eHImXYnv_G3MEtfsa1rEusCoIHzR6co26GOeWKjdvNXzLOIyTIvN7foh0S9QhKLBoMMlP4iiMx2I00oj0S2z1H8MJQm2T0qaVh8iQ=]
- Pearson+. Protonation of aniline slows electrophilic aromatic substitution ... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYuQQudtTsmgUgWBT-QZtgjBLrORPxh_Jwe1ZY78zCPrybzXR7ZEHudjy6eFB5kRQQoEAaGdM_Omm3gKBMZ7cy_D8YO0WT5OaYyjmtDu7uWMCmS003OnyEEXKWatvbxffJJJZk5FIvMEGPmt9mgSZ5HET73QCXgoS2AoabDkXvo9sBsXkl4komZn6arnObFjyM4Nl6_6C01PiS0pQFthkjYbB1Hi5dngJ9zze4e-QLKHAGoxBrdYX-MI2NVmhjG4ICSRRp92GPmppJ-EN5]
- ACS Medicinal Chemistry Letters. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy4gbS-HzIj_YTpqeI2adKUmZRncY7Ko-BfbZr2Mn8fERpJzEJij7-BhFW-IzintwJJKsewKkrpG9J7OGKD_6uR-0jjTGfDzpdcqmjEJ_z86IjZXdfbIDOAEU_Jk2HASOIibDkgCUlT6PvMtb21pRtFA==]
- Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKlXlJPZVHN3AowupmlOL93lKGdMfxKZXDKeuWj_ySB08ODaGDjqIBO-iCzWZ1Qy1df8nbIRCUKqk0Ow3PFiH6jayc-vZijFy2ZSoKiV_H2Iq_KZIHWmpRprI4xEGCaz9WE0lpkmSh2DCahC8_gC4V7UsU7-CgwHc=]
- Wikipedia. Ether cleavage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf_75x3qNAdRQiX8Vt4sdV7AhoGmJaqwrjOvQIqmfpZ6zVQ4OhV4sr-Cg6H7w19yQmb-LNz8TNskcGYqQFBzk5p-RuaMZqqMXJqGWTvSvPTgkhsWu1Oxsz7mjxoV5uvBdAGt29PE4=]
- Master Organic Chemistry. Cleavage Of Ethers With Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEufhAVgmt33w5InLpteijNZi6a1zOGNPMlBHfxXhxR-C_OMxRaMnyA_PG_eRWNNophwAdx9wqp0--aCnQ3ipjXJpNkl-GENuurOZAP8pEDnpxOnffRSCcDZtdte3-5Yv9_5iT2GqpBtHQpK-lU_tVHEDfFVphNfsNAya8=]
- Molecules. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy7gRqFIUQDL8Pe2DlaezexiJgrWSvEvnRbRNqrAABV2Ha5mHXJU2EpexklKKH_WNDbZebUiCSXOBx5FEbgJeobcGJP46kDCRZHEIQrzRBymqtzivDyRZs3igThj_aa3M33nw=]
- Echemi. Exploring the Properties and Applications of Aniline and N-Methylaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfG7hh3iZjp480yhyPTN_ZuMGVuQgBd_wPKQtFJGPOrcFbvC-IE_KmEk1SNAb8LKrUkgcuBHztNRcyuAHAzN250oV7sYMktBz0yxTYQVQaQlBxhffRYBtJxzNtC6yWBAJK]
- BLDpharm. 2-{[(2-methylbutan-2-yl)oxy]methyl}aniline. [URL: https://vertexaisearch.cloud.google.
- Longdom Publishing. Synthesis and Cleavage of Ethers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPMlKJ6zHgjaStcRGrGuP2mPtOne4UW5NpRaDqyxshLfEEzj1_EXGScn6W_-4IjRXtR8VN0nCOCAABmZkvwlrJ2yu7V7JtGnDc23dMIJfC4Ej7DnvV5PcSnP6CGoHigk-o1ka7yQU2qdynb4s97qUy-duKjqzDl7W731DcBYYXPlELNlrARk8=]
- Semantic Scholar. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5e9IVMVmv3PzEPsE1M3H2zpm4LvTS8RTQPHAX07siPOZ49oYKlTGMglpD0GNL_K3pOgVdx1idAz7ApnGU9w75bA88dLeY6nVxVpt7UvHwm8gzGUqTKPl_1-8NTxmwBk-A-dNSB7BWoi7QzoqJz1Z1QVG3j67e-_3I8Lg_cnA3o84u05K447Tl]
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhDMAQ2TF9VVCSmC3FqrVLq8Q1Q8BVTfiXI9mxKRdaBJu5rym058RkXGkEyDaEwJ4Cu_H-6TRpVTy7gHOtxRn2Sg6Ig7DQa4c_m7VGe3rmyZYE_kme4acQvox_JeYBlSNSbvfLXMAEd4-QIWz24-iLUcxAtgxX4BjqFjnz5t4z24cMSjCfkUSNoYEjzUAqXij3VxsbM2DkVOGyPUgjXkUhD83ToC4gYMUihN33jh9Nz_q57gx-rkfeRvuo91R9XFFParoGEjY9P0J8fN71cvbZkYrOeAixsLYpW0MWY56LSdZdlsqBmypQLGzmjhoBBt4EGhA=]
- ARKIVOC. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4FHENV4RmVTcAYlXY1qrSa4ikPYLfV6a1ou-8E4CEx89cZ9KwWJwStlYfgZIf8IworykHLd9-GNwLOXZi43kXa77-rVP21E8gUY3uZjl-yJS3-MJtGhE864aaytmcD-OFgiurGFfp0q1Hvlwnay8UVJVPeVSYd3sRz2852s0623t0MH2pmRm3kiEaSgI9drtaBLzuW3d7XVFJedCBYsw7M_1cUhiRx2pNYCOAPcSQFCnv7S2aH0AbdYAzRrcQ1xkL]
- Sigma-Aldrich. 2-{[(2-methylbutan-2-yl)oxy]methyl}aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYkTmyzvqB7-cMtiR31bA8NhoVb9XDe6JdbnMiIkSkSobKWyPM6EG7jED_3NDnD5HgrWi08nuVFQt2oYd0kGFnJoLyj2Hca95LUq0r38FcAwxYTX9FZ8S1CpUYH4r9VIrdGEp6D3ylQ7xy9vUMexAcvcS3ZjUzDTJ28IpUcglr_5e_FLpv]
- Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Uu48MsnxlAn3fiGgn4_cfiKQal272sBTsfdvITGULuWX9tPSDxwuO1h6OYYvlu33-_gPgMJmU4UvrEXy8OenAwPodAA6KQoQGdFaon-MErgQinm_m46BKTkbITnKJRZfNByY2BPOS2h-quO6tf_XwC2CM3OjtQiWMGdCaKEyIeUbDKQOo-Q0OLkpE-mHsEQ=]
- ResearchGate. N-Acylation Reactions of Amines. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Ether cleavage - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. longdom.org [longdom.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Safety Operating Guide
Personal protective equipment for handling 2-[(2-Methylbutan-2-YL)oxy]aniline
This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 2-[(2-Methylbutan-2-yl)oxy]aniline (CAS: 1039893-97-4).[1]
It is designed for immediate application by research scientists and safety officers.[1] The protocols below prioritize Operator Safety and Compound Integrity , synthesizing specific GHS data with structural-class toxicology.
Compound Identification & Hazard Characterization
Chemical Name: 2-[(2-Methylbutan-2-yl)oxy]aniline Synonyms: 2-(tert-Pentyloxy)aniline; 2-(t-Amyloxy)aniline CAS Number: 1039893-97-4 Physical State: Liquid (Oily, typically colorless to light brown) Molecular Weight: 179.26 g/mol [1][2][3]
Risk Assessment Profile
While specific vendor Safety Data Sheets (SDS) classify this compound as Category 4 (Harmful) , the presence of the aniline moiety necessitates a higher tier of caution due to potential methemoglobinemia and sensitization risks common to this structural class.[1]
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][4] | Zero-tolerance for open-bench handling. |
| Skin Irritation | H315 | Causes skin irritation.[1][4][5] | Direct contact causes dermatitis; rapid absorption possible.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] | Vapors can cause lacrimation; splash protection mandatory.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][5][6] | Fume hood use is non-negotiable. |
| Class Risk | N/A | Methemoglobinemia Agent | Aniline derivative: Potential to oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1] |
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Aniline derivatives are lipophilic amines that can rapidly permeate standard laboratory nitrile gloves.[1] The ether linkage in this molecule increases lipophilicity, potentially accelerating permeation.[1]
PPE Decision Logic
Use the following logic to determine the required protection level based on your experimental manipulation.
Caption: PPE selection workflow based on exposure potential. High-risk operations require laminate barrier gloves.[1]
Detailed PPE Specifications
| Component | Standard Protocol (Low Risk) | High-Risk / Spill Response |
| Hand Protection | Double Nitrile Gloves (min 0.11mm).[1] Change immediately upon splash.[1] | Silver Shield / 4H (Laminate) or Butyl Rubber . Standard nitrile offers <5 min breakthrough.[1] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm).[1] | Full-Face Respirator with Type A (Organic Vapor) or ABEK cartridges.[1] |
| Eye/Face | Chemical Splash Goggles.[1] | Face Shield + Goggles.[1] |
| Body | Lab Coat (Cotton/Poly) + Long Pants.[1] | Tyvek® Chemical Resistant Coveralls.[1] |
Operational Handling Protocol
A. Storage & Stability
-
Atmosphere: Air-sensitive.[1][7] Store under Inert Gas (Argon or Nitrogen) .[1]
-
Temperature: Refrigerate (2-8°C) to minimize oxidation and color degradation (darkening indicates oxidation).[1]
-
Incompatibility: Segregate from Strong Oxidizers (e.g., Nitric acid, Permanganates) and Acids .[1]
B. Transfer & Weighing (Step-by-Step)
-
Preparation: Bring the vial to room temperature inside a desiccator before opening to prevent water condensation.
-
Engineering Control: Place the balance inside the fume hood . If this is not possible, tare the vial, move to the hood to add liquid, and return to the balance sealed.
-
Transfer: Use a gas-tight syringe or positive-displacement pipette for accurate dispensing.[1] Avoid pouring.
-
Quenching: Wipe the septum or vial rim with a Kimwipe soaked in dilute HCl (1M) immediately after use to neutralize trace amines, then dispose of the wipe as hazardous solid waste.[1]
C. Reaction Setup
-
Vessel: Use oven-dried glassware with standard taper joints (14/20 or 24/40).
-
Sealing: Grease joints lightly or use Teflon sleeves.[1] Secure with Keck clips.[1]
-
Inerting: Purge the reaction vessel with Nitrogen/Argon for 5 minutes prior to addition.
Emergency Response & Spill Management
Spill Response Workflow
Follow this logical sequence to contain and neutralize spills effectively.
Caption: Decision matrix for spill containment. Acidic neutralization is key for amine decontamination.[1]
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1]
-
Skin Contact: Immediate Drench. Wash with soap and copious water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]
-
Eye Contact: Rinse for 15 minutes, lifting eyelids.[1][8][9] Consult an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4][9][10] Seek immediate medical attention.
Waste Disposal & Deactivation
-
Primary Stream: Liquid Organic Waste (Halogen-free, unless mixed with halogenated solvents).[1]
-
Deactivation (Glassware): Rinse contaminated glassware with 10% HCl or Vinegar (Acetic Acid) to convert the free amine into its non-volatile hydrochloride salt before washing with acetone/water.[1]
-
Labeling: Waste containers must be labeled: "Contains Aniline Derivatives - Toxic/Irritant."[1]
References
-
Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Aniline and substituted anilines. Retrieved from [Link]
Sources
- 1. 2-{[(2-methylbutan-2-yl)oxy]methyl}aniline | 1039930-62-5 [sigmaaldrich.com]
- 2. 1039893-97-4|2-[(2-Methylbutan-2-yl)oxy]aniline|BLD Pharm [bldpharm.com]
- 3. 2-[(2-Methylbutan-2-YL)oxy]aniline | Benchchem [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. indenta.com [indenta.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
